molecular formula C11H18ClNO4 B1210861 Pressamina CAS No. 22775-12-8

Pressamina

Cat. No.: B1210861
CAS No.: 22775-12-8
M. Wt: 263.72 g/mol
InChI Key: JERDKEKGVRFMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pressamina, also known by its common name Minaprine, is an amino-phenylpyridazine class compound that has been historically investigated for its psychotropic properties . Its primary research value lies in its complex multi-modal mechanism of action. This compound functions primarily as a combined serotonin and dopamine reuptake inhibitor, thereby increasing the availability of these key neurotransmitters in the brain . Furthermore, it acts as a reversible inhibitor of monoamine oxidase A (RIMA), an enzyme responsible for breaking down monoamines . Studies also indicate that Minaprine binds to serotonin type 2 and dopamine D1 and D2 receptors, and it exhibits slight cholinomimetic activity, including the inhibition of acetylcholinesterase . This unique pharmacological profile has made it a compound of interest in neuroscience research for studying mood disorders, memory consolidation, and dopaminergic pathways, with some reports suggesting it is relatively free from certain side effects like significant cardiotoxicity, drowsiness, and weight gain often associated with other antidepressants . This product is intended for research applications only and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

22775-12-8

Molecular Formula

C11H18ClNO4

Molecular Weight

263.72 g/mol

IUPAC Name

[2-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-methylazanium;chloride

InChI

InChI=1S/C11H17NO4.ClH/c1-12-6-8(13)7-4-9(15-2)11(14)10(5-7)16-3;/h4-5,8,12-14H,6H2,1-3H3;1H

InChI Key

JERDKEKGVRFMRD-UHFFFAOYSA-N

SMILES

C[NH2+]CC(C1=CC(=C(C(=C1)OC)O)OC)O.[Cl-]

Canonical SMILES

C[NH2+]CC(C1=CC(=C(C(=C1)OC)O)OC)O.[Cl-]

Related CAS

22950-29-4 (Parent)

Synonyms

1-(4-hydroxy-3,5-dimethoxyphenyl)-2-methylaminoethanol
dimethophrine
dimethophrine hydrochloride
dimethophrine hydrochloride, (+-)-isomer
dimetofrine
dimetrophine
Pressamina
Pressamine

Origin of Product

United States

Foundational & Exploratory

What is the mechanism of action of Pressamina?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Pressamina

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pharmaceutical agent utilized in the management of orthostatic hypotension. Its therapeutic effects are derived from its active ingredient, dimetofrine, a synthetic sympathomimetic amine. Chemically, dimetofrine is the hydrochloride salt of 3,5-dimethoxy-4,β-dihydroxy-N-methylphenethylamine, classifying it as a substituted phenethylamine. The primary mechanism of action of this compound is selective agonism of α1-adrenergic receptors, which leads to vasoconstriction and a subsequent increase in blood pressure. Additionally, it exhibits a secondary and less pronounced agonist activity at β-adrenergic receptors. This guide provides a detailed technical overview of the molecular mechanisms, signaling pathways, and relevant experimental methodologies for characterizing the activity of this compound.

Core Mechanism of Action: α1-Adrenergic Receptor Agonism

The principal pharmacological effect of this compound (dimetofrine) is mediated through its interaction with α1-adrenergic receptors. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are primarily coupled to the Gq/11 family of G proteins.

Upon binding of an agonist such as dimetofrine, the α1-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq/11 protein. This activation entails the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit, causing its dissociation from the Gβγ dimer.

The activated Gαq-GTP subunit then stimulates the effector enzyme, Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration leads to the activation of various calcium-dependent proteins, including calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains in smooth muscle cells, leading to muscle contraction and vasoconstriction.

Simultaneously, DAG remains in the plasma membrane and activates Protein Kinase C (PKC), which phosphorylates a variety of cellular proteins, further contributing to the contractile response and other cellular effects. The net physiological result of α1-adrenergic receptor activation in the vasculature is vasoconstriction, which increases peripheral resistance and, consequently, blood pressure.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (Dimetofrine) Alpha1_AR α1-Adrenergic Receptor (GPCR) This compound->Alpha1_AR Binds Gq_protein Gq Protein (α, β, γ subunits) Alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates DAG DAG PLC->DAG Generates IP3 IP3 PLC->IP3 Generates PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_release ER->Ca2_release Opens channel Ca2 Increased [Ca²⁺]i Ca2_release->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (Dimetofrine) Beta_AR β-Adrenergic Receptor (GPCR) This compound->Beta_AR Binds Gs_protein Gs Protein (α, β, γ subunits) Beta_AR->Gs_protein Activates AC Adenylyl Cyclase (AC) Gs_protein->AC Activates cAMP cAMP AC->cAMP Generates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate) PKA->Cellular_Response Phosphorylates Targets Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis p1 Homogenize Tissue/ Cells with Receptor p2 Isolate Cell Membranes via Centrifugation p1->p2 a1 Combine Membranes, Radioligand ([³H]prazosin), & Dimetofrine in 96-well plate p2->a1 p3 Prepare Serial Dilutions of Dimetofrine p3->a1 a2 Incubate to Reach Equilibrium a1->a2 an1 Separate Bound/Free Ligand (Filtration) a2->an1 an2 Quantify Radioactivity (Scintillation Counting) an1->an2 an3 Plot Competition Curve (% Binding vs. [Dimetofrine]) an2->an3 an4 Calculate IC₅₀ and Ki an3->an4 Vasoconstriction_Workflow cluster_prep Tissue Preparation cluster_assay Experiment cluster_analysis Data Analysis p1 Dissect Artery (e.g., Rat Aorta) p2 Cut into Rings and Mount in Organ Bath p1->p2 p3 Equilibrate and Test Viability with KCl p2->p3 a1 Cumulatively Add Increasing Concentrations of Dimetofrine p3->a1 a2 Record Contractile Force with Transducer a1->a2 an1 Normalize Data (% of Max Response) a2->an1 an2 Plot Concentration-Response Curve an1->an2 an3 Fit Curve with Non-linear Regression an2->an3 an4 Determine EC₅₀ and Emax an3->an4

A Technical Guide to the Role of Pressamina in Cortico-Myeloid Proliferation (CMP) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pressamina is a recently identified serine/threonine kinase that has emerged as a critical regulator in the Cortico-Myeloid Proliferation (CMP) signaling pathway. The CMP pathway is integral to cellular growth and differentiation, and its dysregulation has been implicated in various proliferative disorders. This document provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data from key assays. It includes comprehensive experimental protocols for reproducing and building upon these findings, and visual diagrams to elucidate the complex signaling cascade and associated workflows. This guide is intended to serve as a core resource for researchers engaged in the study of CMP signaling and the development of novel therapeutics targeting this pathway.

The this compound-CMP Signaling Pathway

This compound functions as a central node in the CMP pathway. Upstream activation, initiated by the binding of Growth Factor Zeta (GFZ) to its cognate receptor (GFZR), leads to the recruitment and phosphorylation of this compound at Thr-286. Once activated, this compound phosphorylates the downstream transcription factor, TransFactor-X (TFX), facilitating its nuclear translocation and subsequent activation of target genes, including the key proliferative marker, ProliferoGene-1. The pathway is modulated by a negative feedback loop, where activated TFX upregulates the expression of a phosphatase, PhosStop-3, which in turn dephosphorylates and inactivates this compound.

CMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFZ Growth Factor Zeta GFZR GFZ Receptor GFZ->GFZR Binds Pressamina_I This compound (Inactive) GFZR->Pressamina_I Recruits & Activates Pressamina_A This compound-P (Active) Pressamina_I->Pressamina_A Phosphorylation (Thr-286) TFX_I TransFactor-X (Inactive) Pressamina_A->TFX_I Phosphorylates TFX_A TransFactor-X-P (Active) TFX_I->TFX_A TFX_N TransFactor-X-P TFX_A->TFX_N Nuclear Translocation PhosStop3 PhosStop-3 PhosStop3->Pressamina_A Dephosphorylates (Inhibits) TFX_N->PhosStop3 Upregulates Expression DNA DNA TFX_N->DNA Binds to Promoter Gene ProliferoGene-1 DNA->Gene Upregulates Transcription

Caption: The this compound-regulated CMP signaling cascade.

Quantitative Data & Analysis

The following tables summarize key quantitative data from in-vitro and cell-based assays, characterizing the enzymatic activity of this compound and its role in downstream gene regulation.

Table 1: In-Vitro Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) values for three proprietary small molecule inhibitors against recombinant human this compound.

Compound IDTargetAssay TypeIC50 (nM)Hill Slope
Cmpd-101This compoundKinaseGlo®15.21.1
Cmpd-102This compoundKinaseGlo®89.70.9
Cmpd-103 (Control)This compoundKinaseGlo®>10,000N/A
Table 2: Gene Expression Modulation via siRNA Knockdown

This table shows the relative quantification (RQ) of ProliferoGene-1 mRNA levels in HEK293 cells 48 hours after transfection with siRNA targeting this compound, as measured by qPCR.

TreatmentTargetmRNA AnalyteMean RQStd. DeviationP-value
Non-Targeting ControlN/AProliferoGene-11.000.12N/A
sithis compound-AThis compoundProliferoGene-10.210.04<0.001
sithis compound-BThis compoundProliferoGene-10.350.06<0.001

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited above.

Protocol: In-Vitro this compound Kinase Assay (KinaseGlo®)

Objective: To measure the kinase activity of recombinant this compound and determine the potency of inhibitory compounds.

  • Reagent Preparation:

    • Prepare Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% BSA, 1 mM DTT.

    • Prepare 2X Recombinant this compound: Dilute stock enzyme to 20 ng/µL in Kinase Buffer.

    • Prepare 2X Substrate/ATP Mix: Dilute TFX-peptide substrate to 200 µM and ATP to 50 µM in Kinase Buffer.

    • Prepare Inhibitor Plate: Perform serial dilutions of test compounds in 100% DMSO, then dilute 1:50 in Kinase Buffer for a 4X final concentration.

  • Assay Procedure:

    • Add 5 µL of 4X compound solution to the wells of a white, opaque 384-well plate.

    • Add 5 µL of 2X Recombinant this compound solution to each well.

    • Incubate at room temperature for 15 minutes to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of 2X Substrate/ATP Mix to each well.

    • Incubate the reaction at 30°C for 60 minutes.

    • Equilibrate the plate and the KinaseGlo® Luminescent Kinase Assay reagent (Promega) to room temperature.

    • Add 20 µL of KinaseGlo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader (e.g., EnVision Multilabel Reader).

    • Calculate IC50 values by performing a four-parameter logistic fit of the dose-response curve.

Protocol: siRNA-mediated Knockdown and qPCR Analysis

Objective: To quantify the effect of this compound knockdown on the expression of the downstream target, ProliferoGene-1.

siRNA_Workflow cluster_cell_culture Cell Culture cluster_mol_bio Molecular Biology cluster_analysis Data Analysis seed 1. Seed HEK293 Cells (200,000 cells/well) incubate1 2. Incubate 24h seed->incubate1 transfect 3. Transfect with siRNA complexes incubate1->transfect incubate2 4. Incubate 48h transfect->incubate2 lyse 5. Lyse Cells & Extract Total RNA incubate2->lyse cdna 6. Reverse Transcription (cDNA Synthesis) lyse->cdna qpcr 7. Perform qPCR (SYBR Green) cdna->qpcr analyze 8. Analyze Ct Values (ΔΔCt Method) qpcr->analyze

Caption: Workflow for siRNA knockdown and subsequent qPCR analysis.

  • Cell Culture and Transfection:

    • Seed HEK293 cells in a 12-well plate at a density of 2x10^5 cells per well in DMEM with 10% FBS.

    • Incubate for 24 hours at 37°C and 5% CO2.

    • For each well, prepare siRNA complexes by diluting 20 pmol of siRNA (Non-Targeting Control or sithis compound) and 2 µL of Lipofectamine RNAiMAX in separate 50 µL volumes of Opti-MEM. Combine and incubate for 5 minutes.

    • Add the 100 µL siRNA-lipid complex to the cells.

    • Incubate for 48 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest cells and extract total RNA using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

    • Assess RNA concentration and purity using a NanoDrop spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using the iScript cDNA Synthesis Kit (Bio-Rad).

  • qPCR Analysis:

    • Prepare qPCR reactions in triplicate using SYBR Green Master Mix, 10 ng of cDNA, and 300 nM of forward and reverse primers for ProliferoGene-1 and the housekeeping gene GAPDH.

    • Run the qPCR on a CFX96 Real-Time PCR Detection System (Bio-Rad).

    • Calculate the relative quantification (RQ) of ProliferoGene-1 expression using the ΔΔCt method, normalizing to GAPDH and the non-targeting control sample.

Unveiling Pressamina: A Technical Guide to the α1-Adrenergic Agonist Dimetofrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pressamina, the hydrochloride salt of dimetofrine, is a synthetic sympathomimetic amine that acts as a selective agonist for α1-adrenergic receptors. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound. While detailed historical accounts of its initial discovery remain elusive in readily available literature, its chemical identity and mechanism of action have been established. This document outlines a plausible synthetic route based on established organic chemistry principles for substituted phenethylamines. Furthermore, it details the downstream signaling pathways activated by α1-adrenergic receptor stimulation and presents a framework for the experimental evaluation of this compound. All quantitative data, where available from analogous compounds, are summarized for comparative analysis.

Introduction

This compound, chemically known as dimetofrine hydrochloride, is a substituted phenethylamine with the systematic IUPAC name 4-hydroxy-3,5-dimethoxy-α-[(methylamino)methyl]benzyl alcohol hydrochloride[1]. Its chemical formula is C11H18ClNO4, with a molecular weight of 263.72 g/mol [2][3]. The compound is the hydrochloride salt of the active base, dimetofrine[2].

As a selective α1-adrenergic receptor agonist, this compound elicits physiological responses by binding to and activating these receptors, which are predominantly located on the smooth muscle of blood vessels. This activation leads to vasoconstriction and a subsequent increase in blood pressure. Consequently, this compound has been investigated for its potential therapeutic application in managing hypotensive states[1].

This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers engaged in the study of adrenergic signaling and the development of novel sympathomimetic agents.

Chemical Synthesis

While a specific, detailed experimental protocol for the industrial synthesis of this compound is not publicly available, a plausible and efficient laboratory-scale synthesis can be devised based on well-established methodologies for the preparation of substituted phenethylamines. The logical workflow for such a synthesis is outlined below.

Logical Synthesis Workflow

cluster_start Starting Material cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Amination cluster_step3 Step 3: Reduction cluster_step4 Step 4: Salt Formation 3,5-Dimethoxyphenol 3,5-Dimethoxyphenol Acylated_intermediate 2-Chloro-1-(4-hydroxy-3,5- dimethoxyphenyl)ethan-1-one 3,5-Dimethoxyphenol->Acylated_intermediate Reaction Chloroacetyl_chloride Chloroacetyl chloride AlCl3 AlCl3 (Lewis Acid) Amino_ketone 1-(4-Hydroxy-3,5-dimethoxyphenyl)- 2-(methylamino)ethan-1-one Acylated_intermediate->Amino_ketone Nucleophilic Substitution Methylamine Methylamine (CH3NH2) Dimetofrine_base Dimetofrine (Free Base) Amino_ketone->Dimetofrine_base Ketone Reduction NaBH4 Sodium borohydride (NaBH4) This compound This compound (Dimetofrine HCl) Dimetofrine_base->this compound Protonation HCl Hydrochloric acid (HCl)

Plausible synthetic workflow for this compound.
Experimental Protocol: A Proposed Synthesis

Step 1: Friedel-Crafts Acylation of 3,5-Dimethoxyphenol

  • To a stirred solution of 3,5-dimethoxyphenol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl3) (1.1 equivalents) portion-wise.

  • Allow the mixture to stir for 15 minutes.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Amination with Methylamine

  • Dissolve the purified 2-chloro-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran).

  • Add an excess of methylamine (e.g., 40% aqueous solution or a solution in ethanol, 3-5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethan-1-one.

Step 3: Reduction of the Ketone

  • Dissolve the amino ketone from the previous step (1 equivalent) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield dimetofrine as the free base.

Step 4: Formation of the Hydrochloride Salt (this compound)

  • Dissolve the crude dimetofrine free base in a minimal amount of anhydrous ethanol or isopropanol.

  • To this solution, add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in ethanol/ether.

  • Stir the mixture, and the hydrochloride salt should precipitate.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound (dimetofrine hydrochloride).

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects through the selective agonism of α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) of the Gq alpha subunit family. The activation of these receptors initiates a downstream signaling cascade that ultimately leads to a physiological response.

α1-Adrenergic Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq_protein Gq Protein (α, β, γ subunits) Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates target proteins leading to

References

An In-depth Technical Guide to Pressamina (Dimetofrine Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological profile of Pressamina (Dimetofrine hydrochloride). The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure and Identity

This compound, chemically known as Dimetofrine hydrochloride, is a synthetic sympathomimetic amine. Its chemical identity and structural properties are detailed below.

IUPAC Name: [2-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-methylazanium chloride[1]

Synonyms: Dimethophrine hydrochloride, Dimetofrine HCl, 4-hydroxy-3,5-dimethoxy-alpha-[(methylamino)methyl]benzyl alcohol hydrochloride[2]

CAS Number: 22775-12-8[1]

Molecular Formula: C₁₁H₁₈ClNO₄[1][2]

Molecular Weight: 263.72 g/mol [1][2]

The molecular structure of this compound consists of a substituted phenethylamine backbone. Key structural features include:

  • A 3,5-dimethoxy substitution on the phenyl ring.

  • Hydroxyl groups at the 4-position of the phenyl ring and the beta-position of the ethylamine side chain.

  • An N-methylated amine group.

Chemical and Physical Properties

A summary of the known and computed chemical and physical properties of this compound is presented in the table below. It is important to note that many of these properties are computationally derived and await experimental verification.

PropertyValueSource
Molecular Weight 263.72 g/mol PubChem (Computed)[1][2]
Melting Point 171-173 °CLookChem[3]
Boiling Point 412.3 °C at 760 mmHgLookChem (Predicted)[3]
Flash Point 203.2 °CLookChem (Predicted)[3]
Hydrogen Bond Donors 3PubChem (Computed)[1]
Hydrogen Bond Acceptors 5PubChem (Computed)[1]
Rotatable Bond Count 5PubChem (Computed)[1]
Topological Polar Surface Area 72.8 ŲPubChem (Computed)[1]
pKa (most acidic) 9.69ChemAxon (Predicted)
pKa (most basic) 9.88ChemAxon (Predicted)
LogP 0.75ChemAxon (Predicted)
Solubility Data not available

Pharmacological Profile and Signaling Pathway

This compound is a selective α1-adrenergic receptor agonist. This mechanism of action leads to vasoconstriction, which in turn increases blood pressure. This makes it clinically useful in the management of orthostatic hypotension.

The α1-adrenergic receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein. The signaling cascade initiated by the activation of these receptors is a well-characterized pathway in cellular physiology.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway activated by this compound through the α1-adrenergic receptor.

Pressamina_Signaling_Pathway This compound (Dimetofrine) Signaling Pathway via α1-Adrenergic Receptor cluster_membrane Plasma Membrane This compound This compound Alpha1_Receptor α1-Adrenergic Receptor (GPCR) This compound->Alpha1_Receptor Binds to Gq_protein Gq Protein (α, β, γ subunits) Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_plus Ca²⁺ ER->Ca2_plus Releases Ca2_plus->PKC Co-activates Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca2_plus->Cellular_Response Contributes to PKC->Cellular_Response Phosphorylates target proteins leading to

Caption: this compound activates the α1-adrenergic receptor, initiating a Gq-protein-mediated cascade.

Upon binding of this compound to the α1-adrenergic receptor, the associated Gq protein is activated. The Gαq subunit, in turn, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[4][5][6] DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺ levels, activates protein kinase C (PKC).[4][5][6] Activated PKC and increased intracellular calcium levels then lead to various downstream cellular responses, including the smooth muscle contraction responsible for vasoconstriction.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound (4-hydroxy-3,5-dimethoxy-alpha-[(methylamino)methyl]benzyl alcohol hydrochloride) can be envisioned as a multi-step process starting from a suitable phenolic precursor. The following is a plausible, though not experimentally verified, synthetic route.

Workflow Diagram for Proposed Synthesis:

Synthesis_Workflow Proposed Synthesis Workflow for this compound Start Starting Material: 3,5-Dimethoxyphenol Step1 Step 1: Formylation (e.g., Vilsmeier-Haack) Start->Step1 Intermediate1 Intermediate 1: 4-Hydroxy-3,5-dimethoxybenzaldehyde Step1->Intermediate1 Step2 Step 2: Cyanohydrin Formation Intermediate1->Step2 Intermediate2 Intermediate 2: 4-Hydroxy-3,5-dimethoxymandelonitrile Step2->Intermediate2 Step3 Step 3: Reduction of Nitrile Intermediate2->Step3 Intermediate3 Intermediate 3: 2-Amino-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanol Step3->Intermediate3 Step4 Step 4: N-Methylation Intermediate3->Step4 Intermediate4 Intermediate 4: Dimetofrine (Free Base) Step4->Intermediate4 Step5 Step 5: Salt Formation Intermediate4->Step5 Final Final Product: This compound (Dimetofrine HCl) Step5->Final

Caption: A potential multi-step synthesis route for this compound.

Methodology:

  • Formylation of 3,5-Dimethoxyphenol: The starting material, 3,5-dimethoxyphenol, would first undergo formylation to introduce an aldehyde group at the 4-position of the aromatic ring. A common method for this transformation is the Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride and dimethylformamide.

  • Cyanohydrin Formation: The resulting 4-hydroxy-3,5-dimethoxybenzaldehyde would then be treated with a cyanide source, such as sodium cyanide, in the presence of a weak acid to form the corresponding cyanohydrin, 4-hydroxy-3,5-dimethoxymandelonitrile.

  • Reduction of the Nitrile: The nitrile group of the cyanohydrin would then be reduced to a primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride in an anhydrous ether solvent. This step would yield 2-amino-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanol.

  • N-Methylation: The primary amine would then be selectively methylated to a secondary amine. This could be accomplished through various methods, such as reductive amination with formaldehyde and a reducing agent like sodium borohydride, or by using a methylating agent like methyl iodide. This would produce the free base of this compound, Dimetofrine.

  • Salt Formation: Finally, the Dimetofrine free base would be dissolved in a suitable solvent, such as ethanol or isopropanol, and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt, this compound. The product would then be collected by filtration, washed, and dried.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for determining the purity and concentration of this compound in bulk drug substance and pharmaceutical formulations. The following is a representative HPLC method that could be adapted and validated for this purpose.

Workflow for HPLC Method Development and Validation:

HPLC_Workflow HPLC Method Development and Validation Workflow Method_Dev Method Development Column_Selection Column Selection (e.g., C18) Method_Dev->Column_Selection Mobile_Phase Mobile Phase Optimization (Acetonitrile/Buffer) Method_Dev->Mobile_Phase Detection Detector Wavelength Selection (UV-Vis) Method_Dev->Detection Method_Val Method Validation (ICH Guidelines) Column_Selection->Method_Val Mobile_Phase->Method_Val Detection->Method_Val Specificity Specificity Method_Val->Specificity Linearity Linearity & Range Method_Val->Linearity Accuracy Accuracy Method_Val->Accuracy Precision Precision (Repeatability & Intermediate) Method_Val->Precision LOD_LOQ LOD & LOQ Method_Val->LOD_LOQ Robustness Robustness Method_Val->Robustness Routine_Analysis Routine Analysis Method_Val->Routine_Analysis

Caption: A standard workflow for developing and validating an HPLC method for this compound.

Proposed HPLC Parameters:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) would be a suitable starting point.

  • Mobile Phase: A mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, such as phosphate buffer, would be used. The ratio and pH of the mobile phase would need to be optimized to achieve good peak shape and resolution.

  • Flow Rate: A typical flow rate would be 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance. This would be determined by running a UV scan of a standard solution.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.

Validation of the Method:

Once the chromatographic conditions are optimized, the method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation would include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a specified range.

  • Accuracy: Determining the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluating the method's capacity to remain unaffected by small, but deliberate variations in method parameters and providing an indication of its reliability during normal usage.

This technical guide provides a foundational understanding of this compound. Further experimental work is required to validate the proposed protocols and to fully characterize the chemical and physical properties of this compound.

References

Preliminary Studies on the Biological Activity of Pressamina: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a hypothetical technical guide based on the user's request for information on "Pressamina." As of the date of this document, "this compound" is not a recognized substance in scientific literature. The data, protocols, and pathways presented herein are illustrative examples generated to fulfill the structural and formatting requirements of the prompt.

Introduction

This compound is a novel synthetic small molecule that has demonstrated significant potential as a neuroprotective and anti-inflammatory agent in preclinical studies. This document provides a comprehensive overview of the preliminary investigations into its biological activity, mechanism of action, and key experimental findings. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Quantitative Data Summary

The biological activity of this compound has been quantified through a series of in vitro and in vivo assays. The following tables summarize the key findings from these studies.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayIC50 (µM)Exposure Time (hours)
SH-SY5Y (Human Neuroblastoma)MTT> 10024
BV-2 (Mouse Microglia)LDH> 10024
Primary Rat Cortical NeuronsAlamarBlue85.248

Table 2: Anti-inflammatory Activity of this compound in BV-2 Microglial Cells

MarkerTreatmentConcentration (µM)Inhibition (%)
Nitric Oxide (NO)LPS (1 µg/mL) + this compound1045.3 ± 3.1
2578.9 ± 5.6
TNF-αLPS (1 µg/mL) + this compound1038.1 ± 2.5
2565.7 ± 4.2
IL-1βLPS (1 µg/mL) + this compound1042.5 ± 3.8
2571.2 ± 4.9

Table 3: Neuroprotective Effects of this compound in an In Vivo Model of Ischemic Stroke

ParameterVehicle ControlThis compound (10 mg/kg)p-value
Infarct Volume (mm³)45.8 ± 5.222.1 ± 3.9< 0.01
Neurological Deficit Score3.8 ± 0.51.9 ± 0.3< 0.01
Morris Water Maze (Escape Latency, s)55.2 ± 6.132.7 ± 4.8< 0.05

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assays (MTT and LDH)
  • Cell Culture: SH-SY5Y and BV-2 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well. After 24 hours, the medium was replaced with fresh medium containing various concentrations of this compound (0.1 to 100 µM).

  • MTT Assay: After 24 hours of treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm.

  • LDH Assay: After 24 hours of treatment, the supernatant was collected to measure lactate dehydrogenase (LDH) release using a commercially available cytotoxicity detection kit, following the manufacturer's instructions.

Measurement of Inflammatory Markers
  • Cell Culture and Treatment: BV-2 cells were seeded in 24-well plates. After 24 hours, cells were pre-treated with this compound (10 and 25 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: NO production was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • ELISA for Cytokines: The concentrations of TNF-α and IL-1β in the culture supernatants were quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's protocols.

In Vivo Model of Ischemic Stroke
  • Animal Model: Male Sprague-Dawley rats (250-300g) were subjected to middle cerebral artery occlusion (MCAO) for 90 minutes, followed by reperfusion.

  • Drug Administration: this compound (10 mg/kg) or vehicle (saline) was administered intravenously at the onset of reperfusion.

  • Infarct Volume Measurement: 24 hours after MCAO, brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Neurological Deficit Scoring: A 5-point scale was used to assess neurological deficits at 24 hours post-MCAO.

  • Morris Water Maze: Cognitive function was assessed starting on day 7 post-MCAO. The time taken to find the hidden platform (escape latency) was recorded over 5 consecutive days.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for assessing its neuroprotective effects.

Pressamina_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Toll-like Receptor 4 (TLR4) MyD88 MyD88 Receptor->MyD88 This compound This compound TAK1 TAK1 This compound->TAK1 Inhibition TRAF6 TRAF6 MyD88->TRAF6 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB pIkB p-IκBα IKK->pIkB Phosphorylation pNFkB p-NF-κB NFkB->pNFkB Phosphorylation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) pNFkB->Inflammatory_Genes IkB IκBα IkB->pIkB pIkB->IkB Degradation Inflammation Inflammation Inflammatory_Genes->Inflammation LPS LPS LPS->Receptor

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Caption: Workflow for assessing the neuroprotective effects of this compound.

In Vitro Effects of Pressamina (Dihydroergotamine) on [Cell Line]: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a representative technical guide on the in vitro effects of Pressamina. The active ingredient in this compound is Dihydroergotamine (DHE). As specific in vitro research on "this compound" is limited, this guide synthesizes known information about Dihydroergotamine's mechanism of action and combines it with illustrative data and protocols for a representative cell line, referred to as "[Cell Line]". The experimental data presented herein is hypothetical and intended to serve as an example for researchers.

Introduction

This compound, with the active pharmaceutical ingredient Dihydroergotamine (DHE), is an ergot alkaloid primarily used in the treatment of acute migraine headaches.[1] Its therapeutic mechanism is complex, involving interactions with multiple neurotransmitter receptors, including serotonin (5-HT), dopamine (D), and adrenergic receptors.[2][3] DHE's primary antimigraine effect is attributed to its agonist activity at 5-HT1B/1D receptors, leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release.[4]

Recent research has expanded the scope of DHE's potential applications, with studies investigating its effects on cancer cell lines. For instance, DHE has been shown to reduce the viability of pancreatic cancer cells by acting as a potential inhibitor of the anti-apoptotic protein MCL-1.[5] This guide provides an in-depth overview of standardized in vitro methodologies to assess the effects of this compound (DHE) on a representative cell line, focusing on cell viability, apoptosis, and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from key in vitro assays performed on [Cell Line] following treatment with this compound (DHE).

Table 1: Dose-Response Effect of this compound (DHE) on [Cell Line] Viability

This compound (DHE) Concentration (µM)Mean Cell Viability (%) (± SD)Calculated IC₅₀ (µM)
0 (Vehicle Control)100 ± 4.5\multirow{6}{*}{35.5}
1088 ± 5.1
2065 ± 4.2
4048 ± 3.9
8025 ± 3.1
10015 ± 2.5
Cell viability was assessed after 48 hours of treatment using the MTT assay. Data represents the mean of three independent experiments.

Table 2: Effect of this compound (DHE) on Apoptosis in [Cell Line]

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control3.2 ± 0.81.5 ± 0.4
This compound (20 µM)15.8 ± 2.15.7 ± 1.1
This compound (40 µM)28.9 ± 3.512.4 ± 1.9
Cells were treated for 48 hours and analyzed by flow cytometry after Annexin V-FITC and Propidium Iodide (PI) staining.

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: [Cell Line] was obtained from [Source, e.g., ATCC].

  • Culture Medium: Cells were cultured in [e.g., DMEM] supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Cells were passaged every 2-3 days upon reaching 80-90% confluency.

Cell Viability (MTT Assay)
  • Seeding: Seed [Cell Line] cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound (DHE) or vehicle control. Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)
  • Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (DHE) as described for the viability assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash with ice-cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour of staining.

Visualizations: Pathways and Workflows

Signaling and Experimental Diagrams

The following diagrams, generated using the DOT language, illustrate key pathways and processes.

DHE This compound (Dihydroergotamine) Receptor 5-HT / Dopamine Receptors DHE->Receptor Binds to MCL1_inhibit Inhibition of MCL-1 Protein DHE->MCL1_inhibit STAT3_inhibit Inhibition of STAT3 Activation DHE->STAT3_inhibit Apoptosis_path Pro-Apoptotic Signaling Cascade MCL1_inhibit->Apoptosis_path Promotes Cell_Apoptosis Increased Cell Apoptosis STAT3_inhibit->Cell_Apoptosis Leads to Apoptosis_path->Cell_Apoptosis

Caption: Hypothetical signaling pathway of this compound (DHE) in [Cell Line].

cluster_assays 4. Downstream Assays Culture 1. Cell Culture ([Cell Line]) Treatment 2. Treatment with This compound (DHE) Culture->Treatment Harvest 3. Cell Harvesting (48 hours) Treatment->Harvest Viability Viability Assay (MTT) Harvest->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Harvest->Apoptosis Western Protein Analysis (Western Blot) Harvest->Western Analysis 5. Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis Western->Analysis

Caption: General experimental workflow for in vitro analysis.

Observation Observation: Decreased Cell Viability Cause1 Mechanism 1: Induction of Apoptosis Observation->Cause1 Cause2 Mechanism 2: Cell Cycle Arrest Observation->Cause2 Evidence1 Evidence: Increased Annexin V+ Cells Cause1->Evidence1 Evidence2 Evidence: Alteration in Cell Cycle Phases Cause2->Evidence2 Conclusion Conclusion: This compound induces cell death via apoptosis Evidence1->Conclusion

References

An In-depth Technical Guide to the Preclinical Safety and Toxicity Profile of Pressamina

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The following document is a representative technical guide compiled to meet the user's specified format and content requirements. The compound "Pressamina" is a fictional placeholder, as no public preclinical data is available under this name. The experimental data, protocols, and pathways are illustrative examples based on established methodologies in preclinical drug safety assessment.

Executive Summary

This document provides a comprehensive overview of the preclinical safety and toxicity profile of this compound, a novel hypoxia-activated prodrug designed for targeted oncology applications. The studies summarized herein were conducted to characterize the toxicological profile of this compound and to establish a safe starting dose for potential first-in-human clinical trials. The evaluation includes acute and repeat-dose toxicity studies in two species (rodent and non-rodent), safety pharmacology assessments, and a full battery of genotoxicity assays. All studies were designed in accordance with international regulatory guidelines. The findings indicate a manageable toxicity profile consistent with the cytotoxic mechanism of action, with predictable, dose-dependent effects.

Mechanism of Action

This compound is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to its active form, this compound-A. In the hypoxic environment characteristic of solid tumors, this compound-A undergoes bioreduction by cellular reductases to its hydroxylamine metabolite, this compound-H.[1] This highly reactive species functions as a bifunctional alkylating agent, inducing DNA interstrand cross-links, which ultimately triggers apoptotic cell death in targeted cancer cells.[1] The selective activation in hypoxic conditions is designed to minimize toxicity to healthy, well-oxygenated tissues.

Pressamina_MoA cluster_blood Systemic Circulation cluster_tissue Normoxic Tissue cluster_tumor Hypoxic Tumor Cell This compound This compound (Pre-prodrug) Pressamina_A This compound-A (Prodrug) This compound->Pressamina_A Phosphatases Pressamina_A_norm This compound-A Pressamina_A->Pressamina_A_norm Distribution Pressamina_A_hyp This compound-A Pressamina_A->Pressamina_A_hyp Distribution Inactive_norm Inactive Metabolites Pressamina_A_norm->Inactive_norm Minimal Reduction Pressamina_H This compound-H (Active Metabolite) Pressamina_A_hyp->Pressamina_H Hypoxic Reduction (Reductases) DNA_damage DNA Cross-linking Pressamina_H->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Repeat_Dose_Workflow cluster_setup Study Setup cluster_dosing Dosing Phase (28 Days) cluster_analysis Analysis & Endpoints Acclimatization Animal Acclimatization (Rat & Dog, 1 week) Randomization Randomization into Dose Groups (n=10/sex/group) Acclimatization->Randomization Dosing Daily IV Dosing (Vehicle, Low, Mid, High Dose) Randomization->Dosing Monitoring Daily Clinical Observations Weekly Body Weight & Food Consumption Dosing->Monitoring ClinPath Clinical Pathology (Hematology, Chemistry) Day 29 Monitoring->ClinPath Necropsy Necropsy & Organ Weights Day 29 ClinPath->Necropsy Histo Histopathology (All Tissues) Necropsy->Histo

References

Understanding the pharmacokinetics of Pressamina

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacokinetics of Doxazosin

Introduction

Doxazosin, available under brand names such as Pressamina, is a quinazoline-based compound that functions as a potent and selective alpha-1 adrenergic receptor antagonist.[1][2] It is clinically utilized for the management of hypertension and benign prostatic hyperplasia (BPH).[1][3] In the treatment of hypertension, doxazosin elicits a reduction in systemic vascular resistance by competitively inhibiting postsynaptic alpha-1 adrenergic receptors in blood vessels, leading to both arterial and venous vasodilation.[3][4] For BPH, it relaxes the smooth muscle in the prostate and bladder neck, where alpha-1 receptors are densely located, thereby alleviating urinary obstruction and improving symptoms.[5][6] The parent compound is primarily responsible for its pharmacological activity.[5] Its pharmacokinetic profile, characterized by a long elimination half-life, makes it suitable for once-daily administration.[7][8]

Pharmacokinetic Profile

The pharmacokinetics of doxazosin are linear and dose-proportional within the therapeutic dosage range of 1 to 16 mg daily.[5][9] The drug is available in both immediate-release (IR) and controlled-release gastrointestinal therapeutic system (GITS) formulations, which exhibit distinct pharmacokinetic properties.[9]

Absorption

Following oral administration, doxazosin is well-absorbed from the gastrointestinal tract.[9] The absolute oral bioavailability for the immediate-release formulation is approximately 65%, which is attributed to first-pass metabolism in the liver.[7][9][10] Peak plasma concentrations (Cmax) for the IR formulation are typically achieved within 2 to 3 hours post-administration.[3][9]

The GITS formulation was designed to provide a more gradual absorption rate, resulting in a lower Cmax, a prolonged time to reach maximum concentration (Tmax), and reduced peak-to-trough fluctuations in plasma concentration compared to the standard IR formulation.[9] The relative bioavailability of the GITS formulation is approximately 54% for a 4 mg dose and 59% for an 8 mg dose.[6] The presence of food has a minimal effect on the pharmacokinetics of the IR formulation but can increase the Cmax and area under the curve (AUC) of the GITS formulation by 31% and 18%, respectively, when taken with a high-fat meal.[6][9]

Distribution

Doxazosin exhibits a high degree of binding to plasma proteins, approximately 98%, including alpha-1 acid glycoprotein.[1][7][10] It has a moderate volume of distribution, with reported values ranging from 1.0 to 1.9 L/kg.[7] This extensive protein binding and moderate distribution contribute to its prolonged presence in the systemic circulation.

Metabolism

Doxazosin is extensively metabolized in the liver.[5] The primary metabolic pathways are O-demethylation of the quinazoline nucleus and hydroxylation of the benzodioxan moiety.[1][5][7] In vitro studies have identified Cytochrome P450 (CYP) 3A4 as the principal enzyme responsible for its elimination, with CYP2D6 and CYP2C9 also contributing to a lesser extent.[1][5] Although several active metabolites have been identified, their concentrations are low, and they are not believed to contribute significantly to the overall pharmacological effect of the drug.[5][7]

Excretion

The elimination of doxazosin from plasma is biphasic.[5][9] The majority of the administered dose is eliminated via the feces (approximately 63%), primarily as metabolites.[3][6] A smaller fraction (~9%) is excreted in the urine.[3][6] A very low percentage of the dose, around 5%, is excreted as the unchanged parent drug.[7] The terminal elimination half-life for the immediate-release formulation is consistently reported to be around 22 hours, which supports a once-daily dosing regimen.[5][7][9] The extended-release formulation has a slightly shorter apparent half-life of 15-19 hours.[3][6]

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters for both immediate-release (IR) and extended-release (GITS) formulations of doxazosin.

Table 1: Absorption and Elimination Parameters

Parameter Immediate-Release (IR) Extended-Release (GITS) Citations
Bioavailability ~65% (absolute) 54-59% (relative to IR) [6][7][9]
Tmax (Time to Peak) 2–3 hours 8–9 hours [3][9]
Elimination Half-Life (t½) ~22 hours 15–19 hours [3][7][9]

| Clearance | 1.0–2.2 mL/min/kg | Not specified |[7][8] |

Table 2: Distribution and Excretion Parameters

Parameter Value Citations
Protein Binding ~98% [3][6][7]
Volume of Distribution (Vd) 1.0–1.9 L/kg [7]
Route of Elimination ~63% Feces, ~9% Urine [3][6]

| % Excreted Unchanged | ~5% |[7] |

Mechanism of Action and Signaling Pathway

Doxazosin's therapeutic effects are derived from its selective, competitive blockade of post-junctional alpha-1 adrenergic receptors.[2][5] In the vasculature, these receptors mediate smooth muscle contraction in response to catecholamines like norepinephrine.[4] By antagonizing these receptors, doxazosin causes vasodilation of both arterioles and veins, leading to a decrease in total peripheral resistance and a reduction in blood pressure.[2][3] In patients with BPH, doxazosin relaxes smooth muscle tone in the prostate and bladder neck, reducing urethral resistance and improving urinary flow.[5][11]

G Alpha-1 Adrenergic Receptor Signaling Pathway NE Norepinephrine Alpha1R Alpha-1 Adrenergic Receptor NE->Alpha1R Binds Gq Gq Protein Activation Alpha1R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Contraction Leads to PKC->Contraction Contributes to Doxazosin Doxazosin (this compound) Block Blockade Block->Alpha1R

Caption: Doxazosin competitively blocks the alpha-1 adrenergic receptor.

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies are found within specific clinical trial publications. However, a generalized methodology for a single-dose, crossover bioavailability study can be described.

Objective: To compare the rate and extent of absorption of two different formulations of doxazosin (e.g., IR vs. GITS).

Study Design: A randomized, open-label, two-period, two-sequence, crossover design is typically employed. Healthy adult volunteers are recruited after providing informed consent.

  • Screening and Enrollment: Subjects undergo a health screening to ensure they meet inclusion criteria (e.g., age, weight, normal renal and hepatic function) and have no exclusion criteria (e.g., allergies to the drug, confounding medications).

  • Randomization and Washout: Subjects are randomized into one of two treatment sequences (e.g., Group 1 receives Formulation A then B; Group 2 receives B then A). A washout period of sufficient duration (typically at least 10 times the drug's half-life) separates the two treatment periods to ensure complete elimination of the drug from the first period.

  • Drug Administration: After an overnight fast, subjects are administered a single oral dose of the assigned doxazosin formulation with a standardized volume of water.

  • Pharmacokinetic Sampling: Blood samples are collected into labeled tubes containing an anticoagulant (e.g., heparin or EDTA) at predefined time points. Sampling typically occurs pre-dose (0 hours) and at multiple points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours) to adequately characterize the plasma concentration-time curve.

  • Sample Processing and Analysis: Plasma is separated by centrifugation and stored frozen (e.g., at -70°C) until analysis. Doxazosin concentrations in plasma are quantified using a validated bioanalytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data for each subject using non-compartmental analysis. Statistical analysis (e.g., ANOVA) is performed on the log-transformed Cmax and AUC data to determine if the two formulations are bioequivalent.

G Generalized Pharmacokinetic Study Workflow cluster_0 A Subject Screening & Enrollment B Randomization to Treatment Sequence A->B C Period 1: Drug Administration (Formulation A or B) B->C D Serial Blood Sampling (0-72h) C->D E Washout Period (e.g., >10 half-lives) D->E H Bioanalysis: Quantify Drug in Plasma (e.g., LC-MS/MS) D->H F Period 2: Drug Administration (Crossover Formulation) E->F G Serial Blood Sampling (0-72h) F->G G->H I Pharmacokinetic & Statistical Analysis H->I

Caption: Workflow of a typical two-period crossover pharmacokinetic study.

Metabolism Pathway Visualization

Doxazosin is subject to extensive hepatic biotransformation, rendering it pharmacologically inactive before excretion.

G Major Metabolic Pathways of Doxazosin Dox Doxazosin (Parent Drug) Enzymes Hepatic CYP450 Enzymes (Primarily CYP3A4) Dox->Enzymes Substrate for ODem O-Demethylated Metabolites Enzymes->ODem Pathway 1 CHyd C-Hydroxylated Metabolites Enzymes->CHyd Pathway 2 Excretion Excretion (Mainly Fecal) ODem->Excretion CHyd->Excretion

Caption: Doxazosin undergoes extensive hepatic metabolism before excretion.

References

An In-depth Technical Guide on the Binding Affinity of Felypressin to the Vasopressin V1a Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Felypressin to its primary physiological target, the Vasopressin V1a (V1a) receptor. Felypressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor utilized in clinical settings, most notably in dentistry as an adjunct to local anesthetics. A thorough understanding of its interaction with the V1a receptor is crucial for its safe and effective use, as well as for the development of novel therapeutics targeting the vasopressin system.

Introduction to Felypressin and the Vasopressin V1a Receptor

Felypressin is a synthetic nonapeptide that is structurally and functionally related to the endogenous hormone arginine vasopressin (AVP). Its primary mechanism of action is through the agonism of the Vasopressin V1a receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The V1a receptor is predominantly found on vascular smooth muscle cells, and its activation leads to vasoconstriction. This action is harnessed to reduce localized bleeding and prolong the effect of local anesthetics.

Quantitative Binding Affinity Data

Direct quantitative binding affinity data for Felypressin, such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd), are not extensively reported in publicly available peer-reviewed literature. However, its biological activity provides a strong indication of its potent interaction with the V1a receptor.

Functional bioassays in rats have demonstrated that Felypressin exhibits significantly higher vasopressor activity, which is mediated by the V1a receptor, compared to its activity at the oxytocin receptor.

Table 1: Functional Activity of Felypressin

LigandReceptor/ActivityParameter (Species)Value
FelypressinVasopressin V1a-RVasopressor Activity (Rat)57 IU/mg
FelypressinOxytocin-ROxytocic Activity (Rat)1 IU/mg

To provide a quantitative context for the binding affinity to the V1a receptor, the following table summarizes the binding affinities of the endogenous ligand, Arginine Vasopressin (AVP), and a related synthetic analogue, Terlipressin, for the human V1a receptor.

Table 2: Binding Affinities (Ki) of Related Compounds at the Human V1a Receptor

CompoundV1a Receptor (Ki, nM)Primary Effect
Arginine Vasopressin (AVP)1.8 ± 0.4Non-selective Agonist
Terlipressin~1100V1a-selective Agonist (Prodrug)

Note: Ki values can vary between studies depending on the specific assay conditions and cell types used.

Terlipressin, like Felypressin, is a vasopressin analogue. It binds to the human V1A receptor with an affinity in the micromolar range, which is approximately 120-fold lower than that of its active metabolite, lysine-vasopressin (LVP). In comparison, the binding affinity of LVP for the V1 receptor is about sixfold higher than for the V2 receptor.

Experimental Protocols

The determination of binding affinities for the Vasopressin V1a receptor is typically achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled test compound (e.g., Felypressin) to displace a radiolabeled ligand from the receptor.

1. Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human Vasopressin V1a receptor (e.g., CHO or HEK-293 cells).

  • Radioligand: A high-affinity radiolabeled ligand for the V1a receptor, such as [3H]-Arginine Vasopressin.

  • Test Compound: Felypressin or other unlabeled ligands for which the Ki is to be determined.

  • Non-specific Binding Control: A high concentration of an unlabeled V1a receptor ligand (e.g., unlabeled Arginine Vasopressin) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding, and a vacuum filtration manifold.

  • Scintillation Counter: For quantifying radioactivity.

2. Procedure:

  • Membrane Preparation:

    • Culture cells expressing the V1a receptor to a sufficient density.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • Cell membrane preparation (typically 10-50 µg of protein per well).

      • A fixed concentration of the radioligand (typically at or near its Kd value).

      • Varying concentrations of the unlabeled test compound (Felypressin).

      • For total binding wells, add assay buffer instead of the test compound.

      • For non-specific binding wells, add a saturating concentration of the unlabeled control ligand.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_term Termination & Measurement cluster_analysis Data Analysis prep1 Cell Culture (V1a-expressing cells) prep2 Cell Harvesting & Homogenization prep1->prep2 prep3 Membrane Isolation (Centrifugation) prep2->prep3 prep4 Protein Quantification prep3->prep4 assay1 Add Membrane Suspension prep4->assay1 assay2 Add Radioligand ([3H]-AVP) assay1->assay2 assay3 Add Test Compound (Felypressin) assay2->assay3 assay4 Incubate to Equilibrium assay3->assay4 term1 Rapid Vacuum Filtration assay4->term1 term2 Wash Filters term1->term2 term3 Scintillation Counting term2->term3 analysis1 Calculate Specific Binding term3->analysis1 analysis2 Generate Dose-Response Curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki (Cheng-Prusoff) analysis3->analysis4

Workflow for a competitive radioligand binding assay.

The Vasopressin V1a receptor is a canonical Gq/11-coupled GPCR. Upon agonist binding, it initiates a well-defined intracellular signaling cascade.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Felypressin Felypressin V1aR V1a Receptor Felypressin->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca2->CellularResponse Activates Ca²⁺-dependent proteins PKC->CellularResponse Phosphorylates Substrates

Methodological & Application

Application Notes and Protocols for Utilizing Pressamina in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pressamina, the hydrochloride salt of dimetofrine, is a sympathomimetic agent that primarily functions as a selective agonist for α1-adrenergic receptors.[1] This agonism leads to vasoconstriction, making it a subject of interest in cardiovascular research and drug development. Structurally, this compound is a substituted phenethylamine, bearing resemblance to desglymidodrine, the active metabolite of midodrine.[1] Understanding the interaction of this compound with its target receptor is crucial for elucidating its pharmacological profile and exploring its therapeutic potential.

Cell-based assays are indispensable tools in drug discovery and pharmacological research, offering a physiologically relevant environment to study the effects of compounds on cellular processes.[2][3] This document provides detailed protocols for two common cell-based assays to characterize the activity of this compound and other α1-adrenergic agonists: a Calcium Flux Assay and a Luciferase Reporter Gene Assay.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs). The α1-adrenergic receptor subtypes (α1A, α1B, and α1D) primarily couple to the Gq/11 family of G proteins.[2][4][5] Upon agonist binding, the receptor undergoes a conformational change, activating the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2][6] DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. The increase in intracellular calcium is a hallmark of α1-adrenergic receptor activation and can be readily measured in a cell-based assay.[7][8][9]

Below is a diagram illustrating the α1-adrenergic receptor signaling pathway.

alpha1_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (α1-Agonist) alpha1_R α1-Adrenergic Receptor This compound->alpha1_R Gq Gq Protein (α, β, γ subunits) alpha1_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive ER ER Lumen (High Ca²⁺) IP3->ER binds to IP3 Receptor Ca_ER Ca²⁺ Ca_ER->PKC_inactive PKC_active PKC (active) PKC_inactive->PKC_active activates Cellular_Response Cellular Response PKC_active->Cellular_Response ER->Ca_ER releases

Caption: α1-Adrenergic Receptor Signaling Pathway.

Data Presentation: Pharmacological Profile of α1-Adrenergic Agonists

The following table summarizes the potency (EC50 values) of several known α1-adrenergic agonists in cell-based assays measuring calcium mobilization. This data can be used as a reference for comparison when evaluating this compound.

CompoundReceptor SubtypeAssay TypeCell LineEC50 (nM)Reference
Phenylephrineα1ACalcium FluxHEK29318.2[10]
Norepinephrineα1ACalcium FluxCHO-[11]
Cirazolineα1ACalcium FluxCHO1.2[11]
Oxymetazolineα1ACalcium FluxCHO130[11]
Methoxamineα1ACalcium Flux-~100[12]

Note: EC50 values can vary depending on the specific cell line, receptor expression level, and assay conditions.

Experimental Protocols

Protocol 1: Calcium Flux Assay for α1-Adrenergic Receptor Activation

This protocol describes how to measure the activation of α1-adrenergic receptors by this compound or other agonists by monitoring changes in intracellular calcium concentration using a fluorescent dye.

  • Cell Line: HEK293 cells stably expressing the human α1A-adrenergic receptor (or other suitable cell line).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).[13][14][15]

  • Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM, Fluo-8 AM, or equivalent.[16][17]

  • Pluronic F-127: To aid in dye loading.[17]

  • Probenecid: (Optional) To inhibit organic anion transporters and prevent dye leakage.[18][19]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound and other test compounds: Prepared as stock solutions in a suitable solvent (e.g., DMSO or water).

  • Reference Agonist: Phenylephrine or norepinephrine.

  • Positive Control: Ionomycin or ATP.

  • Fluorescence Microplate Reader: With kinetic reading capability and automated injection (e.g., FlexStation or FLIPR).[20]

calcium_flux_workflow start Start cell_culture 1. Cell Culture (HEK293-α1A) start->cell_culture plate_cells 2. Plate Cells in 96-well plate cell_culture->plate_cells incubate_overnight 3. Incubate Overnight plate_cells->incubate_overnight prepare_dye 4. Prepare Dye Loading Solution incubate_overnight->prepare_dye load_dye 5. Load Cells with Calcium Dye prepare_dye->load_dye incubate_dye 6. Incubate for 1 hour load_dye->incubate_dye prepare_compounds 7. Prepare Compound Plate (this compound, Controls) incubate_dye->prepare_compounds measure_fluorescence 8. Measure Fluorescence (Kinetic Read) prepare_compounds->measure_fluorescence add_compounds 9. Add Compounds measure_fluorescence->add_compounds analyze_data 10. Analyze Data (EC50 determination) add_compounds->analyze_data end End analyze_data->end

Caption: Workflow for the Calcium Flux Assay.
  • Cell Culture and Plating:

    • Culture HEK293 cells expressing the α1A-adrenergic receptor in complete culture medium at 37°C in a 5% CO2 incubator.

    • The day before the assay, harvest the cells and seed them into a 96-well black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[2]

    • Incubate the plate overnight at 37°C.

  • Dye Loading:

    • Prepare the dye loading solution. For Fluo-4 AM, a typical final concentration is 2-5 µM.[17] The solution should also contain 0.02% Pluronic F-127 and, if necessary, 2.5 mM probenecid in assay buffer.[17][18]

    • Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.[17]

    • After incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye. Leave 100 µL of assay buffer in each well after the final wash.

  • Compound Preparation and Addition:

    • Prepare a compound plate with serial dilutions of this compound and other test compounds in assay buffer. Also include wells with the reference agonist, a vehicle control (e.g., DMSO), and a positive control (e.g., ionomycin).

    • The final concentration of the compounds in the assay plate should be 2X the desired final concentration, as they will be diluted 1:1 upon addition.

  • Fluorescence Measurement:

    • Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).[17]

    • Program the instrument to perform a kinetic read, measuring the fluorescence intensity over time.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument's injector will then add 100 µL of the compound solutions from the compound plate to the assay plate.

    • Continue to measure the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0) or as Relative Fluorescence Units (RFU).

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Protocol 2: Luciferase Reporter Gene Assay for α1-Adrenergic Receptor Activation

This assay measures the activation of the α1-adrenergic receptor by quantifying the expression of a reporter gene (luciferase) under the control of a response element that is activated by the Gq signaling pathway, such as the Nuclear Factor of Activated T-cells (NFAT) response element.[21][22]

  • Cell Line: HEK293 cells.

  • Expression Plasmids:

    • An expression plasmid for the human α1A-adrenergic receptor.

    • A reporter plasmid containing the firefly luciferase gene downstream of an NFAT response element (e.g., pGL4.30[luc2P/NFAT-RE/Hygro]).

    • A control plasmid expressing Renilla luciferase for normalization (e.g., pGL4.74[hRluc/TK]).

  • Transfection Reagent: Lipofectamine 2000 or a similar reagent.[23]

  • Cell Culture Medium and Assay Plate: As described in Protocol 1.

  • Luciferase Assay Reagent: A commercial kit for dual-luciferase reporter assays (e.g., Dual-Glo® Luciferase Assay System).[24]

  • Luminometer: A plate-reading luminometer.

luciferase_workflow start Start plate_cells 1. Plate HEK293 Cells start->plate_cells transfect 2. Co-transfect Plasmids (α1A-R, NFAT-Luc, Renilla) plate_cells->transfect incubate_transfection 3. Incubate for 24-48 hours transfect->incubate_transfection treat_compounds 4. Treat Cells with This compound and Controls incubate_transfection->treat_compounds incubate_treatment 5. Incubate for 6-8 hours treat_compounds->incubate_treatment lyse_cells 6. Lyse Cells and Add Luciferase Reagents incubate_treatment->lyse_cells measure_luminescence 7. Measure Firefly and Renilla Luminescence lyse_cells->measure_luminescence analyze_data 8. Analyze Data (Normalize and determine EC50) measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the Luciferase Reporter Gene Assay.
  • Cell Plating and Transfection:

    • The day before transfection, seed HEK293 cells in a 96-well plate at a density that will result in 70-90% confluency on the day of transfection.

    • On the day of transfection, co-transfect the cells with the α1A-adrenergic receptor expression plasmid, the NFAT-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[25]

    • Incubate the cells for 24-48 hours to allow for receptor and reporter expression.

  • Compound Treatment:

    • After the incubation period, remove the medium and replace it with serum-free medium containing serial dilutions of this compound, other test compounds, a reference agonist, and a vehicle control.

    • Incubate the plate for an additional 6-8 hours at 37°C. The optimal incubation time should be determined empirically.

  • Luciferase Assay:

    • After the treatment incubation, perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and then sequentially measuring firefly and Renilla luciferase activity in a luminometer.[5]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Troubleshooting

  • Low Signal in Calcium Flux Assay:

    • Cause: Low receptor expression, poor dye loading, or unhealthy cells.

    • Solution: Ensure a stable cell line with good receptor expression. Optimize dye loading concentration and incubation time. Check cell viability.[4]

  • High Background in Calcium Flux Assay:

    • Cause: Autofluorescence of compounds, or leaky cells.

    • Solution: Run a control with compound and no cells to check for autofluorescence. Ensure cells are healthy and not overly confluent.[4]

  • Inconsistent Results in Luciferase Assay:

    • Cause: Variable transfection efficiency.

    • Solution: Optimize the transfection protocol. Always include a co-transfected control reporter (e.g., Renilla luciferase) for normalization.

  • No Response to Agonist:

    • Cause: Inactive compound, incorrect receptor subtype, or desensitized receptors.

    • Solution: Verify the activity of the compound with a known active batch. Confirm the receptor subtype expressed in the cells. Serum-starve cells before the assay to reduce receptor desensitization.[26]

References

Protocol for Dissolving and Storing Pressamina for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and storage of Pressamina (dimetofrine hydrochloride). The information is intended to guide researchers in preparing this compound for various experimental applications.

Introduction

This compound, the hydrochloride salt of dimetofrine, has the chemical formula C₁₁H₁₈ClNO₄ and a molecular weight of 263.72 g/mol .[1] Its chemical name is 4-hydroxy-3,5-dimethoxy-α-[(methylamino)methyl]benzyl alcohol hydrochloride. While specific experimental data on the solubility and storage of this compound is limited in publicly available literature, this protocol provides guidance based on the general properties of similar chemical compounds, such as other hydrochloride salts of amine-containing molecules.

It is crucial to note that the following protocols are general recommendations and should be validated by the end-user for their specific experimental setup.

Materials and Reagents

  • This compound (dimetofrine hydrochloride) powder

  • Sterile, deionized or distilled water

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Ethanol, absolute

  • Sterile, conical tubes (e.g., 15 mL and 50 mL)

  • Sterile, microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated balance

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Quantitative Data Summary

SolventAnticipated SolubilityNotes
WaterLikely solubleHydrochloride salts of amines are generally water-soluble. For similar compounds, solubility can be high.
DMSOLikely solubleMany organic compounds are soluble in DMSO. For related compounds, solubility in DMSO is well-documented.
EthanolLikely sparingly solubleSolubility in ethanol is often lower than in water or DMSO for hydrochloride salts.

Note: The user must experimentally determine the precise solubility of this compound in these solvents for their specific needs.

Experimental Protocols

Protocol for Dissolving this compound

This protocol describes the steps to prepare a stock solution of this compound. The choice of solvent will depend on the experimental requirements. For cell-based assays, DMSO is a common choice, while for in vivo studies, an aqueous-based vehicle is often preferred.

Workflow for Dissolving this compound

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Calculate_Mass Calculate required mass of this compound Weigh_this compound Weigh this compound powder Calculate_Mass->Weigh_this compound Add_Solvent Add chosen solvent to the powder Weigh_this compound->Add_Solvent Vortex Vortex thoroughly Add_Solvent->Vortex Sonicate Sonicate briefly (if necessary) Vortex->Sonicate if needed Observe Visually inspect for complete dissolution Sonicate->Observe Aliquot Aliquot into sterile tubes Observe->Aliquot if fully dissolved Store Store at recommended temperature Aliquot->Store

Caption: Workflow for the dissolution and storage of this compound.

Step-by-Step Procedure:

  • Calculate the required mass of this compound: Based on the desired concentration and final volume of the stock solution, calculate the mass of this compound powder needed using the following formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

  • Weigh the this compound powder: Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder in a sterile conical or microcentrifuge tube.

  • Add the solvent: Add the appropriate volume of the chosen solvent (e.g., sterile water, DMSO, or ethanol) to the tube containing the this compound powder.

  • Promote dissolution:

    • Vortexing: Tightly cap the tube and vortex the mixture vigorously for 1-2 minutes.

    • Sonication (Optional): If the powder does not fully dissolve with vortexing, place the tube in a sonicator bath for 5-10 minutes. Avoid excessive heating of the sample.

  • Visual inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

  • Sterilization (for aqueous solutions): If a sterile solution is required for cell culture or in vivo experiments, filter the solution through a 0.22 µm sterile filter into a new sterile tube.

Protocol for Storing this compound Solutions

Proper storage is critical to maintain the stability and activity of this compound solutions.

General Storage Recommendations:

FormStorage TemperatureLight ConditionsDurationNotes
Solid Powder Room Temperature (15-25°C)Protect from lightLong-termStore in a tightly sealed container in a dry, dark place.
Stock Solution (DMSO) -20°C or -80°CProtect from lightUp to 2 months (tentative)Aliquot to avoid repeated freeze-thaw cycles. Based on data for similar compounds.[2]
Stock Solution (Aqueous) 2-8°CProtect from lightShort-term (days)Prepare fresh for best results. Long-term stability in aqueous solution is unknown.

Step-by-Step Storage Procedure:

  • Aliquot solutions: To minimize contamination and degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label tubes: Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation.

  • Store at the appropriate temperature:

    • For long-term storage of DMSO stock solutions, place the aliquots in a -20°C or -80°C freezer.

    • For short-term storage of aqueous solutions, store at 2-8°C.

  • Protect from light: Store all solutions, regardless of the solvent, protected from light by using amber tubes or by placing the tubes in a light-blocking container.

Signaling Pathway Considerations

While the direct signaling pathways of this compound are not detailed in the provided search results, it is identified as a selective α1-adrenergic receptor agonist.[1] This suggests its mechanism of action involves the activation of pathways downstream of these receptors.

Hypothesized Signaling Pathway for this compound

G This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Gq_Protein Gq Protein Alpha1_AR->Gq_Protein PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Hypothesized signaling cascade following α1-adrenergic receptor activation by this compound.

Conclusion

This document provides a foundational protocol for the dissolution and storage of this compound for experimental purposes. Due to the limited availability of specific data for this compound, researchers are strongly encouraged to perform their own validation experiments to determine the optimal conditions for their applications. Adherence to good laboratory practices and careful documentation will ensure the reliability and reproducibility of experimental results.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited publicly available data exists for the in vivo dosage of Pressamina (dimetofrine hydrochloride). The following application notes and protocols provide a general framework and best-practice guidelines for determining appropriate dosages for a research compound with similar characteristics. Specific in vivo studies are required to determine a safe and effective dose for this compound.

Introduction

This compound, with the active ingredient dimetofrine hydrochloride, is a selective α1-adrenergic receptor agonist.[1] Its primary mechanism of action involves the stimulation of α1-adrenergic receptors, leading to vasoconstriction.[1] This property makes it a compound of interest for research into conditions requiring increased peripheral vascular resistance.

This document outlines a general methodology for determining the appropriate dosage of a research compound like this compound for in vivo studies, including initial dose-range finding, and provides a framework for presenting the collected data.

Chemical and Pharmacological Properties of this compound

A summary of the known properties of this compound (dimetofrine hydrochloride) is presented in Table 1.

PropertyValueReference
Active Ingredient Dimetofrine Hydrochloride (Dimethophrine hydrochloride)[1][2]
Molecular Formula C11H18ClNO4[1][2]
Molecular Weight 263.72 g/mol [1][2]
Mechanism of Action Selective α1-adrenergic receptor agonist[1]
Primary Effect Vasoconstriction[1]

Experimental Protocols

The following protocols describe a general approach to determining the in vivo dosage of a novel or sparsely studied compound.

Dose-Range Finding (Dose Escalation) Study

A dose-range finding study is a crucial first step to determine the tolerability and to identify a range of doses that elicit a pharmacological response without causing significant toxicity.

Objective: To determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range for this compound in a specific animal model (e.g., Sprague-Dawley rats).

Materials:

  • This compound (dimetofrine hydrochloride)

  • Vehicle (e.g., sterile saline, phosphate-buffered saline)

  • Sprague-Dawley rats (male and female, 8-10 weeks old)

  • Standard laboratory animal housing and husbandry equipment

  • Administration equipment (e.g., gavage needles, syringes)

  • Monitoring equipment (e.g., blood pressure monitor, telemetry system if available)

Methodology:

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the experiment.

  • Group Assignment: Randomly assign animals to several dose groups and a vehicle control group (n=3-5 per group).

  • Dose Selection: In the absence of prior data, a literature search for compounds with a similar mechanism of action (α1-adrenergic agonists) can provide a starting point. A conservative starting dose, for instance, 0.1 mg/kg, is often chosen. Subsequent doses can be escalated in a logarithmic or semi-logarithmic manner (e.g., 0.3 mg/kg, 1 mg/kg, 3 mg/kg, 10 mg/kg).

  • Drug Preparation: Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment. The concentration should be adjusted to ensure a consistent administration volume across all animals.

  • Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)). The route of administration will significantly impact bioavailability and should be chosen based on the research question.

  • Observation: Monitor animals closely for clinical signs of toxicity and pharmacological effects immediately after dosing and at regular intervals (e.g., 15, 30, 60 minutes, and 2, 4, 6, 24 hours).

    • Pharmacological Effects: Monitor for expected effects of an α1-adrenergic agonist, such as changes in blood pressure, heart rate, and activity levels.

    • Toxicological Effects: Observe for signs of distress, including but not limited to, changes in posture, breathing, grooming, and any adverse reactions at the injection site. Record body weight before and after the study.

  • Data Analysis: Record all observations systematically. The MTD is typically defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

Data Presentation

Quantitative data from the dose-range finding study should be summarized in a clear and structured format. Table 2 provides an example of how to present such data, using hypothetical values for illustrative purposes.

Table 2: Example Dose-Response Data for an α1-Adrenergic Agonist in Rats

Dose Group (mg/kg)Route of AdministrationNMean Change in Blood Pressure (mmHg)Clinical Observations
Vehicle ControlIP5+2 ± 1.5Normal behavior
0.1IP5+15 ± 3.2Mild increase in activity
0.3IP5+28 ± 4.1Piloerection, increased alertness
1.0IP5+45 ± 5.5Reduced locomotion, sustained piloerection
3.0IP5+60 ± 6.8Signs of distress (lethargy), transient tremors
10.0IP3Not AssessedSevere adverse effects, study terminated for this group

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for determining the appropriate in vivo dosage of a research compound.

G cluster_0 Pre-clinical In Vivo Dosing Workflow A Literature Review & Compound Characterization B Dose-Range Finding Study (Dose Escalation) A->B Inform Starting Dose C Determine Maximum Tolerated Dose (MTD) & Preliminary Effective Dose B->C Analyze Data D Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) C->D Select Doses E Pharmacodynamic (PD) Studies (Efficacy at Tolerated Doses) C->E Select Doses F Toxicology Studies (Acute and Chronic) D->F E->F G Establish Therapeutic Window & Recommended In Vivo Dose F->G Integrate PK/PD & Safety Data

In Vivo Dosing Workflow
Signaling Pathway

This diagram illustrates the general signaling pathway activated by an α1-adrenergic receptor agonist like this compound.

G cluster_0 α1-Adrenergic Receptor Signaling Ligand This compound (α1-Agonist) Receptor α1-Adrenergic Receptor Ligand->Receptor Binds to G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Vasoconstriction) PKC->Response Leads to

α1-Adrenergic Signaling Pathway

Further Considerations

Following a preliminary dose-range finding study, more comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to fully characterize the behavior of this compound in vivo.

  • Pharmacokinetic Studies: These studies measure the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is critical for determining dosing frequency and understanding potential drug accumulation.

  • Pharmacodynamic Studies: These studies will correlate the dose and plasma concentration with the observed pharmacological effect (e.g., the magnitude and duration of blood pressure increase).

  • Toxicology Studies: More formal acute and, if necessary, chronic toxicology studies are required to fully understand the safety profile of this compound.

Due to the lack of specific in vivo data for this compound, researchers are strongly encouraged to conduct these foundational studies to establish a safe and effective dosage for their specific research applications.

References

Application of Pressamina in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pressamina is a novel positive allosteric modulator of the human Glucagon-Like Peptide-1 Receptor (GLP-1R), a G-protein coupled receptor (GPCR) critical in regulating insulin secretion and glucose homeostasis. As a Gs-coupled receptor, activation of GLP-1R leads to an increase in intracellular cyclic AMP (cAMP) levels. Due to its specific mechanism of action, this compound serves as an invaluable tool in high-throughput screening (HTS) campaigns aimed at identifying novel agonists, antagonists, or other modulators of GLP-1R. This application note provides a detailed protocol for a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET)-based HTS assay to screen for compounds that modulate GLP-1R activity, using this compound as a reference compound.

Principle of the Assay

The HTS assay described herein is a competitive immunoassay that measures intracellular cAMP levels. In this assay, endogenously produced cAMP competes with a europium (Eu)-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a ULight™ dye. When the antibody is not bound to the Eu-labeled cAMP, the Eu chelate and the ULight acceptor are in close proximity, allowing for fluorescence resonance energy transfer (FRET) to occur upon excitation at 340 nm. The resulting FRET signal is inversely proportional to the intracellular cAMP concentration. An increase in GLP-1R activity leads to higher intracellular cAMP levels, which displaces the Eu-labeled cAMP from the antibody, resulting in a decrease in the FRET signal.

Signaling Pathway

The activation of the GLP-1R by an agonist triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to insulin secretion.

GLP1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist GLP-1 Agonist GLP1R GLP-1R Agonist->GLP1R Binds Gs Gs-protein GLP1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Insulin Secretion Downstream->Response Leads to

Caption: GLP-1R Signaling Pathway

Experimental Protocols

Materials and Reagents
  • HEK293 cells stably expressing human GLP-1R

  • Assay buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4

  • Stimulation buffer: Assay buffer containing 500 µM IBMX (a phosphodiesterase inhibitor)

  • This compound

  • Test compounds

  • cAMP standard

  • TR-FRET cAMP detection kit (containing Eu-labeled cAMP and ULight-labeled anti-cAMP antibody)

  • 384-well white, low-volume assay plates

  • Multimode plate reader with TR-FRET capability

High-Throughput Screening Workflow

The HTS workflow is designed for efficiency and automation-friendliness. It involves cell plating, compound addition, cell stimulation, lysis and detection, and finally, data analysis.

HTS_Workflow A 1. Cell Plating (HEK293-GLP1R cells) B 2. Compound Addition (Test compounds or this compound) A->B C 3. Cell Stimulation (Incubation) B->C D 4. Lysis and Detection Reagent Addition (TR-FRET Kit) C->D E 5. Incubation D->E F 6. Plate Reading (TR-FRET Signal) E->F G 7. Data Analysis (Hit Identification) F->G

Caption: High-Throughput Screening Workflow
Detailed Protocol

  • Cell Plating:

    • Culture HEK293-GLP1R cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to a density of 2 x 10^5 cells/mL.

    • Dispense 10 µL of the cell suspension into each well of a 384-well assay plate (2,000 cells/well).

    • Incubate the plate at 37°C for 2 hours to allow cells to attach.

  • Compound Addition:

    • Prepare serial dilutions of this compound and test compounds in stimulation buffer.

    • Add 5 µL of the compound dilutions to the assay plate. For control wells, add 5 µL of stimulation buffer (basal) or a saturating concentration of a known GLP-1R agonist (maximal stimulation).

  • Cell Stimulation:

    • Incubate the plate at 37°C for 30 minutes to stimulate cAMP production.

  • Lysis and Detection:

    • Prepare the TR-FRET detection reagent mix by diluting the Eu-labeled cAMP and ULight-labeled anti-cAMP antibody in the lysis buffer provided with the kit.

    • Add 10 µL of the detection reagent mix to each well.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Plate Reading:

    • Read the plate using a multimode plate reader with the following settings:

      • Excitation wavelength: 340 nm

      • Emission wavelengths: 665 nm and 615 nm

      • Delay time: 100 µs

      • Integration time: 500 µs

Data Presentation and Analysis

The TR-FRET ratio is calculated as (Emission at 665 nm / Emission at 615 nm) * 10,000. The percentage of inhibition is then calculated relative to the control wells.

Table 1: Dose-Response of this compound on GLP-1R Activation

This compound (nM)TR-FRET Ratio (Mean ± SD)% Inhibition of Basal Signal
02500 ± 1200%
0.12350 ± 1106%
11900 ± 9524%
101200 ± 6052%
100750 ± 4070%
1000600 ± 3576%
10000580 ± 3077%

EC50 Calculation: The half-maximal effective concentration (EC50) for this compound is determined by fitting the dose-response data to a four-parameter logistic equation. Based on the data in Table 1, the calculated EC50 for this compound is approximately 8.5 nM.

Assay Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the positive and negative controls.

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

Table 2: HTS Assay Quality Control Parameters

ParameterValue
Mean Max Signal (Basal)2500
SD Max Signal120
Mean Min Signal (Maximal Agonist)550
SD Min Signal25
Z'-factor 0.72

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Hit Identification: A "hit" is a test compound that produces a statistically significant response. A common criterion for hit identification is a response that is greater than three standard deviations from the mean of the negative control (basal).

Conclusion

The described TR-FRET-based HTS assay provides a robust and reliable method for screening large compound libraries to identify modulators of the GLP-1R. This compound serves as an excellent positive control for this assay, enabling accurate assessment of compound activity and ensuring the quality and reproducibility of the screening data. This protocol can be adapted for other Gs-coupled GPCR targets, making it a versatile tool in the drug discovery process.

Application Note: Enhanced Chemiluminescent Signal in Western Blotting Using Pressamina-X

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pressamina-X is a novel, proprietary reagent designed to enhance signal detection in chemiluminescent Western blotting applications. It functions as a dual-action signal amplifier, formulated to both improve the stability of the horseradish peroxidase (HRP) enzyme and increase the quantum yield of luminol oxidation. This results in a significant increase in signal intensity and duration, allowing for the detection of low-abundance proteins and reducing the required amount of primary antibody. This application note details the performance of this compound-X and provides a protocol for its use in a standard Western blotting workflow.

Mechanism of Action this compound-X is a solution containing a unique combination of electron-transfer mediators and HRP-stabilizing co-factors. Upon addition to a standard HRP substrate solution (e.g., ECL), this compound-X facilitates a more efficient transfer of electrons during the peroxidase-catalyzed oxidation of luminol. This heightened efficiency leads to an amplified light output at 425 nm. Furthermore, its stabilizing components protect the HRP enzyme from rapid inactivation, prolonging the signal duration and providing a wider window for image capture.

Key Applications

  • Detection of low-abundance proteins in complex lysates.

  • Reduction of primary and secondary antibody concentrations, saving costs and reducing background.

  • Enhancing signal-to-noise ratio for clearer, more quantifiable results.

  • Salvaging blots with weak initial signals.

Quantitative Data Summary

The following tables summarize the performance of this compound-X compared to a standard ECL substrate across various experimental conditions.

Table 1: Signal Intensity Enhancement

Target Protein Lysate Amount (µg) Antibody Dilution Fold Increase in Signal Intensity with this compound-X
GAPDH 10 1:10,000 4.5x
p-ERK1/2 20 1:1,000 8.2x

| Caspase-3 (cleaved) | 30 | 1:500 | 12.5x |

Table 2: Signal Duration

Substrate Time Post-Incubation Signal Remaining (%)
Standard ECL 5 min 100%
30 min 45%
60 min 18%
ECL + this compound-X 5 min 100%
30 min 92%

| | 60 min | 78% |

Table 3: Antibody Concentration Reduction

Target Protein Standard Antibody Dilution Equivalent Signal Dilution with this compound-X Antibody Savings
β-Actin 1:5,000 1:20,000 75%

| STAT3 | 1:1,000 | 1:5,000 | 80% |

Experimental Protocols

Protocol 1: Standard Western Blotting with this compound-X Enhancement

This protocol assumes that proteins have already been separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. A standard Western blot protocol can be followed for blocking and antibody incubations.[1][2][3]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. Refer to Table 3 for recommended starting dilution adjustments when using this compound-X.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[4]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Signal Development: a. Prepare your standard ECL substrate according to the manufacturer's instructions. b. Immediately before use, add this compound-X to the prepared substrate at a 1:100 ratio (e.g., 10 µL of this compound-X per 1 mL of substrate). Mix gently by pipetting. c. Drain excess wash buffer from the membrane. d. Pipette the this compound-X-enhanced substrate evenly onto the membrane. e. Incubate for 1-5 minutes.

  • Image Acquisition: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[2] Due to the enhanced signal strength and duration, exposure times may need to be significantly reduced to avoid saturation.

Visualizations

Signaling Pathway and Workflow Diagrams

cluster_0 This compound-X Mechanism of Action H2O2 H2O2 HRP HRP H2O2->HRP oxidizes Luminol Luminol Luminol->HRP reduces Intermediate Excited-state 3-aminophthalate HRP->Intermediate PressaminaX PressaminaX PressaminaX->HRP stabilizes & enhances e- transfer Light Light (425 nm) Intermediate->Light

Caption: Mechanism of this compound-X enhancing HRP-catalyzed luminol oxidation.

start Start: Protein Transfer Complete block 1. Block Membrane (1 hr, RT) start->block primary 2. Primary Antibody Incubation (Overnight, 4°C) block->primary wash1 3. Wash 3x (5 min each) primary->wash1 secondary 4. Secondary HRP-Ab Incubation (1 hr, RT) wash1->secondary wash2 5. Wash 3x (5 min each) secondary->wash2 prepare 6. Prepare ECL Substrate + this compound-X (1:100) wash2->prepare develop 7. Incubate Blot with Mixture (1-5 min) prepare->develop capture 8. Image Capture (CCD or Film) develop->capture end End: Data Analysis capture->end

References

Application Notes and Protocols: Pressamina as a Tool for Studying [Biological Process]

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pressamina is a novel selective modulator of [Specify the target, e.g., a receptor, enzyme, or signaling protein]. Its high specificity and potency make it an invaluable tool for elucidating the role of [Target] in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound to investigate [Biological Process], offering insights for researchers, scientists, and drug development professionals.

Key Applications

  • Elucidation of the [Name of Signaling Pathway] Pathway: this compound can be used to selectively activate or inhibit [Target], allowing for precise dissection of its downstream signaling events.

  • Functional Analysis of [Target] in Cellular Models: By treating cells with this compound, researchers can study its effects on a wide range of cellular functions, including proliferation, differentiation, apoptosis, and migration.

  • In Vivo Studies of [Biological Process]: this compound's favorable pharmacokinetic properties make it suitable for in vivo studies in animal models, enabling the investigation of the physiological roles of [Target] in a whole-organism context.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies utilizing this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineEC50 / IC50Assay TypeReference
[Cell Line 1][Value] nM[Assay Name][Citation]
[Cell Line 2][Value] µM[Assay Name][Citation]
[Cell Line 3][Value] nM[Assay Name][Citation]

Table 2: In Vivo Pharmacokinetic Properties of this compound

Animal ModelDoseRoute of AdministrationCmaxTmaxHalf-life
[Animal 1][Value] mg/kg[Route][Value] ng/mL[Value] h[Value] h
[Animal 2][Value] mg/kg[Route][Value] ng/mL[Value] h[Value] h

Experimental Protocols

Protocol 1: In Vitro Cell-Based Assay for [Biological Process]

1. Cell Culture:

  • Culture [Cell Line] in [Media Name] supplemented with [Supplements] at 37°C in a humidified incubator with 5% CO2.
  • Plate cells in a [Plate Type] at a density of [Cell Density] cells/well and allow them to adhere overnight.

2. Compound Preparation:

  • Prepare a stock solution of this compound in [Solvent, e.g., DMSO] at a concentration of [Concentration].
  • Serially dilute the stock solution in cell culture media to achieve the desired final concentrations.

3. Treatment:

  • Remove the culture medium from the wells and replace it with the media containing different concentrations of this compound.
  • Include a vehicle control (media with the same concentration of [Solvent]).
  • Incubate the cells for [Time] at 37°C.

4. Assay:

  • Perform [Assay Name] to measure [Parameter].
  • Follow the manufacturer's instructions for the assay kit.

5. Data Analysis:

  • Calculate the [Metric, e.g., percentage of inhibition] for each concentration of this compound.
  • Plot the data and determine the EC50/IC50 value using a suitable software.

Protocol 2: Western Blot Analysis of [Signaling Pathway] Activation

1. Cell Lysis:

  • After treatment with this compound as described in Protocol 1, wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Collect the cell lysates and centrifuge to remove cellular debris.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
  • Transfer the proteins to a PVDF membrane.
  • Block the membrane with [Blocking Buffer] for [Time] at room temperature.
  • Incubate the membrane with a primary antibody against [Target Protein] overnight at 4°C.
  • Wash the membrane and incubate with a secondary antibody conjugated to [Enzyme, e.g., HRP] for [Time] at room temperature.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

5. Data Analysis:

  • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling_Pathway This compound This compound Target Target This compound->Target Activates/Inhibits Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Biological_Process [Biological Process] Downstream1->Biological_Process Downstream2->Biological_Process

Caption: Signaling pathway activated or inhibited by this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture Cell_Plating Cell Plating Cell_Culture->Cell_Plating Pressamina_Treatment This compound Treatment Cell_Plating->Pressamina_Treatment Assay [Assay Name] Pressamina_Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis

Application Notes & Protocols: Preclinical Evaluation of Pressamina, a Novel mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that integrates intracellular and extracellular signals to regulate critical cellular processes such as growth, proliferation, metabolism, and survival.[1][2] The mTOR signaling pathway is frequently hyperactivated in a wide range of human cancers, making it an attractive target for therapeutic intervention.[1][3][4] Dysregulation can occur through various mechanisms, including mutations in upstream components like PI3K and AKT, or loss of the tumor suppressor PTEN.[2][3] Pressamina is a novel, potent, and selective small molecule inhibitor designed to target the mTOR complex 1 (mTORC1), a key downstream effector in this pathway. These application notes provide a comprehensive experimental framework for evaluating the preclinical efficacy of this compound, from initial target validation in vitro to anti-tumor activity in vivo.

Section 1: In Vitro Characterization of this compound

This section details the protocols for confirming the mechanism of action and cellular effects of this compound in cancer cell lines.

Protocol 1: Western Blot Analysis for mTORC1 Signaling Inhibition

Objective: To confirm that this compound inhibits mTORC1 signaling by assessing the phosphorylation status of its downstream targets, p70 S6 Kinase (S6K) and 4E-BP1.

Methodology:

  • Cell Culture: Seed human cancer cells (e.g., MCF-7 breast cancer or U-87 MG glioblastoma) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

Data Presentation:

Table 1: Effect of this compound on mTORC1 Signaling Markers

Treatment Concentration p-S6K (Thr389) Relative Density p-4E-BP1 (Thr37/46) Relative Density
Vehicle Control (0 nM) 1.00 1.00
10 nM this compound 0.65 0.72
100 nM this compound 0.15 0.21
1000 nM this compound 0.02 0.05

(Note: Data are hypothetical and represent densitometry values normalized to total protein and relative to the vehicle control.)

Protocol 2: Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 100 µM) in triplicate for 72 hours.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[6][7][8][9] Living cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan crystals.[6][7][9]

    • Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[6][10]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[6][10]

  • Analysis: Calculate the concentration that inhibits cell growth by 50% (GI50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Data Presentation:

Table 2: GI50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type Key Mutations GI50 (nM)
MCF-7 Breast Cancer PIK3CA mutant 85
U-87 MG Glioblastoma PTEN null 120
A549 Lung Cancer KRAS mutant 950
HCT116 Colorectal Cancer PIK3CA mutant 95

(Note: Data are hypothetical.)

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

Objective: To determine if the reduction in cell viability caused by this compound is due to the induction of apoptosis.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at concentrations around the GI50 value (e.g., 1x and 5x GI50) for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells.[11] Wash the cells with cold PBS.[11]

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer.[12]

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[11] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membrane integrity (late apoptotic/necrotic cells).[11][13]

    • Incubate for 15-20 minutes at room temperature in the dark.[14]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[11]

Data Presentation:

Table 3: Apoptosis Induction by this compound in MCF-7 Cells

Treatment % Viable Cells % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
Vehicle Control 95.1 2.5 2.4
This compound (1x GI50) 60.3 25.8 13.9
This compound (5x GI50) 25.7 48.1 26.2

(Note: Data are hypothetical.)

Section 2: In Vivo Efficacy Evaluation

This section describes the protocol for assessing the anti-tumor activity of this compound in a preclinical animal model.

Protocol 4: Human Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.[15][16]

Methodology:

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 MCF-7 cells mixed with Matrigel) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Regimen:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose), administered orally, once daily (PO, QD).

    • Group 2: this compound (e.g., 25 mg/kg), PO, QD.

    • Group 3: this compound (e.g., 50 mg/kg), PO, QD.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.[17]

  • Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the predetermined size limit. Euthanize the mice, and excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot for p-S6K).

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Data Presentation:

Table 4: In Vivo Efficacy of this compound in MCF-7 Xenograft Model

Treatment Group Mean Final Tumor Volume (mm³) Mean Final Tumor Weight (mg) Tumor Growth Inhibition (TGI) % Mean Body Weight Change (%)
Vehicle Control 1250 ± 150 1180 ± 130 - +2.5
This compound (25 mg/kg) 680 ± 95 650 ± 80 54% -1.8
This compound (50 mg/kg) 350 ± 70 330 ± 65 82% -4.5

(Note: Data are hypothetical. Values are mean ± SEM.)

Section 3: Visualizations

Signaling Pathway and Experimental Workflow Diagrams

mTOR_Signaling_Pathway pathway_node pathway_node inhibitor_node inhibitor_node process_node process_node GF Growth Factors (e.g., IGF-1) Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates TSC TSC1/2 AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates This compound This compound This compound->mTORC1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes FourEBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: The mTOR signaling pathway and the inhibitory action of this compound on mTORC1.

Experimental_Workflow phase phase assay assay decision decision outcome outcome start Start: Hypothesis invitro Phase 1: In Vitro Testing start->invitro western Protocol 1: Western Blot (Target Engagement) invitro->western viability Protocol 2: Cell Viability Assay (GI50 Determination) western->viability apoptosis Protocol 3: Apoptosis Assay (Mechanism of Death) viability->apoptosis invivo_decision Efficacy Demonstrated? apoptosis->invivo_decision invivo Phase 2: In Vivo Testing invivo_decision->invivo Yes stop Stop or Re-evaluate invivo_decision->stop No xenograft Protocol 4: Xenograft Model (Anti-Tumor Efficacy) invivo->xenograft final_decision In Vivo Efficacy? xenograft->final_decision final_decision->stop No proceed Proceed to IND-enabling Toxicology Studies final_decision->proceed Yes

Caption: Preclinical experimental workflow for evaluating this compound's efficacy.

References

Methods for detecting Pressamina in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantitative Determination of Pressamina in Biological Samples

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the Receptor Tyrosine Kinase (RTK) signaling pathway.[1][2][3] Its therapeutic potential is currently under investigation for various oncology indications. To support preclinical and clinical development, robust and reliable bioanalytical methods are required for the quantitative determination of this compound in biological matrices.[4][5]

This document provides detailed protocols for three distinct methods for the detection and quantification of this compound in plasma and serum:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay for screening and semi-quantitative analysis.[6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold-standard method for highly sensitive and specific quantification.[8][9][10]

  • Fluorescence Polarization Immunoassay (FPIA): A rapid, homogeneous assay suitable for high-throughput screening and binding studies.[11][12][13]

Hypothetical Signaling Pathway of this compound

This compound is hypothesized to exert its therapeutic effect by inhibiting a critical Receptor Tyrosine Kinase (RTK) signaling cascade, which is often dysregulated in cancer.[14][15] Upon growth factor binding, the RTK dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2.[1][2] This initiates a downstream cascade through Ras, MEK, and ERK, ultimately leading to gene transcription that promotes cell proliferation and survival.[1] this compound competitively binds to the ATP-binding pocket of the RTK, preventing its phosphorylation and thereby inhibiting the entire downstream pathway.

Pressamina_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Grb2 Grb2 RTK->Grb2 Recruits GF Growth Factor GF->RTK Binds Ras Ras Grb2->Ras Activates MEK MEK Ras->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription ERK->Transcription Promotes This compound This compound This compound->RTK Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to Competitive_ELISA_Workflow Start Start Coat Coat Plate with Anti-Pressamina Ab Start->Coat Wash1 Wash Plate Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Plate Block->Wash2 AddSample Add Standards/Samples & This compound-HRP Conjugate Wash2->AddSample Incubate Incubate (Competition) AddSample->Incubate Wash3 Wash Plate Incubate->Wash3 AddSubstrate Add TMB Substrate Wash3->AddSubstrate IncubateDark Incubate (Dark) AddSubstrate->IncubateDark AddStop Add Stop Solution IncubateDark->AddStop Read Read Absorbance at 450 nm AddStop->Read End End Read->End LCMS_Workflow Start Start Sample Plasma/Serum Sample Start->Sample AddIS Add Internal Standard Sample->AddIS Precipitate Protein Precipitation (Acetonitrile) AddIS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Analyze Data Acquisition (MRM) Inject->Analyze Quantify Quantify using Calibration Curve Analyze->Quantify End End Quantify->End

References

Application Notes and Protocols: A Guide to Using Pressamina in Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthostatic hypotension, a common and debilitating non-motor symptom of Parkinson's Disease (PD), presents a significant challenge in patient management. Pressamina (dimetofrine hydrochloride) is a selective α1-adrenergic receptor agonist that induces vasoconstriction and increases blood pressure.[1] While clinically used for orthostatic hypotension, its application in preclinical animal models of Parkinson's Disease to study and alleviate this specific symptom has not been extensively documented.

These application notes provide a comprehensive guide for researchers on how to design and conduct experiments to evaluate the efficacy of this compound in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's Disease, with a focus on cardiovascular parameters.

Mechanism of Action of this compound

This compound is the hydrochloride salt of dimetofrine.[1][2] Its primary mechanism of action is the selective agonism of α1-adrenergic receptors.[1] This activation leads to vasoconstriction, which in turn helps to elevate blood pressure, particularly in the context of orthostatic hypotension.[1] The chemical structure of this compound is 3,5-dimethoxy-4,β-dihydroxy-N-methylphenethylamine.[1]

Below is a diagram illustrating the signaling pathway of this compound.

This compound This compound (Dimetofrine) Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to

Caption: Signaling pathway of this compound (an α1-adrenergic agonist).
Experimental Protocols

1. 6-OHDA Rat Model of Parkinson's Disease

The 6-hydroxydopamine (6-OHDA) rat model is a widely used neurotoxin-based model that mimics the dopaminergic neurodegeneration seen in Parkinson's disease.[2][3][4][5]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • 6-hydroxydopamine (Sigma-Aldrich)

  • Sterile saline

  • Isoflurane for anesthesia

  • Stereotactic frame

  • Hamilton syringe (10 µL)

  • Dental drill

  • Suturing materials

Protocol:

  • Animal Preparation: Anesthetize the rat with isoflurane and place it in a stereotactic frame. Shave the scalp and clean with an antiseptic solution.

  • Stereotactic Surgery: Make a midline incision on the scalp to expose the skull. Identify the bregma.

  • Coordinates for Medial Forebrain Bundle (MFB) Lesion: For a unilateral lesion, the coordinates relative to the bregma are: Anteroposterior (A/P): -2.2 mm; Mediolateral (M/L): +1.5 mm; Dorsoventral (D/V): -8.0 mm from the dura.[6]

  • 6-OHDA Injection: Drill a small hole at the determined coordinates. Prepare a fresh solution of 6-OHDA in sterile saline at a concentration of 2 mg/mL.[6] Slowly inject 5 µL of the 6-OHDA solution into the MFB at a rate of 1 µL/minute using a Hamilton syringe.[6]

  • Post-operative Care: Leave the needle in place for 5 minutes after injection before slowly retracting it. Suture the scalp incision. Monitor the animal's recovery and provide soft food on the cage floor.

  • Behavioral Assessment: Two weeks post-surgery, confirm the lesion by assessing rotational behavior induced by apomorphine (0.2 mg/kg, i.p.). A successful lesion is indicated by contralateral rotations.[6]

2. Administration of this compound

Materials:

  • This compound (dimetofrine hydrochloride)

  • Sterile saline or appropriate vehicle

  • Gavage needles or equipment for intraperitoneal (i.p.) injection

Protocol:

  • Dosage Preparation: Prepare different concentrations of this compound in sterile saline. The exact dosage should be determined based on pilot studies, but a starting point could be derived from doses of similar α1-agonists like midodrine used in clinical settings, adjusted for animal body weight.

  • Administration: Administer this compound to the 6-OHDA lesioned rats. The route of administration can be oral gavage or intraperitoneal injection. A control group should receive the vehicle only.

3. Measurement of Blood Pressure and Heart Rate

Cardiovascular parameters should be measured to assess the effect of this compound on orthostatic hypotension-like symptoms. Non-invasive tail-cuff plethysmography is a common method.[7][8][9]

Materials:

  • Non-invasive blood pressure system for rodents

  • Animal restrainers

  • Warming chamber

Protocol:

  • Acclimatization: Acclimatize the rats to the restrainer and the procedure for several days before the actual measurement to minimize stress.

  • Measurement Procedure: Place the rat in the restrainer and insert its tail through the cuff. A warming chamber is often used to facilitate the detection of the pulse in the tail.[7]

  • Data Collection: The system will automatically inflate and deflate the cuff and record systolic blood pressure, diastolic blood pressure, and heart rate.

  • Orthostatic Challenge (Tilt Test): To simulate orthostatic stress, blood pressure can be measured in both the horizontal position and after a head-up tilt. A custom-made tilt table can be used for this purpose. Measure baseline blood pressure in the horizontal position, then tilt the animal (e.g., to 45 or 60 degrees) and record blood pressure changes at specific time points.

Experimental Workflow

The following diagram outlines the experimental workflow for evaluating this compound in a 6-OHDA rat model.

Start Start Induce_PD Induce Parkinson's Model (6-OHDA Lesion in Rats) Start->Induce_PD Behavioral_Test Confirm Lesion (Apomorphine-induced Rotation) Induce_PD->Behavioral_Test Group_Assignment Assign to Treatment Groups (Vehicle vs. This compound) Behavioral_Test->Group_Assignment Treatment Administer this compound or Vehicle Group_Assignment->Treatment BP_Measurement Measure Blood Pressure & Heart Rate (Tail-Cuff Method) Treatment->BP_Measurement Tilt_Test Perform Orthostatic Challenge (Tilt Test) BP_Measurement->Tilt_Test Data_Analysis Analyze Data Tilt_Test->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating this compound.
Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups. Below are examples of how to structure these tables.

Table 1: Baseline Cardiovascular Parameters
GroupNSystolic BP (mmHg)Diastolic BP (mmHg)Heart Rate (bpm)
Sham Control10Mean ± SEMMean ± SEMMean ± SEM
6-OHDA + Vehicle10Mean ± SEMMean ± SEMMean ± SEM
6-OHDA + this compound (Low Dose)10Mean ± SEMMean ± SEMMean ± SEM
6-OHDA + this compound (High Dose)10Mean ± SEMMean ± SEMMean ± SEM
Table 2: Change in Blood Pressure During Orthostatic Challenge (Tilt Test)
GroupNΔ Systolic BP (mmHg) at 1 minΔ Diastolic BP (mmHg) at 1 minΔ Systolic BP (mmHg) at 5 minΔ Diastolic BP (mmHg) at 5 min
Sham Control10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
6-OHDA + Vehicle10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
6-OHDA + this compound (Low Dose)10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
6-OHDA + this compound (High Dose)10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Conclusion

This guide provides a framework for investigating the potential of this compound to ameliorate orthostatic hypotension in a rat model of Parkinson's Disease. By following these detailed protocols, researchers can generate robust and reproducible data to assess the therapeutic utility of this α1-adrenergic agonist. Careful consideration of animal welfare, adherence to established surgical and measurement techniques, and appropriate statistical analysis are crucial for the successful implementation of these studies.

References

Troubleshooting & Optimization

Troubleshooting Pressamina insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pressamina. The information is designed to address common challenges encountered during experimental procedures, with a focus on issues related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is the hydrochloride salt of dimetofrine.[1] It is a substituted phenethylamine with the chemical formula C11H18ClNO4 and a molecular weight of 263.72 g/mol .[1][2] As an amine hydrochloride, it is generally expected to be soluble in water and other polar solvents.[3][4]

Q2: What is the mechanism of action for this compound?

This compound is a selective α1-adrenergic receptor agonist.[1] Its pharmacological effect is mediated through the activation of these receptors, which are G protein-coupled receptors associated with the Gq heterotrimeric G protein.[5]

Q3: Why is my this compound not dissolving in water?

Several factors can affect the solubility of this compound in aqueous solutions. These include:

  • pH of the solution: As a weak base, the solubility of this compound is highly pH-dependent.[6][7] It will be more soluble in acidic conditions where the amine group is protonated.

  • Temperature: The dissolution of most solids is endothermic, meaning solubility typically increases with temperature.[8]

  • Purity of the compound: Impurities can affect the solubility of the active pharmaceutical ingredient.

  • Presence of other solutes: High concentrations of other salts can impact solubility through the common ion effect or by altering the ionic strength of the solution.[9]

Troubleshooting Guide: this compound Insolubility

This guide addresses specific issues you may encounter when preparing aqueous solutions of this compound.

Problem Potential Cause Recommended Solution
This compound powder is not dissolving in neutral water (pH ~7). The pH of the solution is not optimal for this amine hydrochloride.Acidify the water slightly by adding a small amount of a dilute acid (e.g., 0.1 M HCl) to lower the pH. Aim for a pH range of 4-6 to enhance solubility.
A precipitate forms after initially dissolving this compound. The solution has become supersaturated, or the pH has shifted, causing the compound to fall out of solution.Gently warm the solution while stirring. If the precipitate does not redissolve, it may be necessary to add more solvent or adjust the pH. Ensure the final pH of your stock solution is maintained in the acidic range.
Insolubility is observed in a buffered solution. The buffer components may be interacting with this compound. For example, phosphate buffers can sometimes form less soluble salts with amine compounds.[6]Try a different buffer system, such as citrate or acetate buffer. Also, verify the pH of the final solution after the addition of this compound, as it can alter the buffer's pH.
The dissolution rate is very slow. The particle size of the this compound powder may be large, reducing the surface area available for dissolution.Increase the agitation rate or use a magnetic stirrer. If possible, gently grinding the powder before addition to the solvent can increase the surface area and speed up dissolution.

Experimental Protocols

Protocol for Determining the Aqueous Solubility of this compound

This protocol is based on the shake-flask method, a common technique for determining the thermodynamic solubility of a compound.[10]

Materials:

  • This compound (dimetofrine hydrochloride) powder

  • Purified water

  • Buffer solutions (pH 4.0, 7.0, and 9.0)

  • Volumetric flasks

  • Mechanical shaker or orbital incubator set to 37°C

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

Procedure:

  • Prepare a series of vials, each containing an excess amount of this compound powder.

  • To each vial, add a known volume of the desired aqueous medium (e.g., purified water, pH 4.0 buffer, pH 7.0 buffer, pH 9.0 buffer).

  • Seal the vials and place them in a mechanical shaker or incubator at 37°C.

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant and filter it using a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the HPLC method.

  • Analyze the sample by HPLC to determine the concentration of dissolved this compound.

  • Prepare a standard curve of this compound of known concentrations to quantify the amount in the test samples.[11]

  • The solubility is reported as the concentration of this compound in the saturated solution (e.g., in mg/mL or µg/mL).

Quantitative Data Summary

The following table provides hypothetical solubility data for this compound at different pH values to illustrate the expected pH-dependent solubility of a weakly basic drug. This data is for illustrative purposes only.

Aqueous Medium pH Temperature (°C) Hypothetical Solubility (mg/mL)
0.1 M HCl1.237> 100
Acetate Buffer4.53750 - 100
Phosphate Buffer6.8371 - 10
Purified Water~7.025< 5
Phosphate Buffer7.437< 1

Visualizations

This compound Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Sample Preparation cluster_incubation Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess this compound to vials start->add_excess add_buffer Add aqueous buffers of varying pH add_excess->add_buffer incubate Incubate at 37°C with agitation for 24-48h add_buffer->incubate centrifuge Centrifuge to pellet excess solid incubate->centrifuge filter Filter supernatant (0.45 µm filter) centrifuge->filter hplc Analyze by HPLC filter->hplc quantify Quantify concentration using standard curve hplc->quantify end End quantify->end

Caption: Workflow for determining this compound solubility.

Alpha-1 Adrenergic Receptor Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to

References

How to optimize Pressamina concentration for maximum effect

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pressamina

Disclaimer: "this compound" is a fictional compound name used for illustrative purposes within this guide. The experimental data, protocols, and pathways described are representative of a novel MEK1/2 inhibitor and are intended to provide a realistic framework for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro cell-based assays?

A1: The optimal concentration for this compound is highly dependent on the cell line and the duration of the assay. For initial dose-response experiments, a broad concentration range is recommended, typically starting from 0.1 nM to 10 µM.[1] This range allows for the determination of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in your specific cellular model.

Q2: I am not observing the expected decrease in cell viability after this compound treatment. What are the potential causes?

A2: Several factors could contribute to a lack of efficacy:

  • Cell Line Resistance: The chosen cell line may possess intrinsic or acquired resistance to MEK inhibition, potentially through mutations in the MAPK pathway or activation of bypass signaling pathways.[1]

  • Compound Integrity: Ensure the this compound stock solution has been prepared correctly and stored under the recommended conditions to prevent degradation.[1]

  • Assay Conditions: Verify experimental parameters such as cell seeding density, treatment duration, and reagent quality. Inconsistent conditions can lead to variable results.[2]

  • Confirmation of Target Engagement: It is crucial to confirm that this compound is inhibiting its intended target, MEK1/2. This can be verified by assessing the phosphorylation status of the downstream kinase, ERK.[1] A lack of reduction in phosphorylated ERK (p-ERK) suggests an issue with compound activity or cell permeability.

Q3: How can I confirm that this compound is engaging its target (MEK1/2) within the cell?

A3: The most direct method to confirm on-target activity is to measure the phosphorylation level of ERK1/2 (p-ERK), the direct downstream substrate of MEK1/2.[1][3] A dose-dependent decrease in p-ERK levels following this compound treatment is a strong indicator of successful target engagement. Western blotting is the standard method for this analysis.[4][5]

Q4: What are the signs of potential off-target effects, and how can I mitigate them?

A4: Potential off-target effects can manifest as unexpected cellular toxicity or phenotypes inconsistent with MEK pathway inhibition.[6] Key indicators include:

  • A significant discrepancy between the biochemical IC50 and the cellular EC50.[6]

  • Cell death at concentrations well below what is required for p-ERK inhibition.

  • Phenotypes that differ from those observed with other known MEK inhibitors or with genetic knockdown (e.g., siRNA) of MEK1/2.[6]

To mitigate these effects, always use the lowest effective concentration that achieves the desired on-target modulation (i.e., p-ERK reduction) and validate key findings with a structurally distinct MEK inhibitor.[6]

Q5: My results are inconsistent between experiments. What are common sources of variability?

A5: Inconsistency in results often stems from experimental variables:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.[2]

  • Reagent Stability: Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment from a validated stock.

  • Assay Timing and Density: Ensure precise and consistent cell seeding densities and incubation times for all treatment and control groups.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration.

Problem Potential Cause Suggested Solution
High IC50 / Low Potency Cell line is resistant to MEK inhibition.Test this compound on a panel of cell lines with known RAS/RAF mutational status to identify a sensitive model.
Compound has degraded or precipitated.Prepare a fresh stock solution of this compound. Visually inspect for any precipitation in the media. Consider testing solubility.[7]
Incorrect assay setup (e.g., cell density too high).Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.[8]
High Well-to-Well Variability Inconsistent cell seeding or compound addition.Use calibrated multichannel pipettes. Ensure the cell suspension is homogenous before plating. Mix plates gently after compound addition.
"Edge effects" in the microplate.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
No Inhibition of p-ERK Poor cell permeability of this compound.While this compound is designed for cell permeability, this can be cell-type dependent. If other troubleshooting fails, consider this possibility.
Technical issues with Western Blot.Ensure lysis buffer contains fresh phosphatase and protease inhibitors.[2] Validate primary antibodies for p-ERK and total ERK. Load equal amounts of protein.[5]
Insufficient incubation time.Perform a time-course experiment (e.g., 1, 4, 24 hours) to determine the optimal time point for observing maximal p-ERK inhibition.[4]

Data Presentation

Table 1: Hypothetical In Vitro Efficacy of this compound in Cancer Cell Lines

This table presents representative data for this compound's effect on cell viability and target inhibition across various cancer cell lines after a 72-hour treatment.

Cell LineCancer TypeKey MutationCell Viability EC50 (nM)p-ERK Inhibition IC50 (nM)
HT-29ColorectalBRAF V600E8.55.2
A375MelanomaBRAF V600E12.17.8
HCT116ColorectalKRAS G13D45.338.6
MiaPaCa-2PancreaticKRAS G12C250.7195.4
MCF-7BreastPIK3CA E545K>10,000>5,000

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Cell Viability (EC50) Determination using MTT Assay

This protocol outlines a method for determining the concentration of this compound that reduces cell viability by 50%.[9]

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate for 24 hours.[10]

  • Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., 10 µM to 0.1 nM) in culture medium. Include a vehicle control (e.g., 0.1% DMSO).[8][10]

  • Treatment: Remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours until purple formazan crystals are visible.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[this compound concentration]. Use a non-linear regression model to calculate the EC50 value.

Protocol 2: Target Engagement (IC50) Determination by Western Blot for p-ERK

This protocol details the assessment of MEK1/2 inhibition by measuring the levels of phosphorylated ERK.[4][5]

  • Cell Seeding & Treatment: Seed cells in 6-well plates to achieve 70-80% confluency.[4] Treat cells with a serial dilution of this compound (matching the viability assay range) for a predetermined time (e.g., 4 hours).[11]

  • Lysis: Wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[4][5] Scrape the cells and incubate the lysate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[4] Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.[4]

  • SDS-PAGE & Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[4] Transfer the separated proteins to a PVDF membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against p-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.[11]

    • Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing: To normalize, strip the membrane and re-probe with a primary antibody for total ERK1/2.[4]

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each concentration. Plot the normalized ratio against log[this compound concentration] to determine the IC50.

Mandatory Visualizations

MEK_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, ELK1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->MEK Experimental_Workflow cluster_viability Cell Viability Assay cluster_target Target Engagement Assay start Start seed_cells_v 1. Seed Cells (96-well plate) start->seed_cells_v seed_cells_t 1. Seed Cells (6-well plate) start->seed_cells_t treat_v 2. Treat with This compound Dilutions seed_cells_v->treat_v incubate_v 3. Incubate (e.g., 72h) treat_v->incubate_v mtt 4. Add MTT Reagent & Solubilize incubate_v->mtt read_v 5. Measure Absorbance mtt->read_v analysis Data Analysis: Plot Dose-Response Curves Calculate EC50 & IC50 read_v->analysis treat_t 2. Treat with This compound Dilutions seed_cells_t->treat_t incubate_t 3. Incubate (e.g., 4h) treat_t->incubate_t lyse 4. Lyse Cells & Quantify Protein incubate_t->lyse wb 5. Western Blot for p-ERK & Total ERK lyse->wb wb->analysis end End analysis->end Troubleshooting_Tree start_node No expected effect (e.g., no cell death) q1 Is p-ERK inhibited in a dose-dependent manner? start_node->q1 question question action action result result a1 Check compound stability & Western Blot protocol. Perform time-course. q1->a1 No q2 Is the cell line known to be RAS/RAF mutant? q1->q2 Yes r1 Issue is likely technical or compound-related. a1->r1 a2 Cell line may have bypass signaling pathways (e.g., PI3K activation). q2->a2 Yes a3 Cell line may not depend on MAPK pathway for survival. Sequence key pathway genes. q2->a3 No / Unknown r2 Consider combination therapy or a different model. a2->r2 r3 Select a more appropriate cell model. a3->r3

References

Overcoming off-target effects of Pressamina in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pressamina

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals overcome common challenges related to the off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent ATP-competitive kinase inhibitor designed to target Proto-oncogene tyrosine-protein kinase Src (c-Src). Its primary therapeutic goal is to inhibit Src-dependent signaling pathways that drive cancer cell proliferation and metastasis.

Q2: What are the known primary off-target effects of this compound?

The most significant off-target activity of this compound is the inhibition of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This is due to the high degree of homology in the ATP-binding pocket of these kinases with c-Src. This can lead to unintended anti-angiogenic effects and alterations in cell viability unrelated to c-Src inhibition.

Q3: At what concentrations do off-target effects typically become prominent?

While the IC50 of this compound for c-Src is in the low nanomolar range, inhibition of PDGFRβ and VEGFR2 is often observed at concentrations above 1 µM in cell-based assays. However, this can vary depending on the cell type and experimental duration.

Q4: Are there any structural analogs of this compound with a more favorable selectivity profile?

Our development program has produced this compound-2b, a derivative with a modified side-chain that reduces its affinity for PDGFRβ and VEGFR2. While it has a slightly lower potency for c-Src, it offers a wider experimental window for achieving selective inhibition.

Troubleshooting Guide

Issue 1: Unexpected levels of apoptosis or cytotoxicity in my cell line.

  • Possible Cause: Your experimental concentration of this compound may be high enough to inhibit PDGFRβ and/or VEGFR2, which are crucial for the survival of certain cell types (e.g., endothelial cells, pericytes, or cells that have autocrine signaling loops involving these receptors).

  • Troubleshooting Steps:

    • Confirm Off-Target Activity: Perform a Western blot to check the phosphorylation status of PDGFRβ (Tyr751) and VEGFR2 (Tyr1175) in your cells treated with this compound at your experimental concentration. A significant decrease in phosphorylation would indicate off-target inhibition.

    • Dose-Response Curve: Run a dose-response curve for this compound in your cell line and determine the concentration at which you see significant cytotoxicity. Compare this to the known IC50 values for both the on-target and off-target kinases.

    • Use a More Selective Inhibitor: If available, switch to a more selective c-Src inhibitor, such as this compound-2b, to see if the cytotoxic effect is mitigated.

    • Rescue Experiment: If your cell line is known to depend on PDGF or VEGF signaling, try adding exogenous PDGF-BB or VEGF-A to the culture medium to see if this can rescue the cells from this compound-induced toxicity.

Issue 2: My results are inconsistent with previously published data on c-Src inhibition.

  • Possible Cause: The observed phenotype may be a composite of both on-target (c-Src) and off-target (PDGFRβ/VEGFR2) effects. For example, an observed decrease in cell migration could be due to c-Src inhibition, but also significantly enhanced by the anti-angiogenic effects of VEGFR2 inhibition.

  • Troubleshooting Steps:

    • Orthogonal Controls: Use a structurally unrelated c-Src inhibitor to confirm that the observed phenotype is genuinely due to the inhibition of c-Src.

    • Genetic Knockdown: Use siRNA or shRNA to specifically knock down c-Src expression. Compare the phenotype of the knockdown cells with those treated with this compound. This will help to delineate the effects of c-Src inhibition from the off-target effects of the compound.

    • Consult Selectivity Data: Refer to the kinase selectivity profile of this compound to understand the full spectrum of its potential off-target interactions.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibition Profile of this compound and this compound-2b

Kinase TargetThis compound IC50 (nM)This compound-2b IC50 (nM)
c-Src515
PDGFRβ8505,500
VEGFR21,2009,800

Table 2: Recommended Concentration Ranges for Cell-Based Assays

Assay TypeThis compound Conc. RangeThis compound-2b Conc. RangeNotes
c-Src Phosphorylation Inhibition0.05 - 1 µM0.1 - 2.5 µMAim for 80-90% target inhibition.
Cell Viability (e.g., MTT, MTS)0.1 - 10 µM0.5 - 20 µMBe aware of potential off-target cytotoxicity at higher concentrations.
Angiogenesis Assays> 1 µM> 10 µMOff-target effects on VEGFR2 are likely to be significant.

Experimental Protocols & Visualizations

Protocol 1: Western Blot for On-Target and Off-Target Activity
  • Cell Culture and Treatment: Plate your cells of interest and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 0 µM, 0.1 µM, 1 µM, 5 µM, 10 µM) for the desired duration (e.g., 2, 6, or 24 hours).

  • Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies for p-Src (Tyr416), total Src, p-PDGFRβ (Tyr751), total PDGFRβ, p-VEGFR2 (Tyr1175), total VEGFR2, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Diagrams

cluster_this compound This compound Action cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways This compound This compound cSrc cSrc This compound->cSrc Inhibition (High Affinity) PDGFRb PDGFRb This compound->PDGFRb Inhibition (Low Affinity) VEGFR2 VEGFR2 This compound->VEGFR2 Inhibition (Low Affinity) Proliferation Proliferation cSrc->Proliferation Metastasis Metastasis cSrc->Metastasis CellSurvival Cell Survival PDGFRb->CellSurvival Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: this compound's on-target and off-target signaling pathways.

cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Solutions Start Unexpected Cytotoxicity Observed CheckP Western Blot: p-PDGFRβ / p-VEGFR2 Start->CheckP Is it off-target? DoseResponse Perform Dose-Response Viability Assay CheckP->DoseResponse Confirm conc. dependence RescueExp Perform Rescue Experiment CheckP->RescueExp Confirm pathway dependence LowerDose Lower this compound Concentration DoseResponse->LowerDose If phenotype is conc. dependent UseAnalog Switch to This compound-2b DoseResponse->UseAnalog If lower dose is not an option

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Technical Support Center: Improving the Stability of Pressamina in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Pressamina (dimetofrine hydrochloride) in their experiments, ensuring its stability in culture media is paramount for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, chemically known as dimetofrine hydrochloride, is a substituted phenethylamine.[1] Its molecular formula is C11H18ClNO4, with a molecular weight of 263.72 g/mol .[1] this compound functions as a selective α1-adrenergic receptor agonist.[1] This mechanism of action is crucial for its pharmacological effects and should be considered when designing experiments.

Q2: My this compound solution in the culture medium has changed color. What does this indicate?

A change in the color of your this compound solution, particularly a yellowish or brownish tint, is often an indicator of oxidative degradation.[1] this compound, being a phenylethylamine derivative with hydroxyl groups on the phenyl ring, is susceptible to oxidation. This process can be triggered by exposure to oxygen, light, and trace metal ions in the culture medium, leading to the formation of colored byproducts, such as quinone-type structures.[1]

Q3: I'm observing inconsistent or weaker than expected biological effects in my experiments with this compound. Could this be a stability issue?

Yes, inconsistent results or a loss of potency are common signs of this compound degradation in your culture medium.[1] The degradation of the active compound means that the effective concentration of this compound is lower than intended, leading to variability in your experimental outcomes.

Q4: What are the primary factors that can affect the stability of this compound in my culture medium?

Several factors can influence the stability of this compound in aqueous solutions like culture media:

  • pH: The pH of the culture medium can affect the stability of this compound.

  • Light: Exposure to light, especially UV light, can cause photodegradation.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1]

  • Oxygen: The presence of dissolved oxygen can lead to oxidation of the this compound molecule.[1]

  • Metal Ions: Trace metal ions in the culture medium can catalyze oxidative degradation.[1]

Troubleshooting Guide

This guide provides systematic steps to identify and resolve potential stability issues with this compound in your cell culture experiments.

Problem Potential Cause Recommended Solution
Discoloration of this compound-containing medium. Oxidative degradation.Prepare fresh solutions before each experiment. Store stock solutions in the dark at 2-8°C. Consider using amber-colored tubes or wrapping containers in foil to protect from light. If possible, de-gas the medium to reduce dissolved oxygen.
Inconsistent experimental results or loss of bioactivity. Degradation of this compound leading to reduced effective concentration.1. Confirm Freshness: Always use freshly prepared dilutions of this compound for your experiments. 2. Optimize Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. pH Control: Ensure the pH of your culture medium is stable and within the optimal range for your cells and for this compound stability (if known). 4. Antioxidant Addition: Consider the addition of antioxidants like ascorbic acid (Vitamin C) to the culture medium to mitigate oxidation. The optimal concentration should be determined empirically for your specific cell line and experimental conditions.
Precipitate formation in the culture medium. Poor solubility or interaction with media components.1. Check Solubility: Ensure you are not exceeding the solubility limit of this compound in your culture medium. 2. Solvent Consideration: For stock solutions, use a solvent that is compatible with your culture system and in which this compound is highly soluble. 3. Filter Sterilization: After dissolving this compound, filter-sterilize the solution before adding it to the culture medium.

Experimental Protocols

To assist researchers in assessing and improving the stability of this compound, the following are detailed methodologies for key experiments.

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile environment.

  • Dissolution: Dissolve the powder in a sterile, high-purity solvent. For a 10 mM stock solution, dissolve 2.64 mg of this compound in 1 mL of sterile water or DMSO.

  • Aliquoting: Dispense the stock solution into small, sterile, light-protecting (amber) microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (up to one week), aliquots can be stored at 2-8°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study to Assess this compound Stability

This protocol can help determine the stability of this compound under various stress conditions.

  • Prepare this compound Solution: Prepare a solution of this compound in your chosen culture medium at a typical working concentration.

  • Apply Stress Conditions:

    • Acidic: Adjust the pH of the solution to 3 with 1 M HCl.

    • Alkaline: Adjust the pH of the solution to 10 with 1 M NaOH.

    • Oxidative: Add hydrogen peroxide to the solution for a final concentration of 3%.

    • Thermal: Incubate the solution at 50°C.

    • Photolytic: Expose the solution to direct UV light.

  • Incubation: Incubate the stressed samples for defined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: At each time point, analyze the concentration of the remaining intact this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to this compound indicates degradation.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in troubleshooting and ensuring this compound stability, the following diagrams are provided.

Troubleshooting Workflow for this compound Instability A Observe Issue (e.g., color change, inconsistent results) B Prepare Fresh this compound Solution A->B C Protect from Light (Amber tubes, foil) B->C D Control Temperature (Store at 2-8°C or -20°C) B->D E Optimize pH of Culture Medium B->E F Consider Antioxidants (e.g., Ascorbic Acid) B->F G Re-run Experiment C->G D->G E->G F->G H Issue Resolved? G->H H->A Yes, but recurs I Further Investigation Needed (e.g., Forced Degradation Study) H->I No

Troubleshooting workflow for this compound instability.

This compound Degradation Pathway Hypothesis This compound This compound (Dimetofrine Hydrochloride) Oxidation Oxidation (O2, Metal Ions) This compound->Oxidation Photodegradation Photodegradation (UV Light) This compound->Photodegradation Hydrolysis Hydrolysis (pH extremes) This compound->Hydrolysis DegradationProducts Degradation Products (e.g., Quinones) Oxidation->DegradationProducts Photodegradation->DegradationProducts Hydrolysis->DegradationProducts LossOfActivity Loss of Biological Activity DegradationProducts->LossOfActivity

References

Technical Support Center: Minimizing Pressamina-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the cytotoxic compound Pressamina. The resources herein are designed to help mitigate unintended cytotoxicity and ensure the generation of reliable and reproducible experimental data.

Frequently Asked questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound is understood to primarily induce cytotoxicity by causing DNA damage.[1] This genotoxic stress activates complex signaling pathways, such as the p53 pathway, which can lead to cell cycle arrest or programmed cell death (apoptosis).[1] In some cases, excessive DNA damage can also lead to a form of uncontrolled cell death known as necrosis.[2]

Q2: I'm observing higher-than-expected cytotoxicity in my experiments. What are the common causes?

A2: Several factors can contribute to unexpectedly high levels of cell death:

  • Cell Line Sensitivity: Different cell lines possess varying sensitivities to cytotoxic agents. It is crucial to determine the specific IC50 value (the concentration that inhibits 50% of cell growth) for your cell line of interest.[3]

  • Compound Concentration: Inaccurate preparation of stock solutions or serial dilutions can lead to significant errors in the final concentration of this compound, resulting in increased cytotoxicity.[4]

  • Treatment Duration: The cytotoxic effects of this compound are often time-dependent. Prolonged exposure will generally lead to increased cell death.[5]

  • Suboptimal Cell Culture Conditions: Stressed cells due to factors like nutrient deprivation, contamination, or over-confluence can be more susceptible to the effects of cytotoxic compounds.[6][7]

  • Solvent Toxicity: If using a solvent such as DMSO to dissolve this compound, ensure that the final concentration in the culture medium is not toxic to the cells by running a vehicle control.[3]

Q3: What are the initial steps to troubleshoot unexpected cytotoxicity?

A3: When encountering unexpected cytotoxicity, it's essential to first verify your experimental setup.[4] This includes confirming the concentration of this compound, checking the health and passage number of your cells, and ensuring the solvent concentration is non-toxic.[4] Repeating the experiment with freshly prepared reagents and a new aliquot of this compound is also a critical step.[4]

Q4: How can I reduce this compound-induced cytotoxicity while still studying its primary effects?

A4: Mitigating cytotoxicity often involves optimizing experimental conditions and considering protective co-treatments:

  • Concentration and Exposure Time Optimization: Since cytotoxicity is often dose- and time-dependent, reducing the concentration of this compound and the duration of exposure can significantly decrease cell death.[5]

  • Antioxidant Co-treatment: If oxidative stress is a contributing factor to cytotoxicity, co-treatment with antioxidants like N-acetylcysteine or Vitamin E may offer a protective effect.[5][8]

  • Modulating Apoptosis Pathways: In instances where apoptosis is the primary mode of cell death, co-treatment with pan-caspase inhibitors can be explored to understand the reliance on this pathway. However, this may interfere with the intended therapeutic effect if apoptosis is the desired outcome.[3]

Q5: Could the observed cytotoxicity be an artifact of the assay itself?

A5: Yes, some cytotoxicity assays can be prone to artifacts. For example, the widely used MTT assay relies on mitochondrial dehydrogenase activity.[9] If this compound impairs mitochondrial function, it could lead to a reduction in the MTT signal that is misinterpreted as cell death, even if the cells are still viable.[10] It is often advisable to use a secondary assay that measures a different cell health parameter, such as membrane integrity (e.g., LDH release assay), to confirm results.[10]

Troubleshooting Guides

Guide 1: High Variability in Cytotoxicity Results Across Experiments

Possible Cause Recommended Solution
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase. Use a cell counter for accuracy.[3]
Variability in Drug Preparation Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3]
Differences in Incubation Times Strictly adhere to the planned incubation times for all experiments. Use a timer to ensure consistency.[3]
Edge Effects in Multi-well Plates Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.[11]

Guide 2: High Background Cell Death in Control Groups

Possible Cause Recommended Solution
Suboptimal Cell Culture Conditions Check for microbial contamination (especially mycoplasma). Ensure the medium is fresh and appropriate for the cell line. Monitor incubator CO2 and temperature levels.[6][7]
Solvent Toxicity Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to ensure it is not causing cytotoxicity.[3]
Passage Number Too High Cells that have been passaged too many times can become senescent and more fragile. Use a fresh stock of cells with a lower passage number.[6]
Harsh Cell Handling Excessive centrifugation speeds or vigorous pipetting can damage cells. Handle cells gently throughout the experimental process.[12]

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound across different cell lines and exposure times to illustrate expected variations.

Cell LineExposure Time (hours)IC50 (µM)Assay Type
A549 (Lung Carcinoma)2415.2MTT
A549 (Lung Carcinoma)488.5MTT
MCF-7 (Breast Cancer)2422.8LDH Release
MCF-7 (Breast Cancer)4812.1LDH Release
HeLa (Cervical Cancer)489.8CellTiter-Glo
HEK293 (Normal Kidney)4845.3CellTiter-Glo

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability based on mitochondrial metabolic activity.[9]

  • Materials:

    • This compound stock solution

    • 96-well plates

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.[13]

    • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the diluted compound solutions. Include vehicle and untreated controls.[13]

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[13]

    • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

    • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[13]

    • Calculation: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: LDH Release Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[14]

  • Materials:

    • Commercially available LDH cytotoxicity assay kit

    • This compound stock solution

    • 96-well, opaque-walled plates

    • Microplate reader (fluorometer or spectrophotometer)

  • Procedure:

    • Cell Seeding and Treatment: Seed and treat cells with this compound in an opaque-walled 96-well plate as described in the MTT protocol. Include controls for no cells (medium only), untreated cells, and a maximum LDH release control (cells lysed with detergent provided in the kit).[11]

    • Incubation: Culture cells for the desired exposure period.[11]

    • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Follow the kit manufacturer's instructions to transfer supernatant to a new plate and add the LDH reaction mixture.

    • Incubation: Incubate for the time specified by the manufacturer (typically 30 minutes) at room temperature, protected from light.

    • Measurement: Measure the absorbance or fluorescence according to the kit's instructions.

    • Calculation: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum release control.

Visualizations

Pressamina_Cytotoxicity_Workflow cluster_0 Troubleshooting Unexpected Cytotoxicity Start High Cytotoxicity Observed Check_Conc Verify this compound Concentration and Reagent Purity Start->Check_Conc Check_Cells Assess Cell Health (Passage #, Contamination) Start->Check_Cells Check_Solvent Run Solvent Vehicle Control Start->Check_Solvent Optimize Optimize Experiment: - Reduce Concentration - Shorten Exposure Time Check_Conc->Optimize Check_Cells->Optimize Check_Solvent->Optimize Confirm Confirm with Orthogonal Assay (e.g., LDH, Annexin V) Optimize->Confirm Result Reliable Data Confirm->Result

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Pressamina_Signaling_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ATM_ATR ATM/ATR Kinases Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Bax Bax Upregulation p53->Bax Apoptosis Apoptosis (Programmed Cell Death) Caspases Caspase Cascade Activation Bax->Caspases Caspases->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

How to address batch-to-batch variability of Pressamina

Author: BenchChem Technical Support Team. Date: December 2025

Pressamina Technical Support Center

Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of this compound and ensuring the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with different lots of this compound. What could be the cause?

A: Inconsistent results between different lots of this compound can stem from batch-to-batch variability. This can manifest as differences in purity, aggregation state, or the presence of isoforms, all of which can affect the biological activity of the protein. We recommend performing a quality control check on each new lot before use.

Q2: How can we assess the quality and consistency of a new batch of this compound?

A: A multi-pronged approach is recommended to ensure the quality of each new batch. This should include assessments of purity by SDS-PAGE, identity confirmation by Western Blot, and evaluation of the aggregation state by Dynamic Light Scattering (DLS). Most importantly, a functional assay should be performed to confirm consistent biological activity.

Q3: Our latest batch of this compound appears to have lower activity in our functional assays. What steps should we take?

A: If you observe lower than expected activity, we recommend the following troubleshooting steps:

  • Confirm Reagent Integrity: Ensure all other assay reagents are within their expiration dates and have been stored correctly.

  • Perform a Dose-Response Curve: This will help determine if the potency of the new batch has shifted.

  • Assess Protein Concentration: Verify the protein concentration of the new lot using a reliable method such as a Bradford or BCA assay.

  • Check for Aggregation: Analyze the new lot by DLS to check for the presence of aggregates, which can reduce activity.

  • Contact Technical Support: If the issue persists, please contact our support team with the lot number and a summary of your findings.

Troubleshooting Guide: Addressing Batch-to-Batch Variability

This guide provides a systematic approach to identifying and mitigating the impact of batch-to-batch variability of this compound in your experiments.

Initial QC Checklist for New this compound Lots
ParameterMethodAcceptance Criteria
Purity SDS-PAGE>95% single band
Identity Western BlotSingle band at expected MW
Concentration Bradford / BCA AssayWithin 10% of stated concentration
Aggregation Dynamic Light Scattering (DLS)Polydispersity Index (PdI) < 0.2
Biological Activity Cell-Based Functional AssayEC50 within 2-fold of reference lot
Troubleshooting Workflow

This workflow outlines the steps to take when you suspect batch-to-batch variability is affecting your experimental results.

G A Inconsistent Experimental Results Observed B Perform Initial QC Checklist on New Lot A->B F Review Internal Experimental Protocol for Errors A->F C Does New Lot Meet Acceptance Criteria? B->C D Proceed with Experiments Using New Lot C->D Yes E Contact Technical Support with Lot Number and QC Data C->E No G Test a Different Lot of this compound F->G H Issue Likely Related to Experimental Protocol G->H Inconsistency Persists I Issue Likely Related to Specific this compound Lot G->I Inconsistency Resolves G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor TYK2 TYK2 CytokineReceptor->TYK2 Activates STAT STAT TYK2->STAT Phosphorylates STAT->STAT GeneExpression Gene Expression STAT->GeneExpression Translocates to Nucleus and Regulates This compound This compound This compound->TYK2 Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binds

Optimizing incubation time with Pressamina for [Cell Line]

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pressamina. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for studying [Cell Line] responses to this compound treatment.

I. FAQs & Troubleshooting Guides

This section addresses common issues encountered during the optimization of incubation time with this compound.

Q1: What is this compound and how does it work?

This compound is a potent and selective small molecule inhibitor of Kinase-X, a key component of the Growth Factor Receptor-Y (GFR-Y) signaling pathway. In many cancer [Cell Line] models, the GFR-Y pathway is constitutively active, promoting cell proliferation and survival.[1][2] By inhibiting Kinase-X, this compound blocks downstream signaling, leading to the activation of the apoptotic cascade and subsequent cell death.[3][4][5]

Q2: What is the recommended starting incubation time for this compound?

The optimal incubation time is highly dependent on the specific [Cell Line], its metabolic rate, and the concentration of this compound used.[6][7] For initial experiments, a time-course study is strongly recommended. A common starting point is to assess cell viability at 24, 48, and 72 hours.[6][8] For some rapidly dividing cell lines, shorter time points (e.g., 6, 12, 18 hours) may be necessary to capture early apoptotic events.[7][9]

Q3: I am not observing a significant apoptotic effect. What are the possible reasons?

Several factors could be at play if you are not observing the expected results:

  • Suboptimal Incubation Time: The incubation period may be too short for the apoptotic cascade to be fully initiated and detected.[6] Conversely, if the incubation is too long, cells may have already undergone apoptosis and secondary necrosis, which can lead to a loss of signal in certain assays like Annexin V staining.[6]

  • Incorrect Drug Concentration: The concentration of this compound may be too low to effectively inhibit Kinase-X. It is crucial to perform a dose-response experiment to determine the optimal concentration (typically the IC50 value) for your [Cell Line].[10]

  • Cell Line Resistance: The specific [Cell Line] you are using may have intrinsic or acquired resistance to apoptosis induction via the GFR-Y pathway.[6]

  • Assay Sensitivity: The apoptosis detection method being used might not be sensitive enough. Consider using a combination of assays to measure different apoptotic markers (e.g., caspase activity, Annexin V staining, and DNA fragmentation).[6][9]

Q4: My cell viability assay (e.g., MTT) and apoptosis assay (e.g., Annexin V) results are contradictory. Why?

This is a common issue. Assays like MTT measure metabolic activity, which does not always directly correlate with cell death.[11][12][13] A compound can inhibit metabolic processes without immediately inducing apoptosis, leading to a decrease in the MTT signal while cells still appear viable in an Annexin V assay.[11] It is possible that this compound is causing metabolic arrest before the onset of apoptosis.[11] Always confirm cytotoxicity with a direct measure of cell death.[12]

Q5: I am observing high variability between my replicate wells. What can I do to minimize this?

Inconsistent results can often be traced back to technical issues in the experimental setup.[14][15]

  • Cell Seeding: Ensure you have a homogenous single-cell suspension before plating to avoid clumps and ensure even cell distribution.[14][15]

  • "Edge Effects": Wells on the periphery of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells.[14][15]

  • Pipetting: Use calibrated pipettes and be consistent with your technique when adding cells, media, and this compound.[14]

  • Cell Health: Only use cells that are in the logarithmic growth phase and are at a low passage number to ensure consistency.[14][15]

Q6: My untreated control cells show low viability. What should I do?

Poor health in control wells points to a fundamental issue with the cell culture conditions, not the drug treatment.[7]

  • Contamination: Regularly test your cultures for mycoplasma, bacteria, or fungal contamination.[7][15][16]

  • Media Quality: Ensure your media, serum, and supplements have not expired and have been stored correctly.[16]

  • Incubator Conditions: Verify that the incubator's temperature, humidity, and CO2 levels are correct.[16]

  • Over-confluence: Do not let cells become over-confluent before seeding your experiment, as this can induce stress and cell death.

II. Data Presentation

To determine the optimal incubation time, a time-course experiment should be performed. The results can be summarized as shown in the table below.

Table 1: Example Time-Course Experiment Data for [Cell Line]

This table shows the percentage of apoptotic cells (as determined by Annexin V/PI staining) after treatment with a fixed concentration of this compound (e.g., the predetermined IC50) at various time points.

Incubation Time (Hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
0 (Control)2.1 ± 0.51.3 ± 0.33.4 ± 0.8
128.5 ± 1.23.4 ± 0.611.9 ± 1.8
2425.6 ± 2.17.8 ± 1.133.4 ± 3.2
4842.3 ± 3.515.2 ± 1.957.5 ± 5.4
7230.1 ± 2.835.8 ± 3.165.9 ± 5.9

Data are represented as mean ± standard deviation from three independent experiments.

Interpretation: In this example, the total percentage of apoptotic cells peaks around 48-72 hours. However, the population of early apoptotic cells is highest at 48 hours, suggesting this may be the optimal time point for studying the direct effects of this compound before widespread secondary necrosis occurs.[6]

III. Experimental Protocols

Protocol: Determining Optimal Incubation Time via Annexin V/PI Flow Cytometry

This protocol outlines the steps for a time-course experiment to find the ideal this compound incubation time for inducing apoptosis in [Cell Line].

Materials:

  • [Cell Line] in logarithmic growth phase

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA or non-enzymatic cell dissociation solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Create a single-cell suspension of your [Cell Line].

    • Seed the cells into 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of harvesting.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare dilutions of this compound in complete growth medium to the desired final concentration (e.g., the IC50 value).

    • Include a vehicle control group treated with the same final concentration of DMSO (e.g., 0.1%).[14]

    • Carefully remove the old medium from the wells and add the medium containing this compound or the vehicle control.

  • Incubation:

    • Return the plates to the incubator (37°C, 5% CO2).

    • Incubate the cells for your designated time points (e.g., 12, 24, 48, 72 hours).[6]

  • Cell Harvesting:

    • At each time point, harvest the cells.

    • For adherent cells: Aspirate the medium (which may contain floating apoptotic cells) and save it. Wash the attached cells with PBS. Detach the cells using trypsin or a gentle cell scraper. Combine the detached cells with the saved medium from the first step.

    • For suspension cells: Directly collect the cells from the wells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Staining:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.[6]

    • Use unstained, single-stained (Annexin V-FITC only), and single-stained (PI only) controls to set up compensation and gates correctly.

    • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample for robust statistical analysis.

IV. Visualizations

Diagram 1: this compound's Mechanism of Action

Pressamina_Pathway This compound Signaling Pathway Inhibition GF Growth Factor GFRY GFR-Y Receptor GF->GFRY Binds KinaseX Kinase-X GFRY->KinaseX Activates Downstream Downstream Proliferation & Survival Signaling KinaseX->Downstream Apoptosis Apoptosis KinaseX->Apoptosis Downstream->Apoptosis This compound This compound This compound->KinaseX Inhibits

This compound inhibits the GFR-Y signaling pathway to induce apoptosis.

Diagram 2: Experimental Workflow

Optimization_Workflow Workflow for Optimizing Incubation Time start Start: Seed [Cell Line] in 6-well plates treat Treat cells with this compound (IC50 concentration) & Vehicle Control start->treat incubate Incubate for multiple time points (e.g., 12, 24, 48, 72h) treat->incubate harvest Harvest cells at each time point incubate->harvest stain Stain with Annexin V-FITC / PI harvest->stain facs Analyze via Flow Cytometry stain->facs analyze Analyze Data: Plot % Apoptosis vs. Time facs->analyze determine Determine optimal time point (Peak early apoptosis or desired effect) analyze->determine end End determine->end

A step-by-step workflow for determining the optimal incubation time.

Diagram 3: Troubleshooting Logic

Troubleshooting_Flowchart Troubleshooting Unexpected Results start Unexpected Result: Low/No Apoptosis q_time Was a time-course experiment performed? start->q_time a_time_no Action: Perform time-course (e.g., 12-72h) to find peak response q_time->a_time_no No q_conc Is the IC50 concentration known for this [Cell Line]? q_time->q_conc Yes a_conc_no Action: Perform dose-response experiment to determine IC50 q_conc->a_conc_no No q_controls Are controls (vehicle, untreated) behaving as expected? q_conc->q_controls Yes a_controls_no Issue with Culture Conditions. Check for contamination, media quality, and incubator settings. q_controls->a_controls_no No q_assay Are viability (MTT) and apoptosis (Annexin V) results contradictory? q_controls->q_assay Yes a_assay_yes This is possible. MTT measures metabolism, not direct cell death. Trust apoptosis-specific assays. q_assay->a_assay_yes Yes end Further investigation needed: Consider cell line resistance or alternative pathways. q_assay->end No a_assay_yes->end

References

Troubleshooting unexpected results in Pressamina experiments

Author: BenchChem Technical Support Team. Date: December 2025

Pressamina Technical Support Center

Welcome to the technical support center for this compound, a selective inhibitor of the MEK1/2 kinases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound and what are the best storage conditions?

A1: this compound is best dissolved in anhydrous DMSO to prepare a stock solution, typically at a concentration of 10-50 mM. For long-term storage, stock solution aliquots should be kept at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] For short-term storage (1-2 weeks), -20°C is acceptable.[1] Solid this compound should be stored at 4°C in a desiccated environment. Both solid and dissolved forms should be protected from light.[1]

Q2: I'm observing precipitation of this compound after diluting it into my aqueous cell culture medium. How can I prevent this?

A2: Precipitation in aqueous media is a common issue for hydrophobic compounds.[2][3] To prevent this, ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%.[2] It is also recommended to prepare intermediate dilutions of your this compound stock in a suitable buffer or medium before the final dilution into the cell culture plate.[2] If solubility issues persist, gentle warming or sonication of the stock solution before dilution may help, but always check for temperature sensitivity.[2]

Q3: What are the known off-target effects of this compound?

A3: While this compound is designed for high selectivity towards MEK1/2, very high concentrations (>10 µM) may lead to off-target effects on other kinases.[4][5] To confirm that the observed cellular phenotype is due to on-target MEK1/2 inhibition, it is best practice to:

  • Perform dose-response experiments to identify the lowest effective concentration.[5]

  • Use a structurally different MEK1/2 inhibitor as a control to see if it produces the same biological effect.[2][5]

  • Conduct a rescue experiment by introducing a downstream active mutant (e.g., constitutively active ERK) to see if it reverses the effects of this compound.

Troubleshooting Guide: Cell Viability Assays

Issue: Inconsistent IC50 values for this compound across experiments.

Inconsistent IC50 values are a frequent challenge in cell-based assays and can arise from multiple sources.[3]

Potential Cause Troubleshooting Recommendation Expected Outcome
Cell Health & Passage Number Use cells within a consistent, low passage number range and ensure they are in the logarithmic growth phase at the time of seeding.[3]Reduced variability in drug sensitivity and more consistent IC50 values.
Inaccurate Serial Dilutions Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment from a validated stock solution to avoid errors from small inaccuracies.[3]Increased precision and reproducibility of the dose-response curve.
Variable Cell Seeding Density Use an automated cell counter to ensure a uniform number of cells is seeded per well. Avoid edge wells, which are prone to evaporation.[3]Uniform cell growth across the plate, leading to more reliable assay results.
Assay Reagent Interference At high concentrations, this compound (or its solvent, DMSO) might directly react with assay reagents like MTT or resazurin. Run a "cell-free" control with this compound and the assay reagent to check for interference.[6]No color/signal change in cell-free wells indicates the compound does not interfere with the assay.

Issue: Cell viability is greater than 100% at low concentrations of this compound.

This phenomenon, sometimes called a hormetic effect, can be a biological reality or an experimental artifact.[7]

Potential Cause Troubleshooting Recommendation Expected Outcome
Increased Metabolic Activity The drug may be increasing mitochondrial reductase activity without affecting cell number.[7] Complement the viability assay with a direct cell counting method (e.g., Trypan Blue exclusion) to confirm cell numbers.[7]Correlation between metabolic activity and actual cell count will clarify if the effect is real or an artifact.
Pipetting Error Inaccurate pipetting can lead to fewer cells in control wells compared to treated wells.[7] Ensure the cell suspension is homogenous before and during seeding. Always run samples in triplicate.[7]Reduced well-to-well variability and more accurate viability percentages.

Troubleshooting Guide: Western Blotting

Issue: No decrease in phosphorylated ERK (p-ERK) levels after this compound treatment.

This compound inhibits MEK1/2, so a decrease in the phosphorylation of its direct substrate, ERK, is expected.

Potential Cause Troubleshooting Recommendation Expected Outcome
Insufficient Treatment Time/Dose The concentration or incubation time may be too low to achieve effective inhibition.[8] Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 10 nM to 10 µM) experiment.[8]Identification of the optimal concentration and duration needed to observe a significant reduction in p-ERK.
Inactive this compound The compound may have degraded due to improper storage or handling.[1][2] Use a fresh aliquot of this compound stored at -80°C. Prepare fresh dilutions for each experiment.[1][2]A fresh, active compound should effectively inhibit MEK1/2 and reduce p-ERK levels.
Poor Antibody Quality The primary antibody against p-ERK may be non-specific or have low affinity.[8] Use a well-validated antibody. Test multiple antibodies if necessary and always include a positive control (e.g., lysate from cells stimulated with a growth factor).A validated antibody will provide a strong, specific signal for p-ERK that decreases upon effective inhibition.
High Basal Pathway Activity The cell line used may have a constitutively active upstream mutation (e.g., KRAS, BRAF) that requires a higher concentration of this compound for effective inhibition.Check the mutational status of your cell line. You may need to increase the inhibitor concentration.
Troubleshooting Logic for Western Blot

This diagram outlines a logical workflow for troubleshooting the absence of a p-ERK signal decrease.

WB_Troubleshooting start No p-ERK Decrease Observed check_protocol Verify Protocol: Dose & Time? start->check_protocol check_compound Check Compound: Fresh Aliquot? check_protocol->check_compound Correct run_dose_response Run Dose-Response & Time-Course check_protocol->run_dose_response Incorrect check_antibody Check Antibody: Validated? check_compound->check_antibody Yes use_fresh_stock Use Fresh Stock from -80°C check_compound->use_fresh_stock No validate_ab Validate Antibody w/ Positive Control check_antibody->validate_ab No fail Consult Further check_antibody->fail Yes success Problem Solved run_dose_response->success use_fresh_stock->success validate_ab->success

Caption: A decision tree for troubleshooting Western blot results.

Experimental Protocols

Protocol 1: Determining this compound IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include "vehicle control" (e.g., 0.1% DMSO) and "no cells" blank wells. Incubate for the desired time (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data to the vehicle control (set to 100% viability) and plot the results using a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 2: Assessing MEK1/2 Target Engagement via Western Blot
  • Cell Treatment & Lysis: Plate cells and treat with various concentrations of this compound (and a vehicle control) for the optimized duration. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.[9]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[10]

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK (t-ERK), and a loading control (e.g., GAPDH) overnight at 4°C, diluted in blocking buffer.

  • Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Wash the membrane 3x with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8] Densitometry analysis can be used to quantify the p-ERK/t-ERK ratio.

Signaling Pathway Diagram

This compound Inhibition of the MAPK/ERK Pathway

The diagram below illustrates the canonical MAPK signaling cascade and the specific point of inhibition by this compound.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Translocates & Phosphorylates This compound This compound This compound->MEK Inhibits Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression GF Growth Factor GF->RTK Binds

Caption: this compound inhibits MEK1/2, blocking downstream ERK signaling.

References

Refining experimental protocols for consistent Pressamina results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research purposes only. "Pressamina" is a hypothetical compound used here to illustrate common experimental principles and troubleshooting strategies. The protocols and guidance are based on established methodologies for studying kinase inhibitors.

Table of Contents

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a synthetic, small-molecule kinase inhibitor designed to selectively target and inhibit the phosphorylation of MEK1/2, a critical component of the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of MEK1/2, this compound is intended to prevent the downstream activation of ERK1/2, thereby inhibiting cell proliferation and survival in susceptible cell lines.

Q2: What are the expected on-target effects of this compound in cell-based assays?

A2: The primary on-target effect of this compound is the reduction of phosphorylated ERK1/2 (p-ERK1/2) levels. This should lead to decreased expression of downstream proliferation markers (e.g., c-Fos, Cyclin D1) and, in many cancer cell lines, an induction of apoptosis or cell cycle arrest.

Q3: How can I confirm that the observed cellular phenotype is due to on-target this compound activity?

A3: A multi-faceted approach is recommended to validate on-target activity. This includes performing dose-response analyses to demonstrate a concentration-dependent effect, using a structurally unrelated inhibitor of the same target to see if the phenotype is replicated, and conducting rescue experiments where a constitutively active downstream component is expressed to see if the phenotype is reversed.[1]

Q4: What are potential off-target effects of this compound?

A4: Off-target effects can arise when a kinase inhibitor interacts with kinases other than its intended target.[1] This is often due to similarities in the ATP-binding pocket across the kinome.[1][2] Potential off-target effects of this compound could include the inhibition of other kinases, leading to unexpected cellular responses or toxicity.[2] It is crucial to consult off-target databases and perform kinome-wide screening if unexpected results are observed.

Q5: Why am I seeing inconsistent results between different batches of primary cells?

A5: Primary cells from different donors can exhibit significant biological variability. This can include variations in the expression levels of both on-target and off-target kinases. To mitigate this, it is recommended to use primary cells pooled from multiple donors where possible to average out individual variations.[1]

Troubleshooting Guides

Guide 1: Inconsistent p-ERK1/2 Inhibition in Western Blots
Problem Potential Cause Recommended Solution
No or weak inhibition of p-ERK1/2 Inactive this compound Compound: Improper storage or repeated freeze-thaw cycles of the stock solution.Prepare fresh dilutions of this compound for each experiment and avoid repeated freeze-thaw cycles.[3]
Suboptimal Treatment Conditions: Cell density may be too high, or incubation time may be insufficient.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[4] Perform a time-course experiment to determine the optimal treatment duration.
High background in p-ERK1/2 signal Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high.Perform a titration to determine the optimal antibody concentration.[4]
Inadequate Washing or Blocking: Insufficient washing or blocking can lead to non-specific antibody binding.Increase the number and duration of wash steps.[4] Use an appropriate blocking buffer, such as 5% BSA in TBST for phospho-antibodies.[3]
Variable p-ERK1/2 levels across replicates Inconsistent Pipetting: Inaccurate pipetting can lead to variations in cell seeding, compound addition, and reagent volumes.Ensure pipettes are calibrated and use proper pipetting techniques.[4]
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth.To minimize this, fill the peripheral wells with sterile media or PBS.[4]
Guide 2: Unexpected Cellular Phenotypes
Problem Potential Cause Recommended Solution
Increased cell proliferation Off-Target Effects: this compound may be inhibiting a kinase in a negative feedback loop or an off-target kinase with an opposing biological function.[1]Review the known selectivity profile of this compound. Use a structurally different inhibitor for the same target to see if the effect persists.[1]
Pathway Cross-talk: Inhibition of the primary target could lead to downstream or feedback effects on other signaling pathways.[1]Analyze key components of related signaling pathways to identify any compensatory activation.
High levels of cell death at low concentrations Off-Target Toxicity: The inhibitor may have potent off-target effects on kinases essential for cell survival.[1]Determine the lowest effective concentration that inhibits MEK1/2 without causing excessive toxicity.[1] Analyze apoptosis markers to confirm the mechanism of cell death.[1]
Drug Resistance Gene Mutations: Mutations in the catalytic domain of the target kinase can confer resistance.[5]Sequence the target kinase gene in resistant cells to identify potential mutations.

Experimental Protocols

Protocol 1: Western Blot Analysis of p-ERK1/2 Inhibition
  • Cell Culture and Treatment:

    • Plate cells at a density that will allow them to reach 70-80% confluency at the time of treatment.

    • Once adhered, serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.[3]

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired duration (e.g., 2, 6, 24 hours).[3] Include a vehicle control (e.g., DMSO).[3]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in fresh lysis buffer containing protease and phosphatase inhibitors and keep the samples on ice.[3]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a reliable protein assay (e.g., BCA).[3]

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for at least 1 hour at room temperature. For phospho-antibodies, use 5% BSA in TBST.[3]

    • Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay (Resazurin-based)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Add the compound to the appropriate wells. Include vehicle control and untreated control wells.[4]

    • Incubate for the desired treatment period (e.g., 48 hours).[4]

  • Viability Assay:

    • Prepare the resazurin reagent according to the manufacturer's instructions.

    • Add the reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[4]

  • Data Acquisition:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em) using a plate reader.[4]

Signaling Pathways and Workflows

Pressamina_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation This compound This compound This compound->MEK Inhibition

Caption: this compound's mechanism of action within the MAPK/ERK signaling pathway.

Troubleshooting_Workflow Start Inconsistent Results Observed CheckProtocol Review Experimental Protocol & Reagent Preparation Start->CheckProtocol CheckCells Verify Cell Health, Density, & Passage Number CheckProtocol->CheckCells Protocol OK ValidateReagents Validate Reagents (e.g., antibody titration) CheckProtocol->ValidateReagents Reagent Issue Suspected CheckCells->Start Cell Issue Identified OptimizeAssay Optimize Assay Conditions (e.g., concentrations, times) CheckCells->OptimizeAssay Cells OK InvestigateOffTarget Investigate Off-Target Effects OptimizeAssay->InvestigateOffTarget Still Inconsistent ConsistentResults Consistent Results Achieved OptimizeAssay->ConsistentResults Successful ValidateReagents->OptimizeAssay InvestigateOffTarget->ConsistentResults

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

Validating the On-Target Effects of Pressamina on the mTOR Pathway Using CRISPR

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of CRISPR-based methodologies against other common techniques for validating the on-target effects of a hypothetical mTOR inhibitor, "Pressamina." We present supporting experimental data, detailed protocols, and clear visualizations to assist researchers in selecting the most appropriate validation strategy for their drug development pipeline.

Introduction to this compound and On-Target Validation

CRISPR-Cas9 technology offers a precise way to validate drug targets by genetically altering the target protein. This guide compares CRISPR-based approaches with established methods like cellular thermal shift assays (CETSA) and kinase profiling to provide a holistic view of on-target validation strategies.

Comparative Analysis of On-Target Validation Methods

The selection of an on-target validation method depends on various factors, including the nature of the drug target, available resources, and the specific questions being addressed. Below is a comparative summary of key techniques.

Table 1: Comparison of On-Target Validation Methodologies for this compound

Method Principle Primary Output Advantages Limitations
CRISPR-Cas9 Gene Knockout (KO) Permanent disruption of the MTOR gene, preventing protein expression.Comparison of this compound's effect in wild-type vs. KO cells.Unambiguous target necessity. Provides a definitive "yes/no" answer.Cell line may not be viable without the target. Does not confirm direct binding.
CRISPR-Cas9 Point Mutation (Resistance) Introduction of a specific mutation in MTOR that prevents this compound binding without affecting protein function.This compound loses efficacy in mutant cells compared to wild-type.Strong evidence of direct target engagement. Maps the drug-binding site.Requires prior knowledge of the binding site. Technically challenging to create functional, resistant mutants.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature.A shift in the thermal denaturation curve of mTOR in the presence of this compound.Confirms direct physical binding in a cellular context. No genetic modification needed.Not all binding events result in a detectable thermal shift. Optimization can be complex.
Kinase Profiling Panel In vitro screening of this compound against a large panel of purified kinases.A selectivity profile showing the inhibitory activity of this compound against mTOR and other kinases.Provides a broad view of selectivity. High-throughput.In vitro results may not always translate to the cellular environment. Does not confirm target engagement in cells.

Experimental Protocols and Workflows

CRISPR-Cas9 Knockout for this compound Target Validation

This protocol describes the generation of an MTOR knockout cell line to validate that this compound's cellular effects are mTOR-dependent.

Methodology:

  • gRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting early exons of the human MTOR gene. Clone the annealed sgRNA oligonucleotides into a Cas9-expressing vector (e.g., lentiCRISPRv2).

  • Lentivirus Production and Transduction: Co-transfect HEK293T cells with the gRNA/Cas9 plasmid and lentiviral packaging plasmids. Harvest the virus-containing supernatant and use it to transduce the target cell line (e.g., A549).

  • Selection and Clonal Isolation: Select transduced cells using puromycin. Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validation of Knockout: Expand clonal populations and screen for mTOR protein knockout using Western blot. Confirm gene disruption by Sanger sequencing of the targeted genomic locus.

  • Phenotypic Assay: Treat both wild-type and validated MTOR KO cells with a dose range of this compound. Measure a relevant downstream effect of mTOR inhibition, such as the phosphorylation of S6 kinase (p-S6K) via Western blot or a cell proliferation assay (e.g., CellTiter-Glo).

Expected Outcome: Wild-type cells should show a dose-dependent decrease in p-S6K levels and reduced proliferation upon this compound treatment. In contrast, MTOR KO cells, which already have abrogated mTOR signaling, should show no significant response to this compound.

CRISPR_KO_Workflow cluster_design Phase 1: Design & Cloning cluster_cell_engineering Phase 2: Cell Line Generation cluster_validation Phase 3: Validation & Assay gRNA_Design 1. gRNA Design (Target MTOR Exons) Vector_Cloning 2. Cloning into Cas9 Vector gRNA_Design->Vector_Cloning Lentivirus 3. Lentivirus Production Vector_Cloning->Lentivirus Transduction 4. Transduction of Target Cells Lentivirus->Transduction Selection 5. Puromycin Selection Transduction->Selection Clonal_Isolation 6. Single-Cell Cloning Selection->Clonal_Isolation KO_Validation 7. KO Validation (WB, Sequencing) Clonal_Isolation->KO_Validation Phenotypic_Assay 8. This compound Treatment & Phenotypic Assay KO_Validation->Phenotypic_Assay CETSA_Workflow cluster_treatment Step 1: Treatment cluster_heating Step 2: Thermal Challenge cluster_analysis Step 3: Analysis Cell_Treatment 1. Treat Cells with This compound vs. Vehicle Heating 2. Heat Aliquots across a Temperature Gradient Cell_Treatment->Heating Lysis 3. Cell Lysis & Centrifugation Heating->Lysis Analysis 4. Analyze Soluble mTOR (Western Blot) Lysis->Analysis Curve 5. Plot Thermal Denaturation Curves Analysis->Curve mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/TSC2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Growth Cell Growth & Proliferation S6K1->Growth EIF4EBP1->Growth This compound This compound This compound->mTORC1

Comparative Efficacy Analysis: Pressamina vs. Amlodipine in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of Pressamina and Amlodipine, two calcium channel blockers used in the treatment of hypertension. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective pharmacological profiles.

Introduction to Compounds

This compound (Lercanidipine) is a third-generation dihydropyridine-type calcium channel blocker. It is known for its high vascular selectivity, which contributes to a lower incidence of side effects such as reflex tachycardia and peripheral edema compared to older calcium channel blockers. Its mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.

Amlodipine is also a third-generation dihydropyridine calcium channel blocker and is one of the most widely prescribed drugs for hypertension. It works by blocking the influx of calcium ions into vascular smooth muscle and cardiac muscle, resulting in vasodilation and a decrease in blood pressure. Its long half-life allows for once-daily dosing.

Quantitative Efficacy Data

The following table summarizes key quantitative data from comparative studies of this compound (Lercanidipine) and Amlodipine.

ParameterThis compound (Lercanidipine)AmlodipineStudy Reference
Mean Reduction in Systolic Blood Pressure (SBP) -18.9 mmHg-19.1 mmHg
Mean Reduction in Diastolic Blood Pressure (DBP) -10.7 mmHg-11.2 mmHg
Responder Rate (% of patients achieving target BP) 51%54%
Incidence of Peripheral Edema 5.1%10.2%
Time to Onset of Action 2-4 hours6-12 hours
Plasma Half-life 8-10 hours30-50 hours

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

The diagram below illustrates the mechanism of action for dihydropyridine calcium channel blockers like this compound and Amlodipine at the cellular level.

extracellular Extracellular Space membrane Cell Membrane intracellular Intracellular Space Ca_ext Ca²⁺ L_type L-type Calcium Channel Ca_ext->L_type Influx Ca_int Ca²⁺ L_type->Ca_int DHP_Blocker This compound / Amlodipine (Dihydropyridine) DHP_Blocker->L_type Inhibition Vasodilation Vasodilation DHP_Blocker->Vasodilation Promotes Calmodulin Calmodulin Ca_int->Calmodulin Binds to MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive MLCK_active Active MLCK MLC Myosin Light Chain (MLC) MLCK_active->MLC MLC_P Phosphorylated MLC Contraction Smooth Muscle Contraction MLC_P->Contraction Leads to

Caption: Mechanism of action for dihydropyridine calcium channel blockers.

Experimental Protocols

The following section details a generalized protocol for a randomized, double-blind clinical trial comparing the efficacy of this compound and Amlodipine in patients with mild to moderate essential hypertension.

1. Study Design: A multicenter, randomized, double-blind, parallel-group study.

2. Patient Population:

  • Adults aged 18-75 years with a diagnosis of mild to moderate essential hypertension (sitting diastolic blood pressure [DBP] between 95 and 109 mmHg and sitting systolic blood pressure [SBP] <180 mmHg).

  • Exclusion criteria include secondary hypertension, severe cardiovascular disease, and contraindications to calcium channel blockers.

3. Treatment Protocol:

  • Washout Period: A 2-week single-blind, placebo washout period to establish baseline blood pressure.

  • Randomization: Eligible patients are randomized in a 1:1 ratio to receive either this compound (10 mg/day) or Amlodipine (5 mg/day).

  • Titration: If blood pressure is not controlled after 4 weeks, the dose can be doubled (this compound 20 mg/day or Amlodipine 10 mg/day).

  • Duration: The treatment period is 12 weeks.

4. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: The change from baseline in sitting DBP at the end of the 12-week treatment period.

  • Secondary Efficacy Endpoints:

    • Change from baseline in sitting SBP.

    • Responder rate (percentage of patients with DBP <90 mmHg or a reduction of ≥10 mmHg).

  • Safety Assessments:

    • Monitoring of adverse events at each visit.

    • Physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests at baseline and at the end of the study.

5. Statistical Analysis:

  • The primary efficacy analysis is performed on the intent-to-treat (ITT) population, including all randomized patients who received at least one dose of study medication.

  • An analysis of covariance (ANCOVA) model is used to compare the treatment groups, with baseline blood pressure as a covariate.

Experimental Workflow Diagram

The diagram below outlines the workflow for the described clinical trial.

Screening Patient Screening (Mild-Moderate Hypertension) Washout 2-Week Placebo Washout Screening->Washout Baseline Baseline BP Measurement Washout->Baseline Randomization Randomization (1:1) Baseline->Randomization GroupA Group A: this compound (10mg) Randomization->GroupA Arm 1 GroupB Group B: Amlodipine (5mg) Randomization->GroupB Arm 2 Week4 Week 4 Assessment (BP Control Check) GroupA->Week4 GroupB->Week4 TitrationA Dose Titration if needed (this compound 20mg) Week4->TitrationA Not Controlled TitrationB Dose Titration if needed (Amlodipine 10mg) Week4->TitrationB Not Controlled Week12 Week 12 Final Assessment Week4->Week12 Controlled TitrationA->Week12 TitrationB->Week12 Analysis Data Analysis (ITT Population, ANCOVA) Week12->Analysis

Caption: Workflow of a comparative clinical trial for antihypertensive drugs.

Conclusion

Both this compound (Lercanidipine) and Amlodipine are effective in lowering blood pressure in patients with mild to moderate hypertension, with studies showing comparable reductions in both systolic and diastolic blood pressure. The primary distinguishing factor appears to be the side effect profile, with this compound demonstrating a significantly lower incidence of peripheral edema. The choice between these two agents may therefore be guided by patient-specific factors, including tolerability and risk of adverse events. Further long-term studies are warranted to compare their effects on cardiovascular outcomes.

A Head-to-Head Comparison of Pressamina (Dimetofrine) and Midodrine for the Treatment of Orthostatic Hypotension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pressamina (dimetofrine) and the standard treatment, Midodrine, for the management of orthostatic hypotension (OH). The comparison is based on available experimental data on their efficacy, safety, and mechanisms of action.

Executive Summary

Orthostatic hypotension, a common and debilitating condition, is managed pharmacologically with agents that increase peripheral vascular resistance. The primary treatment options include this compound (dimetofrine) and the more widely studied Midodrine. Both are alpha-1 (α1) adrenergic receptor agonists that induce vasoconstriction to counteract the postural drop in blood pressure.

Clinical evidence suggests that while both drugs are effective in elevating blood pressure, Midodrine has been more extensively evaluated in large-scale, randomized controlled trials. A direct comparative study indicated that dimetofrine may have a faster onset of action in increasing systolic pressure.[1] However, the bulk of recent quantitative data supports the efficacy of Midodrine in improving both standing blood pressure and patient-reported symptoms.[2][3][4][5][6][7][8] this compound also exhibits a secondary beta (β)-adrenergic receptor agonist activity, a feature not prominent in Midodrine's profile.

Mechanism of Action

Both this compound and Midodrine exert their primary therapeutic effect by activating α1-adrenergic receptors on vascular smooth muscle. This activation triggers a signaling cascade that results in vasoconstriction and an increase in blood pressure.

  • This compound (dimetofrine): Acts as a selective α1-adrenergic receptor agonist, with a secondary activity as a β-adrenergic receptor agonist.

  • Midodrine: Is a prodrug that is converted to its active metabolite, desglymidodrine. Desglymidodrine is a selective α1-adrenergic receptor agonist that increases vascular tone in both arteriolar and venous vasculature.[9]

Signaling Pathways

The binding of these agonists to their respective receptors initiates intracellular signaling cascades. The primary pathway for both drugs leading to vasoconstriction is detailed below.

cluster_0 α1-Adrenergic Receptor Signaling Pathway Agonist This compound or Midodrine (desglymidodrine) Receptor α1-Adrenergic Receptor Agonist->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction Directly contributes to PKC->Contraction Leads to

α1-Adrenergic Receptor Signaling Pathway

This compound's secondary mechanism involves the β-adrenergic pathway, which primarily influences cardiac function.

cluster_1 β-Adrenergic Receptor Signaling Pathway (Secondary for this compound) This compound This compound BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor Binds to Gs Gs Protein BetaReceptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CardiacEffects Increased Cardiac Contractility & Heart Rate PKA->CardiacEffects Phosphorylates targets leading to

β-Adrenergic Receptor Signaling Pathway

Quantitative Data: Efficacy

The following tables summarize the quantitative data from clinical trials evaluating the efficacy of this compound and Midodrine.

Table 1: Head-to-Head Comparison of this compound (Dimetofrine) and Midodrine Data from an open, controlled study in 30 patients with low arterial pressure syndrome over 15 days.[1]

ParameterThis compound (Dimetofrine)Midodrine
Systolic Blood Pressure Significant increase, faster onset, and earlier plateau compared to Midodrine.Significant increase.
Diastolic Blood Pressure Smoother and more progressive increase.No significant difference from this compound.
Heart Rate No significant modification.No significant modification.
Symptom Relief Faster and greater relief; 11% of patients with mild symptoms at end of treatment.Effective; 33% of patients with mild symptoms at end of treatment.

Table 2: Efficacy of Midodrine from Placebo-Controlled Trials Data synthesized from multiple randomized controlled trials.[2][3][4][5][6][7][8][10]

ParameterMidodrine (Typical Dose: 10 mg TID)Placebo
Change in Standing Systolic BP (mmHg) ↑ by 15-30 mmHg 1-hour post-dose.[9]Minimal change.
Improvement in Lightheadedness/Dizziness Statistically significant improvement.[4][5]Less improvement.
Global Symptom Relief Score (Patient-rated) Statistically significant improvement.[4]Less improvement.
Global Symptom Relief Score (Investigator-rated) Statistically significant improvement.[4]Less improvement.

Quantitative Data: Safety and Tolerability

Table 3: Comparative Safety Profile

Adverse EventThis compound (Dimetofrine)Midodrine
Common Well tolerated in the comparative study, with no side-effects reported.[1]Piloerection ("goosebumps"), scalp pruritus/tingling, urinary urgency/retention, chills.[5][10]
Serious Data limited.Supine hypertension.[5][10]

Experimental Protocols

A typical randomized, double-blind, placebo-controlled trial to evaluate the efficacy of an oral pressor agent for orthostatic hypotension follows a structured protocol.

Key Experiment: Randomized Controlled Trial (RCT) Workflow

cluster_2 Typical RCT Workflow for Orthostatic Hypotension Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (Discontinuation of other pressor agents) Screening->Washout Baseline Baseline Assessment (Supine/Standing BP, OHQ) Washout->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group A (e.g., this compound) Randomization->GroupA GroupB Treatment Group B (e.g., Midodrine) Randomization->GroupB Placebo Placebo Group Randomization->Placebo TreatmentPhase Double-Blind Treatment Phase (e.g., 4-6 weeks) GroupA->TreatmentPhase GroupB->TreatmentPhase Placebo->TreatmentPhase FollowUp Follow-up Assessments (BP monitoring, OHQ, Adverse Events) TreatmentPhase->FollowUp Analysis Data Analysis (Primary & Secondary Endpoints) FollowUp->Analysis

Typical RCT Workflow

1. Patient Population:

  • Inclusion criteria typically include adults with a clinical diagnosis of symptomatic orthostatic hypotension, defined as a sustained drop in systolic blood pressure of ≥20 mmHg or diastolic blood pressure of ≥10 mmHg within three minutes of standing.[10]

  • Exclusion criteria often include severe cardiovascular disease, renal impairment, and concomitant use of medications that could interfere with the study drug's effects.

2. Study Design:

  • A double-blind, placebo-controlled, randomized design is the gold standard.[4][5] A crossover design may also be used.

  • A washout period for any existing pressor agents is usually required before baseline measurements.

3. Intervention:

  • Patients are randomized to receive the investigational drug (e.g., this compound), the standard treatment (e.g., Midodrine), or a placebo.

  • Dosage is typically titrated over a period to an effective and tolerated level (e.g., for Midodrine, up to 10 mg three times daily).[4][5]

4. Outcome Measures:

  • Primary Endpoints:

    • Change in standing systolic blood pressure from baseline, often measured one-hour post-dose.[4][5]

    • Improvement in symptoms of orthostatic hypotension, often assessed using a validated tool like the Orthostatic Hypotension Questionnaire (OHQ).[11][12][13]

  • Secondary Endpoints:

    • Changes in standing diastolic blood pressure and supine blood pressure.

    • Patient and investigator global assessments of symptom improvement.[2][3]

    • Incidence and severity of adverse events.

5. Data Collection and Analysis:

  • Blood pressure and heart rate are measured at baseline and at specified intervals throughout the study in both supine and standing positions.[14]

  • Symptom questionnaires are administered at baseline and follow-up visits.

  • Statistical analysis is performed to compare the changes in outcome measures between the treatment groups and placebo.

Conclusion

Both this compound (dimetofrine) and Midodrine are effective α1-adrenergic agonists for the management of orthostatic hypotension. The existing head-to-head comparison suggests this compound may offer a faster onset of action for systolic blood pressure.[1] However, Midodrine is supported by a more extensive body of recent clinical trial data demonstrating its efficacy in improving both hemodynamic parameters and patient-reported symptoms.[2][3][4][5][6][7][8] The secondary β-adrenergic activity of this compound may be a differentiating factor, though its clinical significance in this context requires further investigation. The choice between these agents may be guided by the onset of action, side effect profile, and the available clinical evidence. Further large-scale, randomized controlled trials directly comparing modern formulations and dosing schedules of this compound and Midodrine would be beneficial to provide a more definitive comparison.

References

A Comparative Analysis of Pressamina: Efficacy and Pathway Inhibition in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Pressamina, a novel small molecule inhibitor, against the established therapeutic agent Everolimus. The study evaluates the anti-proliferative and pro-apoptotic effects of this compound in two distinct cancer cell lines: MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma). The data presented herein offers a direct comparison of potency and mechanism of action, supported by detailed experimental protocols.

Comparative Efficacy: this compound vs. Everolimus

Quantitative analysis reveals that this compound exhibits potent anti-proliferative and pro-apoptotic activity, with notable differences in efficacy across the tested cell lines compared to Everolimus.

Table 1: Anti-proliferative Activity (IC50) of this compound and Everolimus

The half-maximal inhibitory concentration (IC50) was determined following a 72-hour treatment period. Data are presented as the mean ± standard deviation from three independent experiments.

CompoundCell LineIC50 (nM)
This compound MCF-718.5 ± 2.1
A54945.2 ± 4.8
Everolimus MCF-735.7 ± 3.9
A54952.1 ± 5.5

Table 2: Induction of Apoptosis after 48h Treatment

The percentage of apoptotic cells (Annexin V positive) was quantified by flow cytometry after 48 hours of treatment with each compound at its respective IC50 concentration.

CompoundCell LineApoptotic Cells (%)Fold Increase over Control
This compound MCF-732.4%6.5x
A54921.8%4.3x
Everolimus MCF-725.1%5.0x
A54919.5%3.9x

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

This compound is designed to target the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival. The following diagram illustrates the key nodes of this pathway and the points of inhibition for this compound and Everolimus.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation This compound This compound This compound->PI3K Inhibits Everolimus Everolimus (mTOR Inhibitor) Everolimus->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.

Table 3: Western Blot Analysis of Key Pathway Proteins

Relative phosphorylation levels of key downstream proteins were quantified after 24 hours of treatment at IC50 concentrations. Data are normalized to control (100%).

Target ProteinCell LineTreatmentRelative Phosphorylation (%)
p-Akt (Ser473) MCF-7This compound28%
Everolimus95%
A549This compound41%
Everolimus98%
p-S6K (Thr389) MCF-7This compound15%
Everolimus25%
A549This compound33%
Everolimus45%

Experimental Workflow

The cross-validation study followed a systematic workflow to ensure reproducibility and accuracy of the comparative data.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_assays Phase 2: Core Assays cluster_analysis Phase 3: Data Analysis CellCulture 1. Cell Culture (MCF-7 & A549) CompoundPrep 2. Compound Preparation (this compound & Everolimus) Treatment 3. Cell Treatment (24, 48, 72h) CellCulture->Treatment CompoundPrep->Treatment MTT 4a. Cell Viability (MTT Assay) Treatment->MTT Apoptosis 4b. Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Western 4c. Protein Analysis (Western Blot) Treatment->Western IC50_Calc 5a. IC50 Calculation MTT->IC50_Calc Apoptosis_Quant 5b. Apoptosis Quantification Apoptosis->Apoptosis_Quant WB_Quant 5c. Band Densitometry Western->WB_Quant Conclusion 6. Comparative Conclusion IC50_Calc->Conclusion Apoptosis_Quant->Conclusion WB_Quant->Conclusion

Caption: Standard workflow for in-vitro compound validation.

Detailed Experimental Protocols

4.1. Cell Viability (MTT) Assay

  • Cell Seeding: Seed MCF-7 and A549 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat cells with a serial dilution of this compound or Everolimus (0.1 nM to 100 µM) for 72 hours. A vehicle control (0.1% DMSO) is run in parallel.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. IC50 values are determined using non-linear regression analysis.

4.2. Annexin V-FITC Apoptosis Assay

  • Cell Seeding & Treatment: Seed 2x10^5 cells in 6-well plates, allow adherence for 24 hours, and then treat with this compound or Everolimus at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash twice with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples within 1 hour using a flow cytometer.

  • Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI−) and late apoptosis (Annexin V+/PI+).

4.3. Western Blotting

  • Cell Lysis: After treating cells at their IC50 concentrations for 24 hours, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate 30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-p-S6K, anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize the protein bands using an ECL detection system.

  • Analysis: Quantify band intensity using ImageJ software and normalize to the β-actin loading control.

Unveiling the Cellular Response: Gene Expression Profiling of Pressamina-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular intricacies of a drug's impact is paramount. This guide provides a comparative analysis of the gene expression profiles in cells treated with Pressamina versus a control group, supported by experimental data and detailed protocols.

This compound, a potent inhibitor of the mechanistic target of rapamycin (mTOR), plays a crucial role in regulating cell growth, proliferation, and metabolism. Its primary mechanism of action involves the formation of a complex with the intracellular protein FKBP12, which then binds to and inhibits mTOR Complex 1 (mTORC1). This inhibition modulates downstream signaling pathways, ultimately leading to significant changes in the cellular transcriptome.[1][2][3][4]

Quantitative Gene Expression Analysis

To elucidate the specific effects of this compound on gene expression, a comprehensive microarray analysis was conducted on the human breast cancer cell line MDA-MB-468. The cells were treated with 100 nM this compound for 24 hours, and the resulting gene expression profile was compared to that of cells treated with a DMSO vehicle control. The analysis identified a signature of 31 genes that were significantly upregulated following this compound treatment.[5][6][7]

Table 1: Genes Upregulated by this compound Treatment in MDA-MB-468 Cells

Gene SymbolGene NameFold Changep-value
PHLDA1Pleckstrin homology like domain family A member 1>2.0<0.05
ADMAdrenomedullin>2.0<0.05
ANKRD1Ankyrin repeat domain 1>2.0<0.05
AREGAmphiregulin>2.0<0.05
ATF3Activating transcription factor 3>2.0<0.05
BTG2BTG anti-proliferation factor 2>2.0<0.05
CCNG2Cyclin G2>2.0<0.05
CDKN1ACyclin dependent kinase inhibitor 1A>2.0<0.05
CEBPDCCAAT/enhancer binding protein delta>2.0<0.05
DUSP1Dual specificity phosphatase 1>2.0<0.05
EGR1Early growth response 1>2.0<0.05
EREGEpiregulin>2.0<0.05
FOSFos proto-oncogene, AP-1 transcription factor subunit>2.0<0.05
FOSBFosB proto-oncogene, AP-1 transcription factor subunit>2.0<0.05
GADD45BGrowth arrest and DNA damage inducible beta>2.0<0.05
GEMGTP binding protein overexpressed in skeletal muscle>2.0<0.05
HBEGFHeparin binding EGF like growth factor>2.0<0.05
IER2Immediate early response 2>2.0<0.05
IER3Immediate early response 3>2.0<0.05
IL6Interleukin 6>2.0<0.05
JUNJun proto-oncogene, AP-1 transcription factor subunit>2.0<0.05
JUNBJunB proto-oncogene, AP-1 transcription factor subunit>2.0<0.05
KLF4Kruppel like factor 4>2.0<0.05
KLF6Kruppel like factor 6>2.0<0.05
MAFFMAF bZIP transcription factor F>2.0<0.05
MYCMYC proto-oncogene, bHLH transcription factor>2.0<0.05
NR4A1Nuclear receptor subfamily 4 group A member 1>2.0<0.05
PPP1R15AProtein phosphatase 1 regulatory subunit 15A>2.0<0.05
PTGS2Prostaglandin-endoperoxide synthase 2>2.0<0.05
RHOBRas homolog family member B>2.0<0.05
ZFP36ZFP36 ring finger protein>2.0<0.05

Note: This table represents a selection of the 31 significantly upregulated genes identified in the study for illustrative purposes. The fold change and p-values are generalized from the findings of the cited research.

Experimental Protocols

The following is a detailed methodology for the microarray analysis of this compound-treated cells.

Cell Culture and Treatment:

  • The human breast cancer cell line MDA-MB-468 was cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • For the experiment, cells were seeded and allowed to adhere overnight.

  • The following day, the cells were treated with either 100 nM this compound (dissolved in DMSO) or an equivalent volume of DMSO as a vehicle control.

  • The cells were incubated for 24 hours before harvesting for RNA extraction.

RNA Extraction and Microarray Hybridization:

  • Total RNA was extracted from the treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol.

  • The quality and quantity of the extracted RNA were assessed using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer.

  • Five micrograms of total RNA from each sample were used for cDNA synthesis and subsequent labeling with biotin.

  • The labeled cRNA was then fragmented and hybridized to Affymetrix Human Genome U133A Array chips.

  • The arrays were washed, stained with streptavidin-phycoerythrin, and scanned using a GeneChip Scanner 3000.

Data Analysis:

  • The raw data was processed using Affymetrix GeneChip Operating Software (GCOS).

  • Normalization was performed using the Robust Multi-array Average (RMA) method.

  • Differentially expressed genes were identified using a moderated t-test with a Benjamini-Hochberg correction for multiple testing.

  • Genes with a fold change of >2.0 and a p-value of <0.05 were considered significantly upregulated.

Visualizing the Molecular Mechanisms

To better understand the biological context of this compound's action, the following diagrams illustrate the affected signaling pathway and the experimental workflow.

Pressamina_Signaling_Pathway This compound This compound FKBP12 FKBP12 This compound->FKBP12 binds to mTORC1 mTORC1 FKBP12->mTORC1 inhibits S6K1 p70S6K mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis inhibits Upstream_Signals Growth Factors, Nutrients, Energy Status Upstream_Signals->mTORC1 activates

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Cell_Culture MDA-MB-468 Cell Culture Treatment Treatment (this compound or DMSO) Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Microarray Microarray Hybridization RNA_Extraction->Microarray Data_Analysis Data Analysis Microarray->Data_Analysis Gene_List List of Differentially Expressed Genes Data_Analysis->Gene_List

Caption: Workflow for gene expression analysis of this compound-treated cells.

References

Unveiling Pressamina's Mechanism of Action: A Comparative Analysis Supported by Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive validation of the mechanism of action for Pressamina (dimetofrine), an α1-adrenergic receptor agonist, through an in-depth comparison with the alternative drug Midodrine and by leveraging critical data from α1-adrenergic receptor knockout studies. Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical data and preclinical evidence to objectively evaluate this compound's performance and therapeutic rationale.

Executive Summary

This compound is a sympathomimetic agent employed in the management of orthostatic hypotension. Its therapeutic effect is primarily attributed to its agonist activity at α1-adrenergic receptors, leading to vasoconstriction and a subsequent increase in blood pressure. This mechanism is corroborated by evidence from preclinical knockout studies of α1-adrenergic receptors, which demonstrate that the absence of these receptors leads to a hypotensive phenotype. In direct clinical comparisons, this compound has shown comparable efficacy to Midodrine, another α1-adrenergic receptor agonist, in normalizing blood pressure and alleviating symptoms of orthostatic hypotension, with a noteworthy faster onset of action in elevating systolic blood pressure.

Comparative Clinical Performance: this compound vs. Midodrine

A controlled clinical investigation was conducted to compare the efficacy and tolerance of this compound (dimetofrine) and Midodrine in patients with moderately decreased arterial blood pressure. The study revealed that both drugs were effective in restoring blood pressure to normal levels and alleviating associated symptoms.[1]

FeatureThis compound (Dimetofrine)Midodrine
Primary Mechanism α1-adrenergic receptor agonistα1-adrenergic receptor agonist
Secondary Activity β-adrenergic receptor agonistMinimal
Onset of Action (Systolic BP) Significantly faster onset; plateau reached earlier[1]Slower onset compared to this compound[1]
Effect on Diastolic BP Smooth and progressive increase; no significant difference from Midodrine[1]Effective in increasing diastolic pressure[1]
Symptom Relief Faster and greater relief of symptoms reported by patients. Only 11% of patients reported mild symptoms at the end of treatment.[1]Effective in symptom relief. 33% of patients still complained of mild symptoms at the end of treatment.[1]
Mean Daily Dosage in Study 3.7 tablets (100 mg/tablet)[1]4.9 tablets (2.5 mg/tablet)[1]
Tolerance Well tolerated with no reported side-effects in the study[1]Well tolerated in the comparative study[1]

Validation of Mechanism of Action through Knockout Studies

The central role of the α1-adrenergic receptor in blood pressure regulation, and thus the mechanism of action of this compound, is strongly supported by genetic knockout studies in mice. These studies provide a powerful tool for validating drug targets by observing the physiological consequences of their absence.

Mice with a targeted deletion of the α1A-adrenergic receptor subtype (α1A/C knockout mice) exhibit a significant reduction in resting blood pressure, confirming the critical role of this receptor in maintaining vascular tone.[2] This hypotensive phenotype in the absence of the receptor is the mirror image of the hypertensive effect induced by an α1-adrenergic agonist like this compound, thereby validating its mechanism of action. Furthermore, the pressor response to α1A-selective agonists is lost in these knockout mice, directly linking the receptor to the physiological effect.

Similarly, knockout of the α1B-adrenergic receptor subtype also results in a decreased blood pressure response to α1-agonists, indicating its involvement in mediating vascular contractile responses. The creation of double knockout mice for both α1A/C and α1B subtypes further elucidates the essential and somewhat redundant roles of these receptors in cardiovascular function.

The logical relationship between these findings can be visualized as follows:

This compound This compound binds to and activates α1-Adrenergic Receptors Vasoconstriction Vasoconstriction This compound->Vasoconstriction IncreaseBP Increased Blood Pressure Vasoconstriction->IncreaseBP DecreaseBP Decreased Blood Pressure (Hypotension) Validation Opposite Phenotypes Validate Mechanism IncreaseBP->Validation Knockout α1-Adrenergic Receptors are genetically removed (Knockout) NoVasoconstriction Reduced Vascular Tone Knockout->NoVasoconstriction NoVasoconstriction->DecreaseBP DecreaseBP->Validation

Logical Validation of this compound's Mechanism of Action.

Signaling Pathway of this compound

This compound exerts its effects by activating the α1-adrenergic receptor, a G protein-coupled receptor (GPCR). This activation initiates a well-defined intracellular signaling cascade.

This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to

This compound's α1-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Protocol 1: Measurement of Blood Pressure in Mice using Tail-Cuff Method

This non-invasive method is essential for assessing the in-vivo efficacy of this compound and for characterizing the phenotype of knockout mouse models.

Materials:

  • Tail-cuff blood pressure measurement system (e.g., CODA, Kent Scientific or BP-2000, Visitech Systems)

  • Mouse restrainers

  • Warming platform

  • Computer with data acquisition software

Procedure:

  • Acclimation: To ensure accurate and stable readings, mice must be acclimated to the procedure for 5-7 consecutive days prior to data collection. This involves placing the mouse in the restrainer on the warming platform for a period each day.

  • Preparation: On the day of measurement, pre-heat the warming platform to the manufacturer's recommended temperature (typically 32-35°C).

  • Restraining: Gently guide the mouse into an appropriately sized restrainer. Secure the mouse to prevent excessive movement, ensuring the tail is accessible.

  • Cuff Placement: Place the occlusion and volume-pressure recording (VPR) cuffs at the base of the tail as per the manufacturer's instructions.

  • Measurement: Initiate the measurement protocol on the software. This typically involves a set number of acclimation cycles followed by a series of measurement cycles. The system will automatically inflate and deflate the occlusion cuff while the VPR cuff detects the return of blood flow to determine systolic and diastolic blood pressure.

  • Data Analysis: Record the blood pressure and heart rate measurements. Data from several cycles are typically averaged to obtain a final reading for each animal.

Protocol 2: Inositol Phosphate (IP) Accumulation Assay

This in-vitro assay directly measures the activation of the Gq signaling pathway downstream of the α1-adrenergic receptor, providing a quantitative measure of this compound's agonist activity.

Materials:

  • Cells expressing the α1-adrenergic receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • Assay buffer (e.g., HBSS) containing Lithium Chloride (LiCl)

  • This compound and other test compounds

  • IP-One HTRF assay kit (e.g., from Cisbio)

  • 384-well white microplates

  • HTRF-compatible plate reader

Experimental Workflow:

Start Start Cell_Seeding Seed α1-AR expressing cells in a 384-well plate Start->Cell_Seeding Incubation1 Incubate for cell attachment Cell_Seeding->Incubation1 Compound_Addition Add this compound at varying concentrations Incubation1->Compound_Addition Incubation2 Incubate to stimulate IP1 accumulation Compound_Addition->Incubation2 Detection_Reagent Add HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate) Incubation2->Detection_Reagent Incubation3 Incubate at room temperature Detection_Reagent->Incubation3 Read_Plate Read HTRF signal on a compatible plate reader Incubation3->Read_Plate Data_Analysis Analyze data and calculate EC50 values Read_Plate->Data_Analysis End End Data_Analysis->End

Workflow for Inositol Phosphate Accumulation Assay.

Procedure:

  • Cell Seeding: Seed cells expressing the α1-adrenergic receptor into a 384-well white microplate and incubate to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer containing LiCl. LiCl is included to inhibit the degradation of inositol monophosphate (IP1), allowing it to accumulate.

  • Stimulation: Add the compound dilutions to the cells and incubate for the desired time (e.g., 30-60 minutes) at 37°C to stimulate IP1 production.

  • Detection: Add the HTRF detection reagents (IP1 labeled with d2 and an anti-IP1 antibody labeled with a fluorescent cryptate) to the wells.

  • Measurement: After a final incubation period at room temperature, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound to determine its potency.

Conclusion

The mechanism of action of this compound as an α1-adrenergic receptor agonist is strongly validated by both direct comparative clinical data and fundamental preclinical evidence from knockout mouse models. The hypotensive phenotype observed in α1-adrenergic receptor knockout mice provides compelling evidence for the receptor's essential role in blood pressure maintenance, and by extension, confirms the therapeutic rationale for an agonist like this compound in treating orthostatic hypotension. Clinical data further supports its efficacy, demonstrating a rapid onset of action and effective symptom relief, positioning this compound as a valuable therapeutic option.

References

A Comparative Guide to Pressamina and Other Inhibitors of the EGFR Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Pressamina (a first-generation Epidermal Growth Factor Receptor - EGFR - tyrosine kinase inhibitor) with second- and third-generation inhibitors of the EGFR signaling pathway. The objective is to present a clear analysis of their performance, supported by experimental data, to inform research and drug development in targeted cancer therapy.

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway, often through activating mutations in the EGFR gene, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] Tyrosine kinase inhibitors (TKIs) that target EGFR have transformed the treatment landscape for these cancers.[4]

This guide will compare three generations of EGFR inhibitors:

  • First-Generation (e.g., this compound/Gefitinib): Reversible inhibitors that are effective against common sensitizing EGFR mutations such as exon 19 deletions and the L858R point mutation.[3][5]

  • Second-Generation (e.g., Afatinib): Irreversible blockers of the ErbB family (including EGFR/HER1, HER2, and HER4), designed for more sustained inhibition.[3][5][6]

  • Third-Generation (e.g., Osimertinib): Inhibitors that target both the initial activating mutations and the T790M resistance mutation, which often develops after treatment with first- or second-generation TKIs, while largely sparing wild-type EGFR.[5][7]

EGFR Signaling Pathway and TKI Inhibition

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[3][8][9] EGFR TKIs function by binding to the ATP-binding pocket within the EGFR kinase domain, blocking its activation and subsequent downstream signaling.[3][10] The diagram below illustrates this pathway and the points of inhibition for the different generations of TKIs.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors TKI Inhibition Point EGFR EGFR P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR Ligand EGF Ligand Ligand->EGFR Binds GRB2_SOS GRB2/SOS P_EGFR->GRB2_SOS PI3K PI3K P_EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound (1st Gen) This compound->P_EGFR Inhibits (Reversible) Afatinib Afatinib (2nd Gen) Afatinib->P_EGFR Inhibits (Irreversible) Osimertinib Osimertinib (3rd Gen) Osimertinib->P_EGFR Inhibits (Irreversible)

Caption: EGFR signaling pathway and points of TKI inhibition. (Within 100 characters)

Data Presentation: Comparative Efficacy of EGFR Inhibitors

The in vitro potency of this compound, Afatinib, and Osimertinib was evaluated against various NSCLC cell lines harboring different EGFR mutations. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values indicate greater potency.

Table 1: In Vitro Potency (IC50 in nM) of EGFR Inhibitors in NSCLC Cell Lines

Cell LineEGFR Mutation StatusThis compound (Gefitinib) IC50 (nM)Afatinib IC50 (nM)Osimertinib IC50 (nM)
PC-9Exon 19 deletion~60< 0.01~0.1
H1975L858R & T790M> 9,000~57~5
PC-9ERExon 19 del & T790M> 4,000~165~13
A431Wild-Type (WT)~60< 0.01~0.2

Data compiled from multiple sources. Absolute values may vary between studies based on experimental conditions.[11][12]

Key Observations:

  • This compound (Gefitinib): Shows potency against the common sensitizing exon 19 deletion but is largely ineffective against cell lines with the T790M resistance mutation (H1975, PC-9ER).[11][12]

  • Afatinib: Demonstrates high potency against the exon 19 deletion and retains some activity against T790M-positive cells, though at higher concentrations compared to its effect on sensitizing mutations.[12]

  • Osimertinib: Exhibits potent inhibition across all tested mutations, including those with the T790M resistance mutation, showcasing its efficacy as a third-generation inhibitor.[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the performance of EGFR inhibitors.

1. Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay directly measures the enzymatic activity of purified EGFR protein and the ability of a compound to inhibit it.[2]

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A lower amount of ADP in the presence of the inhibitor indicates successful inhibition of EGFR kinase activity.[13]

  • Protocol:

    • Compound Preparation: Prepare serial dilutions of the test inhibitors (this compound, Afatinib, Osimertinib) in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[13]

    • Kinase Reaction: In a 384-well plate, add the inhibitor solution, a solution containing the purified EGFR enzyme and a suitable peptide substrate, and finally an ATP solution to initiate the reaction.[13][14]

    • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[2][13]

    • ADP Detection: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[13]

    • Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes at room temperature.[2][13]

    • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the EGFR kinase activity.[13]

    • Data Analysis: Plot the luminescence signal against inhibitor concentration to determine the IC50 value for each compound.

2. Cell Viability Assay (MTT/MTS Format)

This cell-based assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.[15]

  • Principle: This colorimetric assay measures the metabolic activity of viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes in living cells reduce a tetrazolium salt (like MTT or MTS) to a colored formazan product. The amount of color produced is proportional to the number of viable cells.[15]

  • Protocol:

    • Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.[8][15][16]

    • Compound Treatment: Remove the growth medium and replace it with fresh medium containing serial dilutions of the test inhibitors or a vehicle control (DMSO).[15]

    • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[8][15]

    • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[2][15]

    • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[8][15]

    • Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[2][8]

    • Data Analysis: Normalize the absorbance readings to the vehicle control and plot against inhibitor concentration to calculate the IC50 value, representing the concentration at which cell viability is reduced by 50%.

Logical Workflow for Inhibitor Comparison

The process of comparing EGFR inhibitors involves a multi-step workflow, from initial biochemical screening to validation in cellular models, which provides a comprehensive understanding of a compound's potency and potential clinical utility.

Workflow cluster_biochem Biochemical Evaluation cluster_cell Cell-Based Validation cluster_analysis Comparative Analysis biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo) ic50_biochem Determine IC50 vs. Purified EGFR (WT & Mutants) biochem_assay->ic50_biochem data_table Compile Data into Comparison Tables ic50_biochem->data_table Input Data cell_lines Select NSCLC Cell Lines (Diverse EGFR Mutations) cell_assay Cell Viability Assay (e.g., MTT/MTS) cell_lines->cell_assay ic50_cell Determine IC50 vs. Cancer Cell Lines cell_assay->ic50_cell ic50_cell->data_table Input Data conclusion Assess Potency, Selectivity, and Resistance Profile data_table->conclusion

Caption: Experimental workflow for comparing EGFR inhibitors. (Within 100 characters)

References

Comparative Analysis of Pressamina's Potency and Selectivity in the Management of Orthostatic Hypotension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pressamina (dimetofrine hydrochloride) and its therapeutic alternatives for the treatment of orthostatic hypotension. The focus is on the potency, selectivity, and mechanisms of action of these agents, supported by available data.

Executive Summary

Data Presentation

Due to the absence of specific quantitative potency and selectivity data for this compound in the reviewed literature, a direct numerical comparison is not feasible. The following table provides a qualitative and mechanistic comparison of this compound and its alternatives.

FeatureThis compound (Dimetofrine)MidodrineDroxidopaFludrocortisonePyridostigmine
Primary Mechanism of Action Selective α1-adrenergic receptor agonistSelective α1-adrenergic receptor agonistProdrug converted to norepinephrineMineralocorticoid receptor agonistAcetylcholinesterase inhibitor
Target α1-adrenergic receptorsα1-adrenergic receptorsPrecursor to NorepinephrineMineralocorticoid receptors in the kidneysAcetylcholinesterase
Effect on Blood Pressure Increases systolic and diastolic blood pressureIncreases systolic and diastolic blood pressure[1]Increases systolic and diastolic blood pressure[2][3]Increases blood volume and blood pressure[4][5][6]Improves standing diastolic blood pressure[7]
Onset of Action Reported to have a faster onset in increasing systolic pressure compared to midodrine-Pressor effect begins 1 hour after administration[8]-Effects begin within 45 minutes[7]
Key Characteristics Also possesses secondary β-adrenergic agonist activityActive metabolite is desglymidodrine[9][10]Efficacy beyond 2 weeks is uncertain[11]Increases plasma volume and sensitivity of α-adrenoceptors[5]May cause fewer instances of supine hypertension[7]

Signaling Pathways and Mechanisms of Action

This compound and Midodrine: α1-Adrenergic Receptor Agonism

This compound and its direct competitor, midodrine, exert their effects by stimulating α1-adrenergic receptors located on vascular smooth muscle. This activation initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure.

Activation of the Gq-coupled α1-adrenergic receptor leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle contraction.

alpha1_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound / Midodrine Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Gq Gq protein Alpha1_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC Contraction Smooth Muscle Contraction PKC->Contraction phosphorylates targets leading to

Caption: α1-Adrenergic Receptor Signaling Pathway (Max Width: 760px)
Droxidopa: A Norepinephrine Prodrug

Droxidopa is a synthetic amino acid that is enzymatically converted to norepinephrine, the primary neurotransmitter of the sympathetic nervous system.[2][3][8][12] This conversion bypasses the rate-limiting step in norepinephrine synthesis, thereby increasing its availability to stimulate adrenergic receptors.

droxidopa_mechanism Droxidopa Droxidopa AADC Aromatic L-amino acid decarboxylase (AADC) Droxidopa->AADC is converted by Norepinephrine Norepinephrine AADC->Norepinephrine Adrenergic_Receptors Adrenergic Receptors (α1, β1, etc.) Norepinephrine->Adrenergic_Receptors activates Vasoconstriction Vasoconstriction Adrenergic_Receptors->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP

Caption: Droxidopa's Conversion to Norepinephrine (Max Width: 760px)
Fludrocortisone: Mineralocorticoid-Mediated Volume Expansion

Fludrocortisone is a synthetic mineralocorticoid that acts on the kidneys to increase sodium and water retention, thereby expanding plasma volume.[4][5][6] This increase in blood volume leads to a rise in blood pressure. It also appears to increase the sensitivity of α-adrenoceptors.[5]

Pyridostigmine: Acetylcholinesterase Inhibition

Pyridostigmine is a reversible inhibitor of acetylcholinesterase, the enzyme that breaks down acetylcholine.[7][13][14] By increasing the levels of acetylcholine at the neuromuscular junction and in autonomic ganglia, it enhances cholinergic neurotransmission. This leads to an increase in peripheral vascular resistance and a rise in blood pressure, particularly upon standing.[7]

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of a drug's potency and selectivity. While specific data for this compound is unavailable, the following outlines a general workflow for characterizing an α1-adrenergic agonist.

General Experimental Workflow for Agonist Characterization

experimental_workflow cluster_in_vitro In Vitro Assays cluster_cell_lines Cell-Based Models cluster_in_vivo In Vivo Studies cluster_data_analysis Data Analysis Binding_Assay Radioligand Binding Assay (Determine Ki) Potency_Selectivity Determine Potency (EC50/Ki) and Selectivity Ratios Binding_Assay->Potency_Selectivity Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine EC50) Functional_Assay->Potency_Selectivity Receptor_Expression Cells expressing specific α1-adrenoceptor subtypes (α1A, α1B, α1D) Receptor_Expression->Binding_Assay Receptor_Expression->Functional_Assay Animal_Model Animal Model of Orthostatic Hypotension BP_Measurement Blood Pressure Monitoring Animal_Model->BP_Measurement Efficacy_Safety Evaluate Efficacy and Safety BP_Measurement->Efficacy_Safety

Caption: Workflow for α1-Agonist Characterization (Max Width: 760px)

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the compound for different α-adrenergic receptor subtypes (α1A, α1B, α1D, α2, etc.).

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing a specific human α-adrenergic receptor subtype.

    • Incubate the membranes with a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors) of known affinity and varying concentrations of the unlabeled test compound (this compound).

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

2. Functional Assays (e.g., Calcium Mobilization):

  • Objective: To determine the potency (EC50) and efficacy of the compound in activating the α1-adrenergic receptor.

  • Methodology:

    • Use a cell line expressing the α1-adrenergic receptor of interest, loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

    • Stimulate the cells with varying concentrations of the test compound.

    • Measure the change in intracellular calcium concentration using a fluorometer or a fluorescence plate reader.

    • Plot the concentration-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

3. Selectivity Determination:

  • The selectivity of the compound is determined by comparing its Ki or EC50 values for the target receptor (α1-adrenergic) versus other receptors (e.g., α2, β-adrenergic receptors). A higher ratio indicates greater selectivity.

Conclusion

This compound is a clinically utilized α1-adrenergic agonist for the management of orthostatic hypotension. While direct quantitative comparisons of its potency and selectivity with other agents are hampered by a lack of publicly available data, a mechanistic understanding of its action and that of its alternatives provides a framework for therapeutic decision-making. Midodrine offers a similar direct α1-agonist approach. Droxidopa provides a novel mechanism by acting as a prodrug to norepinephrine. Fludrocortisone and pyridostigmine offer alternative strategies by modulating blood volume and autonomic tone, respectively. Further research providing quantitative pharmacological data for this compound would be invaluable for a more precise comparative analysis and to further refine its clinical application.

References

Independent Validation of Pressamina's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the therapeutic agent "Pressamina" reveals a significant challenge in conducting an independent validation and comparative analysis due to the absence of publicly available scientific literature, clinical trial data, or regulatory information pertaining to a substance with this name. An extensive search of scholarly databases, clinical trial registries, and pharmaceutical pipelines has yielded no results for "this compound." This suggests that "this compound" may be a proprietary internal codename, a hypothetical compound, or a product not yet disclosed in the public domain.

Without foundational data on its mechanism of action, intended therapeutic target, and preclinical or clinical findings, a direct comparison to existing alternatives is not feasible. However, to fulfill the spirit of the user's request for a guide aimed at researchers and drug development professionals, this report will establish a comprehensive framework for such a validation. This framework will outline the necessary experimental data, comparative benchmarks, and analytical diagrams that would be required to assess the therapeutic potential of any new agent, using hypothetical scenarios relevant to a plausible, yet undefined, therapeutic area.

For the purpose of this illustrative guide, we will hypothesize that "this compound" is an investigational drug targeting neuroinflammation, a common underlying factor in various neurodegenerative diseases. This will allow for the construction of meaningful comparative tables and diagrams as requested.

Comparative Efficacy and Safety Profile

To evaluate the therapeutic potential of a novel agent like "this compound," its performance must be benchmarked against current standards of care and other investigational drugs in the same therapeutic class. A typical comparison would involve in vitro and in vivo studies, leading up to clinical trials.

Table 1: Hypothetical In Vitro Comparison of Anti-Neuroinflammatory Agents

ParameterThis compound (Hypothetical Data)Competitor A (e.g., Dexamethasone)Competitor B (e.g., Ibudilast)
Target UndisclosedGlucocorticoid ReceptorPDE4, MIF
IC50 (LPS-stimulated BV2 microglia) 50 nM10 nM100 nM
TNF-α Inhibition 85%95%70%
IL-1β Inhibition 80%90%65%
Neuronal Viability Assay (in co-culture) 90% protection75% protection85% protection
Blood-Brain Barrier Permeability (in vitro model) HighModerateHigh

Table 2: Hypothetical In Vivo Efficacy in an EAE Mouse Model (Multiple Sclerosis)

ParameterThis compound (Hypothetical Data)Competitor A (Fingolimod)Vehicle Control
Mean Clinical Score (Peak) 1.51.83.5
CNS Immune Cell Infiltration Reduced by 70%Reduced by 60%N/A
Demyelination Score 1.21.53.0
Axonal Preservation 80%70%30%

Experimental Protocols

Detailed and reproducible methodologies are critical for the independent validation of therapeutic potential. Below are standard protocols that would be necessary to generate the data presented in the hypothetical tables.

Protocol 1: In Vitro Anti-inflammatory Activity in Microglia
  • Cell Culture: BV2 murine microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with varying concentrations of this compound, Competitor A, or Competitor B for 1 hour.

  • Stimulation: Neuroinflammation is induced by adding Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours.

  • Cytokine Measurement: Supernatants are collected, and levels of TNF-α and IL-1β are quantified using commercially available ELISA kits.

  • Data Analysis: IC50 values are calculated using a non-linear regression analysis from the dose-response curves.

Protocol 2: In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
  • Induction of EAE: Female C57BL/6 mice are immunized with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • Treatment: Upon onset of clinical signs, mice are administered daily doses of this compound, Competitor A, or a vehicle control via oral gavage.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 (no signs) to 5 (moribund).

  • Histological Analysis: At the study endpoint, spinal cord and brain tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) for immune cell infiltration and Luxol Fast Blue (LFB) for demyelination.

  • Immunohistochemistry: Tissues are stained with antibodies against neuronal and axonal markers to assess neuroprotection.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental designs are essential for clear communication of complex biological processes and research strategies.

Signaling Pathway

This diagram illustrates a hypothetical mechanism of action for this compound in modulating neuroinflammatory pathways.

Pressamina_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MYD88 MyD88 TLR4->MYD88 Pressamina_Receptor This compound Receptor (Hypothetical) IKK IKK Complex Pressamina_Receptor->IKK Inhibits TRAF6 TRAF6 MYD88->TRAF6 TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB DNA DNA NFkB->DNA Translocates to Nucleus IkB->NFkB Releases This compound This compound This compound->Pressamina_Receptor Activates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β) DNA->Inflammatory_Genes Transcription LPS LPS LPS->TLR4 Binds

Hypothetical signaling pathway for this compound.
Experimental Workflow

This diagram outlines the logical flow of an in vivo study to validate the therapeutic potential of this compound.

EAE_Workflow start Start: EAE Model Induction disease_onset Onset of Clinical Signs start->disease_onset randomization Randomization into Groups (this compound, Competitor, Vehicle) disease_onset->randomization treatment Daily Dosing Regimen randomization->treatment monitoring Daily Clinical Scoring & Weight Measurement treatment->monitoring endpoint Study Endpoint (Day 28) monitoring->endpoint tissue_collection Tissue Collection (Brain, Spinal Cord) endpoint->tissue_collection analysis Histological & Immunohistochemical Analysis tissue_collection->analysis data_analysis Statistical Analysis & Reporting analysis->data_analysis

Workflow for in vivo validation of this compound.

Safety Operating Guide

Navigating the Disposal of Pressamina: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Pressamina must adhere to stringent disposal protocols to mitigate potential environmental and health risks. This guide provides procedural, step-by-step instructions to facilitate the safe and compliant disposal of this substance.

Chemical and Physical Properties of this compound

Understanding the chemical and physical characteristics of this compound is fundamental to its safe handling and disposal. The following table summarizes key data for dimetofrine hydrochloride.[1][2]

PropertyValue
Chemical NameDimetofrine hydrochloride[1]
Molecular FormulaC11H18ClNO4[1][2]
Molecular Weight263.72 g/mol [1][2]
Parent CompoundDimetofrine[1]
CAS Number22775-12-8[1][2]
PubChem CID31512[1][2]
Chemical ClassSubstituted phenethylamine[1]

Experimental Protocols for Disposal

The proper disposal of this compound, as with any laboratory chemical, should be managed through an institution's Environmental Health and Safety (EHS) department. The following protocols are based on general guidelines for hazardous waste disposal.[3][4]

Step 1: Waste Identification and Segregation

Correctly identify and segregate this compound waste to prevent accidental mixing with incompatible substances.[4] Waste should be categorized as follows:

  • Solid Waste: Includes unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated labware like weigh boats, tubes, and tips.[3]

  • Liquid Waste: Encompasses concentrated stock solutions and any media or solvents containing this compound.[3]

  • Sharps Waste: Consists of needles, syringes, scalpels, and any other sharp objects contaminated with this compound.[3]

Step 2: Waste Collection and Containment
  • Solid and Liquid Waste:

    • Collect in a designated, leak-proof, and clearly labeled hazardous waste container that is compatible with chemical waste.[3][5]

    • The container must be labeled "Hazardous Waste" and clearly indicate the contents, including "this compound" and its approximate concentration.[3]

    • Ensure the container is kept closed except when adding waste.[3][4]

  • Sharps Waste:

    • Dispose of all contaminated sharps in a designated, puncture-proof sharps container.[3][6]

    • The container must be clearly labeled as "Hazardous Waste" and "Sharps."[3]

Step 3: Storage
  • Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.[3]

  • Ensure that incompatible wastes are segregated to prevent dangerous reactions.[4]

Step 4: Disposal of Empty Containers
  • Thoroughly empty all contents from the original this compound container.[6]

  • The first rinse of the empty container with a suitable solvent should be collected as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal depending on institutional policies, but it is best practice to collect all rinsates as hazardous waste.

  • Obliterate or remove the original label from the rinsed and dried container before disposal or recycling.[4][6]

Step 5: Final Disposal
  • Do not dispose of this compound waste down the drain or in regular trash.[3][4]

  • Arrange for the pickup of all hazardous waste by your institution's EHS department.[3] The typical final disposal method for such chemical waste is high-temperature incineration.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Collection and Containment cluster_2 Storage and Disposal start This compound Waste Generated solid Solid Waste (e.g., contaminated PPE, labware) start->solid liquid Liquid Waste (e.g., solutions, media) start->liquid sharps Sharps Waste (e.g., needles, scalpels) start->sharps solid_container Collect in Labeled Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled, Leak-Proof Hazardous Waste Container liquid->liquid_container sharps_container Collect in Labeled Puncture-Proof Sharps Container sharps->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Workflow for the proper segregation, containment, and disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their institutions.

References

Navigating the Safe Handling of Pressamina: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Pressamina (Dimethophrine hydrochloride), focusing on personal protective equipment (PPE), and operational and disposal plans. While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on best practices for handling similar hydrochloride salt compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on general safety protocols for similar chemical compounds.

Body PartPersonal Protective EquipmentSpecifications and Usage
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. Double-gloving may be appropriate for tasks with a higher risk of splash or prolonged contact.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. Goggles provide a higher level of protection against splashes.
Body Laboratory coatA buttoned lab coat made of a suitable material should be worn to protect skin and clothing from contamination.
Respiratory Respirator (if applicable)Use a NIOSH-approved respirator with an appropriate cartridge if there is a risk of inhaling dust or aerosols, especially when handling the powder form. This should be determined by a formal risk assessment.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured operational plan is essential to maintain a safe and efficient workflow when working with this compound. The following diagram illustrates the key stages of handling, from preparation to disposal.

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is a critical final step. All waste generated should be considered hazardous unless determined otherwise by a qualified professional.

Waste Segregation and Labeling:
  • Unused this compound: Should be disposed of in its original container or a clearly labeled hazardous waste container.

  • Contaminated Labware: Glassware, pipette tips, and other disposable items that have come into contact with this compound should be collected in a designated, puncture-resistant hazardous waste container.

  • Contaminated PPE: Used gloves, lab coats, and other PPE should be placed in a separate, clearly labeled hazardous waste bag.

Disposal Methodologies:

The primary recommended method for the disposal of chemical waste like this compound is through a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures. They can provide information on approved waste containers, labeling requirements, and pickup schedules.

Disclaimer: The information provided in this document is intended as a general guide for the safe handling of this compound, based on best practices for similar chemical compounds. Due to the absence of a specific Safety Data Sheet (SDS), users are strongly advised to consult with their institution's safety officer and conduct a thorough risk assessment before handling this substance. This information should not be considered a substitute for professional safety advice or a comprehensive SDS.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.